molecular formula C129H207N45O41S3 B15603183 Carperitide acetate

Carperitide acetate

Katalognummer: B15603183
Molekulargewicht: 3140.5 g/mol
InChI-Schlüssel: NYSSIVMKYRVLPL-WPCOYYBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carperitide acetate is a useful research compound. Its molecular formula is C129H207N45O41S3 and its molecular weight is 3140.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C129H207N45O41S3

Molekulargewicht

3140.5 g/mol

IUPAC-Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(10S,16S,22S,28S,37S,49S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71?,72-,73-,74-,75?,76?,77-,78-,79-,80-,81-,82-,83?,84-,85-,86-,87-,88-,89?,90?,99-;/m0./s1

InChI-Schlüssel

NYSSIVMKYRVLPL-WPCOYYBSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Carperitide Acetate in Heart Failure: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carperitide (B612325), a synthetic analogue of human atrial natriuretic peptide (ANP), is utilized in the management of acute decompensated heart failure (ADHF), particularly in Japan.[1][2][3] Its therapeutic efficacy stems from a multifaceted mechanism of action that favorably modulates hemodynamic, renal, and neurohormonal pathways implicated in the pathophysiology of heart failure. This guide provides an in-depth exploration of the molecular signaling cascades initiated by carperitide, presents quantitative data from clinical investigations, details relevant experimental methodologies, and visualizes key pathways and processes.

Core Mechanism of Action: The Natriuretic Peptide Receptor-A Signaling Pathway

Carperitide is a 28-amino acid peptide that is a recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[4][5] The primary mechanism of carperitide is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[4][6] This receptor is a transmembrane protein predominantly located on the surface of vascular smooth muscle cells, endothelial cells, and cells within the kidneys and adrenal glands.[4]

The binding of carperitide to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[2][4] This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4][6] The subsequent elevation of intracellular cGMP concentration triggers a cascade of downstream physiological effects, positioning cGMP as a critical second messenger in this pathway.[4][6][7]

The principal downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[4] Activation of PKG leads to the phosphorylation of various target proteins, which ultimately mediates the vasodilatory, renal, and neurohormonal effects of carperitide.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Vascular Smooth Muscle, Renal Tubule Cell) cluster_membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylyl Cyclase (Intracellular Domain) cGMP cGMP (Second Messenger) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Leads to Vasodilation Vasodilation (↓ Preload & Afterload) Phosphorylation->Vasodilation Causes Natriuresis Natriuresis & Diuresis (↓ Blood Volume) Phosphorylation->Natriuresis RAAS RAAS Inhibition (↓ Aldosterone) Phosphorylation->RAAS SNS SNS Inhibition Phosphorylation->SNS

Caption: Carperitide signaling cascade via the NPR-A/cGMP pathway.

Key Physiological Effects in Heart Failure

The elevation of intracellular cGMP translates into several beneficial physiological actions that collectively alleviate the symptoms of acute heart failure.

  • Hemodynamic Modulation: Carperitide induces potent vasodilation of both arteries and veins.[4] Arterial vasodilation reduces systemic vascular resistance, thereby decreasing the afterload against which the failing heart must pump. Venous vasodilation increases venous capacitance, which reduces venous return to the heart (preload). This dual reduction in cardiac preload and afterload decreases myocardial wall stress and oxygen consumption, improving overall cardiac efficiency.[1][2][8]

  • Renal Effects: In the kidneys, carperitide promotes natriuresis (excretion of sodium) and diuresis (excretion of water).[1][4][5] This is achieved by increasing the glomerular filtration rate and, crucially, by inhibiting sodium reabsorption in the renal tubules.[4][9] The resulting reduction in blood volume helps to relieve pulmonary and systemic congestion.[4][5]

  • Neurohormonal Antagonism: Heart failure is characterized by the chronic activation of neurohormonal systems, including the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS). Carperitide counteracts these effects by inhibiting the release of renin and aldosterone (B195564).[4][5][10] Suppression of aldosterone, in particular, contributes to reduced sodium and water retention.[4] Carperitide also exerts an inhibitory effect on the sympathetic nervous system, further contributing to vasodilation and a reduction in cardiac workload.[2][4]

Logical_Relationships cluster_mechanisms Primary Mechanisms cluster_pathophysiology Pathophysiological Impact cluster_outcomes Clinical Outcomes in Heart Failure Carperitide Carperitide Administration Vasodilation Arterial & Venous Vasodilation Carperitide->Vasodilation Natriuresis Natriuresis & Diuresis Carperitide->Natriuresis Neurohormonal Neurohormonal Inhibition (RAAS, SNS) Carperitide->Neurohormonal Afterload ↓ Afterload Vasodilation->Afterload Preload ↓ Preload Vasodilation->Preload Volume ↓ Blood Volume Natriuresis->Volume Hormones ↓ Aldosterone & Norepinephrine Neurohormonal->Hormones Workload ↓ Myocardial Workload & O2 Demand Afterload->Workload Preload->Workload Volume->Preload Congestion ↓ Pulmonary & Systemic Congestion Volume->Congestion Hormones->Volume Remodeling ↓ Adverse Cardiac Remodeling Hormones->Remodeling Workload->Congestion

Caption: Interplay of carperitide's effects on heart failure pathophysiology.

Quantitative Analysis of Carperitide's Effects

The clinical effects of carperitide have been quantified in numerous studies. However, its impact on long-term clinical outcomes, such as mortality, remains a subject of debate, with some meta-analyses suggesting no significant benefit or even potential harm, while other studies indicate improvements.[2][11][12][13][14] Below are tables summarizing key quantitative findings from selected studies.

Table 1: Hemodynamic Effects

Parameter Baseline (Mean ± SD) Post-Carperitide (Mean ± SD) Time Point P-Value Source

| Pulmonary Capillary Wedge Pressure (PCWP) | 21 ± 6 mmHg | 11 ± 5 mmHg | 4 hours | <0.01 |[15] |

Table 2: Neurohormonal Effects

Parameter Baseline (Mean ± SD) Post-Carperitide (Mean ± SD) Time Point P-Value Source

| Plasma Aldosterone | 148 ± 68 pg/mL | 56 ± 29 pg/mL | Not Specified | <0.05 |[15] |

Table 3: Biomarker and Renal Effects

Parameter Carperitide Group Control Group Time Point Finding Source
Atrial Natriuretic Peptide (ANP) Significantly Increased No Significant Change 24 hours Mean Difference: 10.60 (95% CI: 4.58–16.61) [14][16]
Cyclic GMP (cGMP) Significantly Increased No Significant Change During Infusion Not Quantified [17]

| Mean Hourly Urine Output | Unchanged | Not Applicable | Not Specified | No significant change observed in this study |[15] |

Key Experimental Methodologies

The assessment of carperitide's efficacy relies on standardized clinical and laboratory protocols.

Hemodynamic Monitoring

Quantitative measurement of hemodynamic parameters is typically performed invasively using a pulmonary artery (Swan-Ganz) catheter.

  • Protocol:

    • A multi-lumen catheter is inserted into a large central vein (e.g., internal jugular, subclavian) and advanced through the right atrium and ventricle into the pulmonary artery.

    • Transducers connected to the catheter ports continuously measure pressures.

    • Pulmonary Capillary Wedge Pressure (PCWP): The balloon at the catheter tip is inflated to occlude a small pulmonary artery branch, providing an indirect measure of left atrial pressure, a key indicator of cardiac preload and pulmonary congestion.

    • Cardiac Output/Index: Measured via thermodilution, where a bolus of cold saline is injected into the right atrium and the resultant temperature change is detected by a thermistor at the catheter tip. The cardiac index is the cardiac output normalized to body surface area.

    • Systemic and pulmonary artery pressures are also directly measured.

Quantification of Urinary Sodium Excretion

The gold standard for assessing natriuresis is the 24-hour urine collection.[18][19][20]

  • Protocol:

    • The patient begins the collection period by emptying their bladder, and this first void is discarded. The time is recorded.

    • All urine produced over the subsequent 24 hours is collected in a designated container.

    • At the 24-hour mark, the patient voids one last time, and this is added to the collection.

    • The total volume of the collected urine is measured.

    • An aliquot is sent to the laboratory for analysis of sodium concentration, typically using an ion-selective electrode.

    • Total 24-hour sodium excretion is calculated (Sodium Concentration × Total Volume).

    • Alternative Method: Spot urine samples can be used to estimate 24-hour excretion using formulas (e.g., Kawasaki, Tanaka) that incorporate urinary sodium and creatinine (B1669602) concentrations.[20][21]

Measurement of Plasma cGMP and Hormones

Plasma concentrations of cGMP, ANP, and aldosterone are critical for demonstrating the biochemical effects of carperitide.

  • Protocol:

    • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (typically EDTA).

    • Processing: The blood is centrifuged to separate the plasma from blood cells. The plasma is then carefully collected and stored, often at -80°C, until analysis.

    • Analysis:

      • Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are common, highly sensitive methods.[7][22] These assays utilize specific antibodies that bind to the target molecule (e.g., cGMP, aldosterone). The quantity of the target is determined by measuring a signal (colorimetric, fluorescent, or radioactive) generated during the assay.

      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying small molecules like cGMP.[7]

Experimental_Workflow start Patient Recruitment (Acute Decompensated Heart Failure) baseline Baseline Data Collection - Hemodynamics (PCWP, CI) - Blood Draw (ANP, Aldosterone, cGMP) - Initiate 24h Urine Collection start->baseline randomization Randomization baseline->randomization carperitide Intervention Group: Carperitide Infusion (e.g., 0.05 µg/kg/min for 72h) randomization->carperitide Group A control Control Group: Placebo or Standard Therapy randomization->control Group B monitoring Continuous Monitoring - Vital Signs - Hemodynamics carperitide->monitoring control->monitoring data_collection Repeat Data Collection (e.g., 4h, 24h, 48h, 72h) - Hemodynamics - Blood & Urine Samples monitoring->data_collection endpoints Endpoint Analysis - Change in PCWP - Change in Biomarkers - Urine Output & Na+ Excretion - Clinical Outcomes (Mortality, Rehospitalization) data_collection->endpoints conclusion Conclusion on Efficacy & Safety endpoints->conclusion

References

Carperitide Acetate: A Technical Guide to its Core Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and clinical applications of Carperitide acetate, with a focus on its use in acute decompensated heart failure (ADHF). We will delve into its signaling pathways, present quantitative data from key clinical trials, and provide detailed experimental protocols for assessing its activity.

Introduction

This compound is a 28-amino acid peptide that is functionally and structurally analogous to the endogenous hormone atrial natriuretic peptide (ANP), which is secreted by cardiac atrial myocytes in response to atrial wall stress.[1] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, volume, and electrolyte balance.[2] Its primary therapeutic application is in the management of acute decompensated heart failure (ADHF), a condition characterized by a rapid onset or worsening of heart failure symptoms.[2]

Mechanism of Action: The NPR-A/cGMP Signaling Pathway

The physiological effects of this compound are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-linked receptor. This interaction initiates a signaling cascade that is central to its therapeutic effects.

Signaling Pathway Diagram

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binding and Activation cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

This compound signaling pathway.
Downstream Physiological Effects

The activation of Protein Kinase G (PKG) by cyclic guanosine (B1672433) monophosphate (cGMP) leads to a cascade of phosphorylation events that result in several key physiological responses:

  • Vasodilation: PKG activation in vascular smooth muscle cells leads to their relaxation, resulting in arterial and venous vasodilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the failing heart.[1][2]

  • Natriuresis and Diuresis: In the kidneys, this compound increases glomerular filtration rate and inhibits sodium reabsorption in the renal tubules. This leads to increased excretion of sodium (natriuresis) and water (diuresis), which helps to reduce fluid overload, a hallmark of ADHF.[1]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the release of renin, which in turn reduces the levels of angiotensin II and aldosterone.[1][3] This counteracts the neurohormonal activation that contributes to the pathophysiology of heart failure.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in the treatment of ADHF have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Dosage and Efficacy of Carperitide in ADHF
Study/AnalysisDosage RegimenPatient PopulationKey Efficacy EndpointsOutcome
COOPERATE-HF-JVery Low-Dose (<0.02 μg/kg/min) vs. Low-Dose (≥0.02 μg/kg/min)2435 patients with ADHF1-year cardiovascular and all-cause mortalityLow-dose group had significantly lower cardiovascular and all-cause mortality compared to no-Carperitide and very low-dose groups.[4][5]
PROTECTLow-dose (0.01-0.05 μg/kg/min) for 72 hours49 patients with ADHFDeath and rehospitalization at 18 monthsSignificant reduction in death and rehospitalization in the Carperitide group (11.5%) vs. control (34.8%).[6]
"Real World" RegistryMedian dose of 0.085 μg/kg/min for a median of 65 hours3,777 patients with acute heart failureClinical improvement82% of patients were assessed as clinically improved.[7]
Table 2: Hemodynamic and Biomarker Effects of Carperitide
StudyParameterMeasurement Time PointResult
Hata et al. (PROTECT study)Plasma cGMP levelsDuring infusionSignificant increase in the Carperitide group.[6]
Meta-analysisAtrial Natriuretic Peptide (ANP) levels24 hours post-interventionSignificantly higher in the Carperitide group.[2]
Canine Model of LHFHemodynamic parametersDuring infusionDecreased pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance; increased cardiac output.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of this compound.

Measurement of Plasma cGMP Levels

The quantification of plasma cGMP is a critical measure of this compound's target engagement and downstream signaling. Both Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used methods.

cGMP_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure (Competitive ELISA) cluster_analysis Data Analysis Blood_Collection Collect whole blood in EDTA or heparin tubes Centrifugation Centrifuge at 1000 x g for 15 min at 2-8°C Blood_Collection->Centrifugation Plasma_Isolation Isolate plasma Centrifugation->Plasma_Isolation Storage Store at -20°C or -80°C or assay immediately Plasma_Isolation->Storage Add_Sample Add standards and samples to pre-coated microplate Storage->Add_Sample Add_Antibody Add biotin-conjugated anti-cGMP antibody Add_Sample->Add_Antibody Add_HRP Add Avidin-HRP conjugate Add_Antibody->Add_HRP Incubate Incubate Add_HRP->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Substrate Add TMB substrate Wash->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Standard_Curve Generate standard curve Read_Plate->Standard_Curve Calculate_Concentration Calculate cGMP concentration in samples Standard_Curve->Calculate_Concentration

Workflow for cGMP measurement by ELISA.
  • Sample Collection and Preparation:

    • Collect whole blood samples in tubes containing EDTA or heparin as an anticoagulant.

    • Within 30 minutes of collection, centrifuge the samples at 1000 x g for 15 minutes at 2-8°C.

    • Carefully aspirate the plasma supernatant and transfer to a clean tube.

    • For immediate analysis, proceed to the assay. For later use, aliquot and store the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

  • Assay Procedure (using a commercial ELISA kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add a defined volume of standards and plasma samples to the wells of the cGMP pre-coated microtiter plate.

    • Add a biotin-conjugated antibody specific to cGMP to each well.

    • Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.

    • After incubation, wash the plate to remove unbound reagents.

    • Add TMB substrate solution to each well. A color change will be observed.

    • Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).

    • Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the cGMP concentration in the plasma samples by interpolating their OD values on the standard curve. The concentration of cGMP is inversely proportional to the color intensity.

Assessment of Natriuresis and Diuresis

The diuretic and natriuretic effects of this compound are fundamental to its therapeutic action in fluid-overloaded patients. These are typically assessed by 24-hour urine collection.

Urine_Collection_Workflow Start Day 1, Morning: Discard first voided urine. Record start time. Collect Collect all subsequent urine for the next 24 hours in the provided container. Start->Collect Final_Collection Day 2, Morning (at start time): Void and collect the final urine sample. Collect->Final_Collection Refrigerate Refrigerate the collection container throughout the 24-hour period. Final_Collection->Refrigerate Measure_Volume Measure the total volume of the 24-hour collection. Refrigerate->Measure_Volume Aliquot Take a well-mixed aliquot for analysis. Measure_Volume->Aliquot Analyze Analyze for sodium concentration. Aliquot->Analyze

Workflow for 24-hour urine collection.
  • Patient Instructions and Collection:

    • The collection begins in the morning. The patient should empty their bladder completely upon waking and discard this first urine sample. The exact time should be recorded; this is the start time of the 24-hour collection period.[6]

    • All urine passed during the next 24 hours (day and night) must be collected in the provided container(s).[6][9]

    • The collection container should be kept refrigerated or in a cool place (e.g., on ice) throughout the collection period to prevent bacterial growth and degradation of analytes.[6]

    • At the end of the 24-hour period (at the same time the collection started on day 1), the patient should empty their bladder one last time and add this urine to the collection container.[6]

  • Sample Processing and Analysis:

    • The total volume of the collected urine is measured and recorded. This represents the 24-hour urine output (diuresis).

    • The entire 24-hour urine collection is well-mixed, and a representative aliquot is taken for analysis.

    • The sodium concentration in the urine aliquot is measured using an ion-selective electrode or flame photometry.

  • Calculation of 24-Hour Sodium Excretion (Natriuresis):

    • Total 24-hour sodium excretion (in mmol) is calculated by multiplying the urine sodium concentration (in mmol/L) by the total 24-hour urine volume (in L).

Conclusion

This compound is a valuable therapeutic agent for the management of acute decompensated heart failure. Its multifaceted mechanism of action, centered on the activation of the NPR-A/cGMP signaling pathway, results in beneficial hemodynamic and renal effects, including vasodilation, natriuresis, and diuresis. The quantitative data from clinical trials support its efficacy, particularly when administered at appropriate dosages. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound's physiological functions. Further research is warranted to optimize its use and to fully elucidate its long-term impact on patient outcomes.

References

An In-depth Technical Guide to Carperitide Acetate: A Recombinant Human Atrial Natriuretic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide (B612325), also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic form of a 28-amino acid peptide hormone naturally produced by the human heart.[1] As a recombinant human atrial natriuretic peptide (hANP), carperitide plays a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and sodium balance.[1][2] It is primarily utilized in clinical settings, particularly in Japan, for the management of acute decompensated heart failure (ADHF), a condition characterized by the heart's inability to pump blood effectively, leading to symptoms like shortness of breath and fluid retention.[2][3] Carperitide is designed to provide immediate relief in acute settings through its multifaceted mechanism of action.[2]

Mechanism of Action and Signaling Pathway

Carperitide exerts its effects by mimicking the endogenous atrial natriuretic peptide (ANP).[2] ANP, along with B-type natriuretic peptide (BNP), are cardiac hormones released in response to atrial stretch and distension.[4] The primary receptor for both ANP and BNP is the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[4][5]

The binding of carperitide to NPR-A initiates a cascade of intracellular events.[1] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase catalytic domain.[4] Upon ligand binding, the receptor's guanylate cyclase activity is triggered, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]

This elevation in intracellular cGMP levels serves as the primary second messenger, activating downstream effectors, most notably protein kinase G (PKG).[1] The activation of the cGMP signaling pathway leads to a variety of physiological responses:

  • Vasodilation: cGMP-dependent activation of PKG in vascular smooth muscle cells results in their relaxation, leading to the widening of blood vessels (vasodilation). This reduces systemic vascular resistance (afterload) and venous pressure (preload), thereby decreasing the workload on the heart.[1][2]

  • Natriuresis and Diuresis: In the kidneys, carperitide inhibits sodium reabsorption in the renal tubules, which promotes the excretion of sodium (natriuresis) and water (diuresis). This helps to reduce overall blood volume.[1]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin, which in turn reduces the levels of angiotensin II and aldosterone. This contributes to vasodilation and a reduction in sodium and water retention.[1]

  • Inhibition of Sympathetic Nervous System Activity: The peptide also has an inhibitory effect on the sympathetic nervous system, which can help to decrease heart rate and reduce vasoconstriction.[1]

Carperitide_Signaling_Pathway Carperitide Signaling Pathway cluster_effects Physiological Effects Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A)/ Guanylyl Cyclase-A Carperitide->NPR_A Binds to cGMP cGMP (Second Messenger) NPR_A->cGMP Activates Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis Inhibit_RAAS Inhibition of RAAS PKG->Inhibit_RAAS Inhibit_SNS Inhibition of SNS PKG->Inhibit_SNS

Caption: Carperitide's intracellular signaling cascade.

Pharmacodynamics and Clinical Efficacy

The clinical utility of carperitide is primarily in the setting of acute heart failure, where its hemodynamic effects can lead to rapid symptom improvement.[2] Intravenous administration has been shown to lower pulmonary wedge pressure and increase the stroke volume index in patients with heart failure.[3] However, its impact on long-term clinical outcomes, such as mortality, remains a subject of debate with conflicting evidence from various studies.[3][6]

Some studies have suggested that carperitide may be associated with increased in-hospital mortality, raising safety concerns.[3][6][7][8] Conversely, other research, particularly when analyzing specific dosing regimens, has indicated potential benefits in reducing long-term mortality and rehospitalization.[9][10] For instance, a study found that low-dose carperitide (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality within one year after admission compared to no carperitide or very low-dose carperitide.[9] Hypotension is the most commonly reported adverse event, a direct consequence of its vasodilatory properties.[3][11]

Quantitative Data from Clinical Studies
ParameterCarperitide GroupControl/Placebo GroupOutcomeCitation
In-Hospital Mortality Higher IncidenceLower IncidenceOR: 1.38 (95% CI: 1.07-1.78)[7]
Higher IncidenceLower IncidenceOR: 2.13 (95% CI: 1.17-3.85)[8]
Higher IncidenceLower IncidenceRR: 1.16 (95% CI: 1.07-1.27)[3][6]
Heart Failure-Related Mortality No Significant DifferenceNo Significant DifferenceRR: 0.81 (95% CI: 0.45-1.45)[3][6]
ANP Levels at 24h Significantly HigherLowerMD: 10.60 (95% CI: 4.58-16.61)[3][6]
Long-term Mortality/Rehospitalization 11.5%34.8%p=0.0359 (at 18 months)[10]
Composite of All-Cause Death and HF Hospitalization (2 years) 29.5%28.0%HR: 1.26 (95% CI: 0.78-2.06)[12]

OR: Odds Ratio; RR: Risk Ratio; MD: Mean Difference; HR: Hazard Ratio; CI: Confidence Interval.

Experimental Protocols

Measurement of Cyclic GMP (cGMP)

The quantification of cGMP is a direct method to assess the pharmacodynamic effect of carperitide. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method.[13]

Protocol: Competitive ELISA for cGMP Quantification [13][14]

  • Sample Preparation:

    • To prevent ex vivo degradation of cGMP, it is crucial to inhibit phosphodiesterase (PDE) activity immediately upon sample collection, often achieved by rapid freezing.[13]

    • For tissue samples, homogenize the tissue on ice and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C. The resulting supernatant is used for the assay.[13]

    • For plasma or cell culture supernatants, they can often be used directly or after appropriate dilution.

  • ELISA Procedure (General):

    • Prepare cGMP standards to generate a standard curve.

    • Add standards and prepared samples to the wells of a microplate pre-coated with anti-cGMP antibodies.

    • Add a fixed amount of enzyme-labeled cGMP (cGMP-enzyme conjugate) to each well. This will compete with the cGMP in the sample for antibody binding sites.

    • Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.

    • Wash the plate to remove any unbound reagents.

    • Add a substrate solution that reacts with the enzyme on the cGMP conjugate to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of cGMP in the sample. Calculate the cGMP concentration in the samples by interpolating from the standard curve.

ELISA_Workflow cGMP Competitive ELISA Workflow Start Start SamplePrep Sample Preparation (Inhibit PDEs, Homogenize, Centrifuge) Start->SamplePrep PlatePrep Prepare Standards & Samples Add to Antibody-Coated Plate SamplePrep->PlatePrep AddConjugate Add cGMP-Enzyme Conjugate PlatePrep->AddConjugate Incubate1 Incubate (Competitive Binding) AddConjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction ReadPlate Measure Absorbance StopReaction->ReadPlate Calculate Calculate cGMP Concentration (vs. Standard Curve) ReadPlate->Calculate End End Calculate->End

Caption: Workflow for measuring cGMP via ELISA.

Hemodynamic Monitoring in Clinical Trials

The evaluation of carperitide's efficacy in patients with acute heart failure necessitates robust hemodynamic monitoring to quantify its physiological effects.[15]

Protocol: Invasive Hemodynamic Monitoring [15][16]

  • Patient Population: Patients admitted with a diagnosis of acute heart failure, often with signs of congestion and/or low cardiac output.

  • Instrumentation:

    • Arterial Line: Continuous arterial blood pressure monitoring is typically established via cannulation of the radial, brachial, or femoral artery.[16]

    • Central Venous Catheter (CVC): Essential for administering medications and monitoring central venous pressure (CVP).

    • Pulmonary Artery Catheter (PAC): While its routine use has declined, a PAC may be considered for severe cases or when there is diagnostic uncertainty.[16][17] It allows for the direct measurement of pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO) via thermodilution.

  • Procedure and Data Collection:

    • Baseline hemodynamic parameters are recorded prior to drug administration. This includes systemic blood pressure, heart rate, CVP, PAP, PCWP, and CO.

    • Carperitide is administered as a continuous intravenous infusion, with the dosage carefully calculated based on the patient's body weight and clinical condition.[2][9] A common dosing range is 0.025-0.1 μg/kg/min.[11]

    • Hemodynamic parameters are monitored continuously and recorded at predefined intervals (e.g., every 15-30 minutes initially, then hourly) throughout the infusion period (typically 24-72 hours).[11]

    • Urine output is also closely monitored as an indicator of the drug's diuretic and natriuretic effects.

    • Clinical signs and symptoms of heart failure (e.g., dyspnea) are assessed regularly.

  • Endpoint Analysis:

    • The primary endpoints often include the change from baseline in key hemodynamic parameters such as PCWP and cardiac index (CI = CO / body surface area).

    • Secondary endpoints may include changes in systemic vascular resistance, urine output, and clinical symptom scores.

Hemodynamic_Monitoring_Logic Logical Relationship of Carperitide's Effects cluster_mechanisms Primary Mechanisms cluster_hemodynamics Hemodynamic Consequences Carperitide Carperitide Administration Vasodilation Arterial & Venous Vasodilation Carperitide->Vasodilation Diuresis Natriuresis & Diuresis Carperitide->Diuresis Afterload Reduced Afterload (SVR) Vasodilation->Afterload Preload Reduced Preload (PCWP, CVP) Vasodilation->Preload Diuresis->Preload Improved_Function Improved Cardiac Function & Symptom Relief Afterload->Improved_Function Preload->Improved_Function

Caption: Carperitide's mechanism to clinical effect.

Conclusion

Carperitide acetate, as a recombinant form of hANP, is a potent vasoactive and natriuretic agent with a well-defined mechanism of action centered on the NPR-A/cGMP signaling pathway. Its ability to rapidly reduce cardiac preload and afterload provides a clear rationale for its use in the management of acute heart failure. However, the existing clinical evidence presents a complex picture, with demonstrated short-term hemodynamic benefits but conflicting data regarding long-term safety and efficacy, particularly concerning mortality. Future research, likely involving well-designed randomized controlled trials, is necessary to delineate the optimal patient populations, dosing strategies, and its definitive role in the therapeutic armamentarium for acute heart failure.[6][8][11]

References

An In-depth Technical Guide on the Pharmacological Properties of Carperitide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. It exerts its pharmacological effects through the activation of the natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events mediated by cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the pharmacological properties of Carperitide acetate, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed summaries of quantitative data are presented in tabular format for easy comparison, and methodologies for key experiments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important cardiovascular drug.

Introduction

This compound is a 28-amino acid peptide that is a recombinant form of human atrial natriuretic peptide (α-hANP).[1] It is primarily used in the clinical setting for the treatment of acute decompensated heart failure (ADHF), where it provides rapid hemodynamic and symptomatic relief.[2] By mimicking the endogenous actions of ANP, this compound plays a crucial role in regulating blood pressure, intravascular volume, and sodium homeostasis.[1] This document serves as a technical resource for professionals in the field of drug development and cardiovascular research, offering detailed insights into the pharmacological profile of this compound.

Mechanism of Action

This compound's primary mechanism of action involves its binding to and activation of the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.

Signaling Pathway

Upon binding of this compound to NPR-A, a conformational change occurs in the receptor, leading to the activation of its intracellular guanylate cyclase activity. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1] The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, the kidneys, and other tissues. This signaling cascade results in a range of physiological effects, including vasodilation, natriuresis, and diuresis.[3]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide Acetate NPR_A NPR-A Extracellular Domain Transmembrane Domain Intracellular Domain Carperitide->NPR_A:port1 Binds GC Guanylate Cyclase NPR_A:port3->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Leads to

This compound Signaling Pathway

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its signaling pathway, resulting in beneficial hemodynamic and renal effects in patients with heart failure.

Receptor Binding Affinity

Carperitide, as a form of human ANP, binds with high affinity to NPR-A. Studies on human ANP have demonstrated this high-affinity interaction.

LigandReceptorTissue SourceKd (nM)Reference
Human ANP (125I-ANP)NPR-ARat Glomeruli0.46[4]
Hemodynamic Effects

By promoting vasodilation of both arteries and veins, this compound reduces cardiac preload and afterload. This leads to a decrease in pulmonary capillary wedge pressure (PCWP), a key indicator of left ventricular filling pressure, and systemic vascular resistance.[5]

ParameterDoseChangeClinical Study
Pulmonary Capillary Wedge Pressure0.025-0.1 µg/kg/minSignificant Decrease[2]
Systemic Vascular Resistance0.2 µg/kg/min-13% (in dogs)[6]
Left Ventricular End-Diastolic Pressure0.2 µg/kg/min-40% (in dogs)[6]
Renal Effects

This compound enhances renal function through several mechanisms. It increases the glomerular filtration rate (GFR) by dilating afferent arterioles and constricting efferent arterioles.[7] It also directly inhibits sodium reabsorption in the renal tubules, leading to natriuresis (sodium excretion) and diuresis (water excretion).[3]

ParameterDoseEffectClinical Study
Urine Output0.025-0.1 µg/kg/minIncreased[4]
Natriuresis0.025-0.1 µg/kg/minIncreased[2]
Neurohormonal Effects

This compound antagonizes the renin-angiotensin-aldosterone system (RAAS).[8] By increasing renal blood flow and sodium delivery to the macula densa, it suppresses renin secretion, which in turn leads to reduced levels of angiotensin II and aldosterone (B195564). This contributes to its vasodilatory and natriuretic effects and may help prevent adverse cardiac remodeling.[8]

HormoneDoseChangeClinical Study
Plasma Renin Activity0.01-0.05 µg/kg/minNo significant change at 72h[9]
Plasma Aldosterone0.01-0.05 µg/kg/minNo significant change at 72h[9]

Pharmacokinetics

The clinical utility of this compound is influenced by its pharmacokinetic profile, which is characterized by rapid elimination from the circulation.

ParameterValueSpeciesReference
Half-life (t1/2)RapidHumans[3]
ClearanceHighHumans[3]
Volume of Distribution---
Onset of ActionRapid (minutes to hours)Humans[1]

Note: Specific quantitative values for half-life, clearance, and volume of distribution for this compound were not available in the searched literature. The information provided is for the general class of atrial natriuretic peptides.

Experimental Protocols

The following sections outline the general methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to its receptor, NPR-A.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with NPR-A) Incubation Incubate Membranes with Radioligand +/- Unlabeled Competitor Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Carperitide (e.g., ¹²⁵I-Carperitide) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Carperitide (for competition assay) Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Stop Reaction Scintillation Scintillation Counting to quantify bound radioligand Filtration->Scintillation Measure Radioactivity Analysis Data Analysis (Scatchard or non-linear regression) to determine Kd and Bmax Scintillation->Analysis Calculate Binding Parameters

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing NPR-A are isolated from tissues or cultured cells.[10]

  • Incubation: The membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Carperitide) and varying concentrations of unlabeled this compound.[10]

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[10]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.[10]

  • Data Analysis: The data is analyzed to determine the dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).[10]

cGMP Measurement Assay

This assay quantifies the intracellular production of cGMP in response to this compound stimulation.

Methodology:

  • Cell Culture and Treatment: Target cells (e.g., vascular smooth muscle cells) are cultured and then treated with varying concentrations of this compound for a specified time.

  • Cell Lysis: The cells are lysed to release intracellular components, including cGMP.

  • cGMP Quantification: The concentration of cGMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). In these assays, the cGMP from the sample competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of labeled cGMP bound is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP, and the concentration of cGMP in the samples is determined by interpolation from this curve.

Renin and Aldosterone Measurement

The effect of this compound on the RAAS is assessed by measuring plasma renin activity and aldosterone concentrations.

Methodology:

  • Blood Sampling: Blood samples are collected from subjects at baseline and at various time points during and after this compound infusion.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Renin and Aldosterone Quantification: Plasma renin activity is typically measured by radioimmunoassay that quantifies the rate of angiotensin I generation. Plasma aldosterone concentration is also measured by radioimmunoassay or chemiluminescent immunoassay.

  • Data Analysis: Changes in plasma renin activity and aldosterone levels from baseline are calculated to determine the inhibitory effect of this compound on the RAAS.

Clinical Implications and Future Directions

This compound has demonstrated clinical utility in the management of acute decompensated heart failure by improving hemodynamics and promoting diuresis.[2] However, its short half-life necessitates continuous intravenous infusion.[3] Future research may focus on the development of more stable analogs of ANP or inhibitors of the enzymes that degrade natriuretic peptides, with the goal of providing more convenient and long-lasting therapeutic options for patients with heart failure.

Conclusion

This compound is a valuable pharmacological agent with well-defined mechanisms of action and pharmacodynamic effects. Its ability to activate the NPR-A/cGMP signaling pathway results in potent vasodilation, natriuresis, and diuresis, making it an effective therapy for acute decompensated heart failure. This technical guide has provided a detailed overview of its pharmacological properties, supported by quantitative data and experimental methodologies, to serve as a comprehensive resource for the scientific and drug development communities.

References

The Role of Carperitide Acetate in Natriuresis and Diuresis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide (B612325) acetate (B1210297), a synthetic analogue of human atrial natriuretic peptide (ANP), exerts significant natriuretic and diuretic effects, playing a crucial role in the management of acute heart failure. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and experimental validation of carperitide's actions on the kidney. Through a detailed examination of its signaling pathways, a summary of quantitative data from key clinical and preclinical studies, and an overview of relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field of cardiovascular and renal drug development.

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide that mimics the endogenous hormone ANP.[1] ANP is naturally synthesized and released by atrial myocytes in response to atrial wall distension, signaling fluid overload.[1] Carperitide is primarily utilized in the clinical setting for the treatment of acute decompensated heart failure (ADHF), where its ability to promote salt and water excretion helps to alleviate fluid retention and reduce cardiac preload and afterload.[2][3] This guide focuses on the core mechanisms by which carperitide induces natriuresis (excretion of sodium in urine) and diuresis (increased urine production).

Molecular Mechanism of Action: The NPR-A/cGMP Signaling Pathway

The physiological effects of carperitide are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][4][5] This receptor is densely expressed in the kidneys, particularly in the glomeruli and renal tubules, as well as in vascular smooth muscle cells.[1][5][6]

The binding of carperitide to NPR-A initiates a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[1] This enzymatic domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent elevation of intracellular cGMP levels acts as a second messenger, triggering a cascade of downstream signaling events that collectively promote natriuresis and diuresis.[1][3][5]

Key Downstream Effects of cGMP in the Kidney:
  • Increased Glomerular Filtration Rate (GFR): cGMP induces vasodilation of the afferent arterioles and vasoconstriction of the efferent arterioles in the glomerulus.[7] This dual action increases the hydrostatic pressure within the glomerular capillaries, leading to a higher GFR and enhanced filtration of water and solutes from the blood into the renal tubules.[7]

  • Inhibition of Sodium Reabsorption: In the renal tubules, particularly the collecting ducts, cGMP inhibits the reabsorption of sodium ions (Na+).[1] This is achieved through the modulation of ion channels and transporters, leading to increased sodium excretion in the urine.

  • Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide administration leads to the suppression of renin secretion from the juxtaglomerular apparatus.[1][2] This, in turn, reduces the production of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), a hormone that promotes sodium and water retention.[1] The inhibition of the RAAS further contributes to the natriuretic and diuretic effects of carperitide.

Carperitide_Signaling_Pathway Carperitide Carperitide Acetate NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to RAAS Renin-Angiotensin- Aldosterone System (RAAS) Suppression Carperitide->RAAS GC_Domain Guanylate Cyclase Domain NPR_A->GC_Domain Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Converted by GC Domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Afferent_Arteriole Afferent Arteriole Vasodilation PKG->Afferent_Arteriole Efferent_Arteriole Efferent Arteriole Vasoconstriction PKG->Efferent_Arteriole Collecting_Duct Collecting Duct Na+ Channel Inhibition PKG->Collecting_Duct GFR Increased Glomerular Filtration Rate (GFR) Afferent_Arteriole->GFR Efferent_Arteriole->GFR Diuresis Diuresis GFR->Diuresis Natriuresis Natriuresis Collecting_Duct->Natriuresis Natriuresis->Diuresis RAAS->Natriuresis RAAS->Diuresis

Figure 1: this compound Signaling Pathway for Natriuresis and Diuresis.

Quantitative Data from Preclinical and Clinical Studies

The natriuretic and diuretic efficacy of carperitide has been quantified in numerous studies. The following tables summarize key findings from both animal models and human clinical trials.

Table 1: Summary of Quantitative Data from Animal Studies
Animal ModelCarperitide DoseKey FindingsReference
Dogs with experimentally induced mitral valve regurgitation0.1 μg/kg/min for 6 hours- Decreased Left Atrial Pressure (LAP) from 14.75 ± 3.74 mmHg to 10.24 ± 4.97 mmHg (P < .01) - Significantly lower plasma renin activity and aldosterone compared to furosemide (B1674285)[8]
Dogs with low-output heart failure0.1 - 1 μg/kg/min (IV infusion for 30 min)- Increased urine volume in animals that were anuric post-LHF induction - Further increased plasma cGMP levels[9]
Anesthetized rats4 μg/kg prime and 0.5 μg/kg/min continuous infusion- Increased whole kidney and single nephron GFR by approximately 20%
Table 2: Summary of Quantitative Data from Human Clinical Trials
Study PopulationCarperitide DoseComparison GroupKey FindingsReference
Patients with symptomatic heart failure (n=10)25 ng/kg/min (continuous infusion)Furosemide (20 mg IV, n=14)- Urine Volume: 903 ± 269 mL/day (significantly lower than furosemide) - Urinary Sodium Excretion: 148 ± 80 mmol/gCre (no significant change compared to furosemide)
Patients with symptomatic heart failure (n=15)25 ng/kg/min + Furosemide (20 mg IV)Carperitide or Furosemide alone- Urine Volume: 1318 ± 384 mL/day (significantly higher than carperitide alone) - Urinary Sodium Excretion: 266 ± 132 mmol/gCre (significantly higher than either drug alone) - Fractional Excretion of Sodium: 2.1 ± 0.9% (significantly higher than either drug alone)
Patients with acute heart failure (n=293)Not specifiedN/A- Median urine output within 6 hours: 104.5 mL/h - Good diuretic response (≥100 mL/h) observed in 53.6% of patients[10]
Patients with renal dysfunction undergoing cardiovascular surgery (n=44)0.02 μg/kg/min (continuous infusion)Control (n=44)- Significantly lower serum creatinine (B1669602) levels on postoperative days 3, 4, and 7 - Significantly higher creatinine clearance on postoperative days 2 and 3[11]

Experimental Protocols

The investigation of carperitide's effects on natriuresis and diuresis involves a range of preclinical and clinical experimental designs. Below are detailed methodologies for key experiments cited.

Animal Model of Heart Failure
  • Objective: To evaluate the hemodynamic and renal effects of carperitide in a controlled in vivo setting.

  • Animal Model: Beagle dogs (9.8-12.6 kg) are often used.[8]

  • Induction of Heart Failure: Acute mitral regurgitation can be surgically induced by rupturing the chordae tendineae.[8] Low-output heart failure can be induced by a combination of volume expansion, ligation of the left anterior descending coronary artery, and methoxamine (B1676408) infusion.[9]

  • Drug Administration: Carperitide is administered as a continuous intravenous infusion at a specified dose (e.g., 0.1 μg/kg/min).[8] A crossover design may be employed where animals receive both carperitide and a comparator (e.g., furosemide) with a washout period in between.[8]

  • Measurements:

    • Hemodynamics: Left atrial pressure (LAP) is measured directly via a catheter.

    • Renal Function: Urine is collected via a Foley catheter to measure urine volume. Blood and urine samples are collected to measure plasma renin activity, aldosterone, sodium, and creatinine levels.

    • Biomarkers: Plasma cGMP levels are measured using enzyme immunoassay (EIA) kits.

Animal_Experiment_Workflow Animal_Selection Animal Selection (e.g., Beagle Dogs) HF_Induction Induction of Heart Failure (e.g., Mitral Regurgitation) Animal_Selection->HF_Induction Baseline_Measurements Baseline Measurements (LAP, Blood, Urine) HF_Induction->Baseline_Measurements Drug_Administration Drug Administration (Carperitide or Furosemide) Baseline_Measurements->Drug_Administration Continuous_Monitoring Continuous Monitoring and Sample Collection Drug_Administration->Continuous_Monitoring Washout Washout Period (for crossover studies) Drug_Administration->Washout Data_Analysis Data Analysis (Hemodynamics, Renal Function, Biomarkers) Continuous_Monitoring->Data_Analysis Crossover_Drug Crossover Drug Administration Washout->Crossover_Drug Crossover_Drug->Continuous_Monitoring

Figure 2: Generalized Workflow for Preclinical Evaluation of Carperitide.

Human Clinical Trial for Acute Heart Failure
  • Objective: To compare the renal effects of carperitide, furosemide, and their combination in patients with symptomatic heart failure.

  • Study Design: A randomized controlled trial is employed.[12]

  • Patient Population: Patients with symptomatic heart failure are recruited.[12]

  • Intervention: Patients are randomly allocated to receive:

    • Intravenous furosemide (e.g., 20 mg).

    • Continuous infusion of carperitide (e.g., 25 ng/kg/min).

    • Combined administration of carperitide and furosemide at the same doses.[12]

  • Measurements:

    • Urine Collection: 24-hour urine collection is performed to measure total urine volume and urinary sodium and creatinine excretion.[12]

    • Blood Sampling: Blood samples are drawn to determine serum creatinine levels.

    • Calculations: Creatinine clearance and fractional excretion of sodium are calculated from the blood and urine measurements.

Discussion and Future Directions

This compound is a potent natriuretic and diuretic agent with a well-defined mechanism of action centered on the NPR-A/cGMP signaling pathway. Preclinical and clinical studies have consistently demonstrated its ability to increase GFR, inhibit sodium reabsorption, and suppress the RAAS, leading to increased salt and water excretion.

The quantitative data highlight that while carperitide alone may not always produce a greater urine output than loop diuretics like furosemide, the combination therapy appears to have a synergistic effect on natriuresis.[12] This suggests that targeting different mechanisms of diuresis simultaneously may be a more effective strategy for fluid removal in heart failure patients.

Future research should continue to explore the optimal dosing and timing of carperitide administration, particularly in combination with other diuretics.[10] Further investigation into the long-term effects of carperitide on renal function and patient outcomes is also warranted.[13] A deeper understanding of the molecular crosstalk between the natriuretic peptide system and other neurohormonal pathways will be crucial for the development of novel and more effective therapies for heart failure and related renal dysfunction.

Conclusion

This compound's role in promoting natriuresis and diuresis is firmly established through its activation of the NPR-A/cGMP signaling cascade. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the treatment of cardiovascular and renal diseases.

References

Carperitide Acetate: A Technical Guide to its Interaction with the Renin-Angiotensin-Aldosterone System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), exerts significant influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in cardiovascular homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental evaluation of carperitide's interaction with the RAAS. Through a comprehensive review of existing literature, this document outlines the signaling cascades initiated by carperitide, presents available quantitative data on its impact on key RAAS components, and details established experimental protocols for the assessment of these interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular medicine, and drug development.

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (hANP), is a 28-amino acid peptide that plays a crucial role in regulating blood pressure, blood volume, and sodium balance.[1] It is primarily utilized in the clinical management of acute decompensated heart failure (ADHF).[2][3] One of the key mechanisms through which carperitide exerts its therapeutic effects is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] The RAAS is a hormonal cascade that, when activated, leads to vasoconstriction and sodium and water retention, contributing to increased blood pressure and cardiac workload.[1] This guide will explore the intricate relationship between carperitide acetate and the RAAS, providing a detailed overview for scientific and research applications.

Mechanism of Action: Signaling Pathways

Carperitide's inhibitory action on the RAAS is a downstream consequence of its primary signaling pathway. The process begins with the binding of carperitide to its specific receptor, the natriuretic peptide receptor-A (NPR-A).[1]

Carperitide-NPR-A Binding and cGMP Activation

Upon binding to NPR-A, which is predominantly found on the surface of target cells in the kidneys, adrenal glands, and vascular smooth muscle, carperitide activates the intracellular guanylate cyclase domain of the receptor.[1] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in intracellular cGMP levels acts as a second messenger, initiating a cascade of downstream effects that collectively antagonize the RAAS.[1]

Carperitide_Signaling_Pathway Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to Guanylate_Cyclase Guanylate Cyclase (intracellular domain) NPR_A->Guanylate_Cyclase Activates cGMP Increased cGMP Guanylate_Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate_Cyclase RAAS_Inhibition Inhibition of RAAS cGMP->RAAS_Inhibition Leads to RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Releases Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Carperitide_RAAS_Inhibition Carperitide Carperitide (via cGMP) Renin_Secretion Renin Secretion (from Kidney) Carperitide->Renin_Secretion Inhibits Aldosterone_Secretion Aldosterone Secretion (from Adrenal Cortex) Carperitide->Aldosterone_Secretion Inhibits Angiotensin_II_Effects Angiotensin II Effects (e.g., Vasoconstriction) Carperitide->Angiotensin_II_Effects Antagonizes Angiotensin_II_Production Angiotensin II Production Renin_Secretion->Angiotensin_II_Production Angiotensin_II_Production->Aldosterone_Secretion PRA_RIA_Workflow Blood_Collection Blood Collection (EDTA tube, chilled) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Sample_Split Split Plasma Sample Plasma_Separation->Sample_Split Incubation_37C Incubate at 37°C (Ang I Generation) Sample_Split->Incubation_37C Incubation_0C Incubate at 0°C (Baseline) Sample_Split->Incubation_0C RIA Angiotensin I RIA Incubation_37C->RIA Incubation_0C->RIA Gamma_Counter Gamma Counting RIA->Gamma_Counter Calculation Calculate PRA (ng/mL/hr) Gamma_Counter->Calculation Angiotensin_II_ELISA_Workflow Blood_Collection Blood Collection (EDTA + Protease Inhibitors) Plasma_Preparation Plasma Preparation Blood_Collection->Plasma_Preparation SPE Solid-Phase Extraction (SPE) Plasma_Preparation->SPE ELISA_Plate Add to Pre-coated Plate (Standards & Samples) SPE->ELISA_Plate Competitive_Binding Competitive Binding with Biotinylated Angiotensin II ELISA_Plate->Competitive_Binding Streptavidin_HRP Add Streptavidin-HRP Competitive_Binding->Streptavidin_HRP Substrate_Addition Add Substrate Streptavidin_HRP->Substrate_Addition Absorbance_Reading Read Absorbance Substrate_Addition->Absorbance_Reading Calculation Calculate Angiotensin II Concentration Absorbance_Reading->Calculation Aldosterone_LCMS_Workflow Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard (Deuterated Aldosterone) Plasma_Sample->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Ionization Ionization (MS) LC_Separation->MS_Ionization MS_Fragmentation Fragmentation (MS/MS) MS_Ionization->MS_Fragmentation MS_Detection Detection of Product Ions MS_Fragmentation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Carperitide Acetate: A Deep Dive into its Cardioprotective Effects on Myocardial Remodeling and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myocardial remodeling and the subsequent development of fibrosis are critical pathological processes in the progression of heart failure. Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), has emerged as a therapeutic agent with the potential to mitigate these detrimental changes. This technical guide provides a comprehensive overview of the mechanisms through which carperitide acetate exerts its anti-remodeling and anti-fibrotic effects. We delve into the intricate signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for researchers in the field. The information is intended to serve as a valuable resource for scientists and drug development professionals investigating novel therapeutic strategies for heart disease.

Introduction to this compound and Myocardial Remodeling

This compound is a 28-amino acid peptide that is a recombinant form of human atrial natriuretic peptide (ANP).[1] It is primarily used in the treatment of acute heart failure.[2] The therapeutic effects of carperitide extend beyond its well-known vasodilatory and natriuretic properties to include direct cardioprotective actions that counteract the pathological remodeling of the myocardium.[2][3]

Myocardial remodeling refers to the alterations in the size, shape, and function of the heart in response to cardiac injury or stress, such as myocardial infarction or pressure overload.[3] A key component of this process is myocardial fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, predominantly collagen, by activated cardiac fibroblasts (myofibroblasts).[3] This leads to increased stiffness of the heart muscle, impaired cardiac function, and an increased risk of arrhythmias.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor with guanylate cyclase activity.[4] This binding initiates a signaling cascade that plays a crucial role in its anti-fibrotic and anti-remodeling effects.

The cGMP-PKG Signaling Pathway

The primary signaling pathway activated by carperitide is the cyclic guanosine (B1672433) monophosphate (cGMP) - protein kinase G (PKG) pathway. The binding of carperitide to NPR-A activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated intracellular cGMP levels then activate PKG, which in turn phosphorylates various downstream targets involved in cellular function.[4]

Carperitide Signaling Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA GC Guanylate Cyclase (activated) NPRA->GC GTP GTP cGMP cGMP (increased) GTP->cGMP PKG Protein Kinase G (PKG) (activated) cGMP->PKG Antifibrotic_Effects Anti-fibrotic Effects: - Decreased Collagen Synthesis - Decreased Fibroblast Proliferation PKG->Antifibrotic_Effects

Core Carperitide Signaling Cascade
Inhibition of Pro-Fibrotic Signaling

The anti-fibrotic effects of carperitide are mediated through the cGMP-PKG pathway's inhibitory action on key pro-fibrotic signaling cascades, most notably the Transforming Growth Factor-β (TGF-β) pathway.

TGF-β is a potent pro-fibrotic cytokine that signals through its receptors to phosphorylate and activate Smad2 and Smad3 transcription factors. Activated Smad complexes translocate to the nucleus and induce the expression of genes associated with fibrosis, including collagen and other ECM components.

Carperitide-induced PKG activation interferes with this process. PKG can phosphorylate Smad3 at sites different from those targeted by the TGF-β receptor, which prevents the nuclear translocation of the activated Smad complex.[1] This effectively blocks the pro-fibrotic gene expression program initiated by TGF-β.[1]

TGF_beta_Inhibition cluster_TGF TGF-β Signaling cluster_ANP Carperitide Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex pSmad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Pro-fibrotic Gene Expression Carperitide Carperitide NPRA NPR-A Carperitide->NPRA cGMP cGMP NPRA->cGMP PKG PKG cGMP->PKG PKG->Smad_complex Inhibits Translocation

Carperitide's Inhibition of TGF-β/Smad Signaling

The transcription factor GATA4 is also implicated in cardiac fibrosis. Carperitide has been shown to suppress the expression of endothelin-1 (B181129) (ET-1), a pro-fibrotic factor, by inhibiting the activity of GATA4. This effect is also mediated through the cGMP-PKG pathway.

Quantitative Data on Anti-Remodeling and Anti-Fibrotic Effects

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound on myocardial remodeling and fibrosis.

Preclinical In Vitro Studies
Cell TypeTreatmentOutcome MeasureResultCitation
Adult Rat Cardiac FibroblastsANP (Carperitide)Proliferation RateSignificantly decreased[5]
Adult Rat Cardiac FibroblastsANP (Carperitide)Collagen SecretionSignificantly decreased[5]
Mouse Cardiac FibroblastsANP and cGMPTGF-β1-induced Myofibroblast TransformationInhibited[1]
Mouse Cardiac FibroblastsANP and cGMPTGF-β1-induced Collagen SynthesisInhibited[1]
Preclinical In Vivo Studies
Animal ModelTreatmentKey FindingsQuantitative ResultsCitation
Rats with Autoimmune Myocarditis-induced Heart Failure28-day infusion of CarperitideAttenuated ventricular remodelingDecreased myocyte cross-sectional area and interstitial fibrosis[4]
ANP-null Mice with Pressure OverloadN/A (genetic model)Exaggerated cardiac remodelingIncreased left ventricular hypertrophy, fibrosis, and collagen deposition compared to wild-type[1]
Clinical Studies

Clinical trials on carperitide have primarily focused on hemodynamic parameters and clinical outcomes like mortality and rehospitalization in acute heart failure.[6][7] While these studies provide indirect evidence of its impact on the failing heart, direct quantitative measurements of myocardial fibrosis as a primary endpoint are limited in publicly available data. One study in patients with acute myocardial infarction showed that carperitide infusion reduced infarct size and improved left ventricular ejection fraction.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

In Vivo Animal Model: Myocardial Infarction in Rats

Objective: To induce myocardial infarction in rats to study the effects of carperitide on post-infarction remodeling and fibrosis.

Protocol:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic regimen (e.g., a combination of medetomidine, midazolam, and butorphanol).[8]

  • Intubation and Ventilation: Intubate the rats and connect them to a small animal ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation of the Left Anterior Descending (LAD) Coronary Artery: Ligate the LAD artery with a suture to induce myocardial infarction.[8]

  • Carperitide Administration: Administer carperitide or vehicle control via a pre-implanted osmotic minipump or through continuous intravenous infusion at a specified dose and duration.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.[8]

  • Echocardiography: Perform echocardiography at baseline and at specified time points post-MI to assess cardiac function and dimensions.

  • Tissue Harvesting and Histological Analysis: At the end of the study period, euthanize the animals and harvest the hearts. Fix the hearts in formalin and embed in paraffin (B1166041) for histological analysis.

Histological Quantification of Myocardial Fibrosis

Objective: To quantify the extent of collagen deposition in myocardial tissue sections.

Protocol (Picrosirius Red Staining):

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate paraffin-embedded heart sections.

  • Staining: Stain the sections with a Picrosirius Red solution for 60-90 minutes.[2]

  • Washing: Rinse the slides in an acidified water solution.[2]

  • Dehydration and Mounting: Dehydrate the sections through a series of ethanol (B145695) washes and mount with a synthetic resin.[2]

  • Image Analysis: Acquire images of the stained sections using a light microscope. Use image analysis software to quantify the area of red-stained collagen relative to the total tissue area to determine the percentage of fibrosis.

Histology_Workflow Start Harvested Heart Tissue Fixation Formalin Fixation Start->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Staining Picrosirius Red Staining Sectioning->Staining Imaging Microscopy Image Acquisition Staining->Imaging Quantification Image Analysis for Collagen Quantification Imaging->Quantification Result Percentage of Fibrosis Quantification->Result

Workflow for Myocardial Fibrosis Quantification
In Vitro Cell Culture: Cardiac Fibroblast Proliferation Assay

Objective: To assess the effect of carperitide on the proliferation of cardiac fibroblasts in culture.

Protocol:

  • Cell Isolation and Culture: Isolate primary cardiac fibroblasts from neonatal rat hearts and culture them in appropriate growth medium.[9]

  • Cell Seeding: Seed the cardiac fibroblasts in multi-well plates at a predetermined density.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control.

  • Proliferation Assay: After a specified incubation period, assess cell proliferation using a standard method such as:

    • BrdU Incorporation Assay: Measure the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

    • MTT Assay: Measure the metabolic activity of the cells, which correlates with cell number.

  • Data Analysis: Quantify the results and compare the proliferation rates between the treated and control groups.

Conclusion and Future Directions

This compound demonstrates significant potential in mitigating myocardial remodeling and fibrosis through its well-defined signaling pathway involving cGMP and PKG. This leads to the inhibition of key pro-fibrotic mediators like the TGF-β/Smad pathway. While in vitro and some in vivo studies provide compelling evidence for its anti-fibrotic effects, further research is warranted. Specifically, more extensive quantitative data from preclinical models of myocardial infarction and pressure overload, as well as clinical trials with direct measures of myocardial fibrosis as endpoints, are needed to fully elucidate its therapeutic benefits in chronic heart disease. The development of novel drug delivery systems to enable long-term, targeted administration of carperitide may also enhance its clinical utility in combating the progression of heart failure.

References

A Technical Guide to Preclinical Research on Carperitide Acetate for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide (B612325), also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide identical to the endogenous hormone secreted by cardiac atria in response to atrial distension and volume expansion.[1] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, volume, and sodium balance.[1][2] In preclinical and clinical settings, Carperitide is investigated for its therapeutic potential in acute decompensated heart failure (ADHF) due to its multifaceted mechanism of action, which includes vasodilation, diuresis, and natriuresis.[2][3][4] This technical guide provides an in-depth overview of the preclinical research on Carperitide, focusing on its mechanism of action, quantitative efficacy data from various animal and in-vitro models, and detailed experimental protocols.

Core Mechanism of Action: The NPR-A/cGMP Signaling Pathway

Carperitide exerts its physiological effects primarily through the activation of the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][5]

  • Receptor Binding and Activation : Carperitide binds to NPR-A, which is predominantly located on the surface of vascular smooth muscle cells, endothelial cells, and kidney cells.[1]

  • cGMP Production : This binding event allosterically activates the intracellular guanylyl cyclase domain of the receptor, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][6]

  • Downstream Effects : The elevation of intracellular cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG).[1][7] PKG phosphorylates various downstream targets, leading to:

    • Vasodilation : Relaxation of vascular smooth muscle, reducing both cardiac preload and afterload.[1][5]

    • Natriuresis and Diuresis : Increased sodium and water excretion by the kidneys.[1][5]

    • RAAS Inhibition : Suppression of the renin-angiotensin-aldosterone system (RAAS).[1][3]

These coordinated actions help to alleviate the hemodynamic stress characteristic of heart failure.

Caption: The Carperitide signaling cascade via NPR-A and cGMP.

Preclinical Efficacy Data

Preclinical studies in various animal and cell-based models have quantified the cardiovascular effects of Carperitide.

In Vivo Hemodynamic and Renal Effects

Studies in canine models of acute heart failure are particularly informative for understanding the integrated physiological response to Carperitide.

ModelParameterDose Range (i.v. infusion)Key Quantitative ResultsCitation
Dog Model of Low-Output Heart Failure Pulmonary Arterial Pressure0.1 - 1 µg/kg/minStatistically significant decrease[6][8]
Right Atrial Pressure0.1 - 1 µg/kg/minStatistically significant decrease[6][8]
Systemic Vascular Resistance0.1 - 1 µg/kg/minStatistically significant decrease[6][8]
Cardiac Output0.1 - 1 µg/kg/minStatistically significant increase[6][8]
Urine Volume0.1 - 1 µg/kg/minIncreased urine output (in contrast to nitroglycerin)[6][8]
Plasma cGMP1 µg/kg/minFurther increased from elevated baseline post-LHF induction[6][8]
In Vitro Cellular and Tissue Effects

In vitro models allow for the dissection of Carperitide's direct effects on specific cell types and tissues involved in cardiovascular regulation.

ModelParameterKey Quantitative ResultsCitation
Cultured Porcine Endothelial Cells Endothelin-1 (B181129) Secretion (Ang II-stimulated)Strongly inhibited[9]
Cellular cGMP LevelIncreased in parallel with endothelin-1 inhibition[9]
Cultured Human Umbilical Vein Endothelial Cells Endothelin-1 Secretion (Ang II & Thrombin-stimulated)Inhibited[9]
Isolated Rat Glomeruli cGMP GenerationMarkedly stimulated[9]
Receptor Binding Affinity (Kd)High-affinity binding with a mean Kd of 0.46 nM[9]
Canine Arteries and Veins (contracted by K+ or norepinephrine) Vascular ToneInduced relaxation[8]

Key Experimental Protocols and Workflows

Reproducible and well-defined experimental models are essential for preclinical drug evaluation. Below are methodologies cited in Carperitide research.

Protocol: Canine Model of Low-Output Heart Failure

This model is designed to simulate the acute hemodynamic collapse seen in some forms of heart failure.

Objective: To evaluate the hemodynamic and neurohumoral effects of Carperitide in a large animal model of low-output heart failure (LHF).

Methodology:

  • Animal Preparation: Anesthetized dogs are instrumented for hemodynamic monitoring (e.g., pulmonary and systemic arterial pressures, right atrial pressure, cardiac output).

  • Induction of Heart Failure: LHF is induced through a multi-step process:

    • Volume Expansion: Intravenous saline infusion to increase cardiac filling pressures.

    • Myocardial Ischemia: Ligation of the left anterior descending (LAD) coronary artery to induce a controlled myocardial infarction.

    • Increased Afterload: Infusion of a vasoconstrictor, such as methoxamine, to increase systemic vascular resistance.

  • Treatment Administration: Once a stable LHF state is achieved, animals are administered an intravenous infusion of Carperitide. A common dose-ranging protocol is 0.1 to 1 µg/kg/min for a duration of 30 minutes.[6][8] A control group receives a vehicle infusion.

  • Endpoint Measurement: Hemodynamic parameters are continuously monitored. Blood samples are collected at baseline, post-LHF induction, and after treatment to measure plasma cGMP, renin activity, aldosterone, and catecholamines.[6][8] Urine output is also quantified.

Experimental_Workflow Workflow for Canine Low-Output Heart Failure Model Start Anesthetized Dog (Hemodynamic Instrumentation) Induction Induce Low-Output Heart Failure Start->Induction Method_LAD 1. LAD Coronary Artery Ligation Induction->Method_LAD Method_Vol 2. Volume Expansion Induction->Method_Vol Method_Meth 3. Methoxamine Infusion Induction->Method_Meth Stabilize Achieve Stable LHF State Method_Meth->Stabilize Randomize Randomize into Treatment Groups Stabilize->Randomize Group_Carp Carperitide Infusion (0.1 - 1 µg/kg/min for 30 min) Randomize->Group_Carp Group A Group_Veh Vehicle (Control) Infusion Randomize->Group_Veh Group B Measure Endpoint Measurement & Data Analysis Group_Carp->Measure Group_Veh->Measure Data_Hemo • Hemodynamic Monitoring • Blood Sampling (cGMP, RAAS) • Urine Output Quantification Measure->Data_Hemo

Caption: Experimental workflow for the canine LHF model.
Protocol: In Vitro Cardiomyocyte Hypertrophy Assay

While specific quantitative data for Carperitide's anti-hypertrophic effects were not detailed in the initial search, a general protocol for assessing such effects using primary cardiomyocytes or iPSC-derived cardiomyocytes can be outlined.

Objective: To determine if Carperitide can inhibit the hypertrophic response of cardiomyocytes to pro-hypertrophic stimuli.

Methodology:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured until a confluent, beating syncytium is formed.

  • Induction of Hypertrophy: Cells are serum-starved and then stimulated with a pro-hypertrophic agonist (e.g., phenylephrine, angiotensin II, or endothelin-1) for 24-48 hours.

  • Treatment: A separate group of stimulated cells is co-treated with varying concentrations of Carperitide to assess dose-dependent effects. Control groups include vehicle-treated and unstimulated cells.

  • Endpoint Measurement:

    • Cell Size: Cardiomyocyte surface area is measured by immunofluorescence staining for a sarcomeric protein (e.g., α-actinin) followed by imaging and quantification.

    • Gene Expression: Quantitative PCR (qPCR) is used to measure the expression of hypertrophic marker genes, such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).

    • Protein Synthesis: The rate of protein synthesis can be quantified using a radiolabeled amino acid (e.g., ³H-leucine) incorporation assay.

Conclusion

Preclinical research has established Carperitide as a potent activator of the NPR-A/cGMP signaling pathway, leading to beneficial hemodynamic and renal effects in animal models of heart failure.[1][6][8] The available data from in vivo and in vitro studies provide a strong mechanistic foundation for its use in cardiovascular disease. The detailed experimental protocols, such as the canine LHF model, offer robust systems for further investigation into the cardioprotective potential of Carperitide and next-generation natriuretic peptides. Future preclinical work should focus on quantifying its effects on cardiac remodeling, including hypertrophy and fibrosis, to fully elucidate its long-term therapeutic potential.

References

Investigating the Endothelial Effects of Carperitide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide with established vasodilatory and diuretic properties.[1] While its clinical application in acute heart failure is well-documented, its direct effects on the vascular endothelium are a growing area of research interest. Endothelial cells play a crucial role in maintaining cardiovascular homeostasis, and their dysfunction is a hallmark of many cardiovascular diseases. This technical guide provides an in-depth overview of the known effects of Carperitide acetate on endothelial cells, focusing on its mechanism of action, impact on cellular functions, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in cardiovascular medicine.

Core Mechanism of Action

This compound exerts its primary effects on endothelial cells by binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates the guanylate cyclase activity of the receptor, leading to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, a key second messenger, then initiates a cascade of downstream signaling events that mediate the various physiological responses to this compound.

Key Effects on Endothelial Cell Function

Inhibition of Endothelin-1 (B181129) Secretion

This compound has been shown to inhibit the secretion of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory molecule, from endothelial cells in a dose-dependent manner.[1][3] This inhibitory action is believed to be mediated through the cGMP-dependent signaling pathway.[3] By reducing ET-1 levels, this compound contributes to vasodilation and may mitigate the pathological effects of excessive ET-1 in cardiovascular diseases.[4][5]

Table 1: Effect of Atrial Natriuretic Peptide (ANP) on Endothelin-1 (ET-1) Secretion in Bovine Aortic Endothelial Cells (BAEC)

ANP ConcentrationInhibition of ET-1 Secretion (%)
10⁻¹⁰ M~20%
10⁻⁹ M~35%
10⁻⁸ M~50%
10⁻⁷ M~55%

Data adapted from Kohno et al., 1992, which used ANP, a close analog of Carperitide. The study demonstrated that C-ANP 4-23, a specific ligand for the C or non-guanylate cyclase receptor, also equipotently inhibited ET-1 synthesis and secretion, suggesting a complex mechanism that may also involve the C-type natriuretic peptide receptor.[6]

Modulation of Endothelial Cell Proliferation and Migration

The effects of this compound on endothelial cell proliferation and migration appear to be concentration-dependent. Low, physiological concentrations of ANP have been reported to stimulate the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and human coronary arterial endothelial cells.[1][2] Conversely, high concentrations of ANP have been shown to exert inhibitory effects on these processes.[1] This suggests a biphasic role for this compound in angiogenesis, where it may promote endothelial regeneration at lower doses and inhibit excessive proliferation at higher doses.

Table 2: Effect of Atrial Natriuretic Peptide (ANP) on Human Endothelial Cell Number

Cell TypeANP Concentration (mol/l)% Increase in Cell Number (compared to control)
Human Coronary Arterial Endothelial Cells10⁻¹¹52%
Human Umbilical Vein Endothelial Cells10⁻¹¹63%

Data adapted from Kook et al., 2003. The study was conducted at a low serum concentration to assess the direct proliferative effects of ANP.[2]

Regulation of Endothelial Permeability

The influence of this compound on endothelial permeability is complex and context-dependent. Some studies suggest that ANP can increase endothelial permeability under physiological conditions.[1] However, in the presence of inflammatory stimuli like thrombin, which increases endothelial permeability, ANP has been shown to have a protective effect, attenuating the increase in permeability.[1] This suggests that this compound may help to maintain endothelial barrier integrity during inflammatory states.

Signaling Pathways

The endothelial effects of this compound are orchestrated by a series of interconnected signaling pathways downstream of cGMP.

The cGMP-PKG Pathway

The primary effector of cGMP in endothelial cells is cGMP-dependent protein kinase (PKG).[7] Activated PKG phosphorylates various downstream target proteins, leading to a cascade of cellular events.

Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC PKG Protein Kinase G (PKG) (activated) cGMP->PKG Activates Downstream Downstream Effects PKG->Downstream Phosphorylates targets

Figure 1: this compound signaling initiation.

Cross-talk with the Nitric Oxide (NO) Pathway

The this compound and nitric oxide (NO) signaling pathways are intricately linked. Both pathways converge on the production of cGMP. NO, produced by endothelial nitric oxide synthase (eNOS), activates soluble guanylate cyclase (sGC) to produce cGMP.[8] The increased cGMP levels from this compound can potentiate the effects of NO. Furthermore, the downstream signaling of both pathways involves PKG, leading to synergistic effects on vasodilation and other endothelial functions.

Regulation of eNOS and VASP Phosphorylation

PKG, activated by this compound-induced cGMP, can phosphorylate eNOS at serine 1177 (Ser1177), leading to its activation and increased NO production.[9] This represents a positive feedback loop. Another critical substrate of PKG is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP at serine 239 (Ser239) is involved in the regulation of the actin cytoskeleton, cell adhesion, and migration.[10][11] ANP has been shown to greatly enhance the phosphorylation of VASP at Ser239 in endothelial cells.[10]

cluster_0 Carperitide Pathway cluster_1 NO Pathway Carperitide This compound NPRA NPR-A Carperitide->NPRA cGMP_Carperitide cGMP NPRA->cGMP_Carperitide PKG PKG (activated) cGMP_Carperitide->PKG eNOS eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC Effects Vasodilation, Migration, Permeability NO->Effects cGMP_NO cGMP sGC->cGMP_NO cGMP_NO->PKG p_eNOS p-eNOS (Ser1177) (activated) PKG->p_eNOS Phosphorylates p_VASP p-VASP (Ser239) PKG->p_VASP Phosphorylates p_eNOS->NO Positive Feedback p_VASP->Effects

Figure 2: Cross-talk between Carperitide and NO pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on endothelial cells.

Endothelial Cell Culture

Objective: To maintain a viable culture of primary human endothelial cells for subsequent experiments.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Gelatin-coated or fibronectin-coated culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed the cells onto a gelatin or fibronectin-coated T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new coated flasks at a 1:3 or 1:4 ratio.

  • For experiments, seed cells into appropriate multi-well plates.

cGMP Measurement Assay

Objective: To quantify the intracellular levels of cGMP in endothelial cells following treatment with this compound.

Materials:

  • HUVECs cultured in 24-well plates

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Seed HUVECs in a 24-well plate and grow to confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cGMP degradation.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸ M) for a specified time (e.g., 10 minutes).

  • Aspirate the medium and lyse the cells with the provided lysis buffer from the EIA kit.

  • Perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Endothelial Cell Proliferation (BrdU) Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells.

Materials:

  • HUVECs cultured in 96-well plates

  • This compound stock solution

  • Low-serum endothelial cell basal medium (EBM)

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate solution

  • Stop solution

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well.

  • After 24 hours, replace the growth medium with low-serum EBM (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of this compound in low-serum EBM for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling medium, and fix and denature the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the substrate solution.

  • After color development, add the stop solution and measure the absorbance at the appropriate wavelength.

Endothelial Cell Migration (Boyden Chamber) Assay

Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • This compound

  • Chemoattractant (e.g., VEGF)

  • Serum-free EBM

  • Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain)

Protocol:

  • Coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., 10 ng/mL VEGF) or use a chemoattractant in the lower chamber.

  • Resuspend serum-starved HUVECs in serum-free EBM containing various concentrations of this compound.

  • Add the cell suspension to the upper chamber of the Boyden apparatus.

  • Incubate for 4-6 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the membrane with methanol and stain with Giemsa.

  • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.

Start Seed HUVECs in Boyden Chamber Incubate Incubate (4-6h) Start->Incubate Add Carperitide and Chemoattractant Remove Remove non-migrated cells Incubate->Remove Fix_Stain Fix and Stain Remove->Fix_Stain Count Count migrated cells Fix_Stain->Count

Figure 3: Boyden chamber migration assay workflow.

Western Blot for eNOS and VASP Phosphorylation

Objective: To detect changes in the phosphorylation status of eNOS and VASP in endothelial cells treated with this compound.

Materials:

  • HUVECs cultured in 6-well plates

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-VASP (Ser239), anti-total VASP, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat confluent HUVECs with this compound for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.

Conclusion

This compound exerts a range of significant effects on endothelial cells, primarily through the activation of the NPR-A/cGMP/PKG signaling pathway. These effects include the inhibition of the potent vasoconstrictor endothelin-1, and the concentration-dependent modulation of endothelial cell proliferation, migration, and permeability. The intricate cross-talk with the nitric oxide pathway further amplifies its vasoprotective actions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound in endothelial biology. A deeper understanding of these cellular mechanisms will be instrumental in optimizing the therapeutic use of this compound and in the development of novel treatments for cardiovascular diseases characterized by endothelial dysfunction.

References

Carperitide Acetate in Pulmonary Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Hypertension (PH) is a progressive disease characterized by elevated pulmonary arterial pressure and vascular resistance, leading to right heart failure and increased mortality. Current therapeutic strategies aim to alleviate symptoms and slow disease progression, but a cure remains elusive, necessitating the exploration of novel therapeutic agents. Carperitide (B612325) acetate (B1210297), a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), has emerged as a molecule of interest due to its potent vasodilatory, natriuretic, and anti-proliferative properties. This technical guide provides an in-depth overview of the core scientific and technical aspects of Carperitide acetate research in the context of pulmonary hypertension, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Mechanism of Action of this compound

Carperitide, a 28-amino acid peptide, exerts its biological effects by mimicking endogenous atrial natriuretic peptide (ANP).[1][2][3] Its primary mechanism revolves around the activation of the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[4][5][6][7]

Core Signaling Pathway:

  • Receptor Binding: Carperitide binds to NPR-A located on the surface of vascular smooth muscle and endothelial cells.[5]

  • cGMP Production: This binding activates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][8][9]

  • PKG Activation: Elevated intracellular cGMP levels act as a second messenger, activating cGMP-dependent protein kinase (PKG).[4][5][10]

  • Vasodilation: PKG activation leads to the phosphorylation of various downstream targets, resulting in a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle cells, causing vasodilation.[5] This action helps to reduce pulmonary vascular resistance.

Additionally, Carperitide's mechanism involves:

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): It suppresses renin and aldosterone (B195564) secretion, contributing to reduced blood volume and pressure.[3][5][8][11][12]

  • Antagonism of Endothelin-1 (ET-1): Carperitide has been shown to inhibit the secretion of ET-1, a potent vasoconstrictor and key mediator in the pathogenesis of pulmonary hypertension.[2][3]

  • Interaction with the RhoA/Rho-kinase Pathway: The RhoA/Rho-kinase pathway is a critical mediator of vasoconstriction and vascular remodeling in PH.[13][14][15][16] While Carperitide's primary pathway is cGMP-mediated, this downstream signaling can counteract the contractile effects promoted by the Rho-kinase pathway.[17]

Carperitide Signaling Pathway Carperitide Carperitide (α-hANP) NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to RAAS RAAS Inhibition Carperitide->RAAS Inhibits ET1 Endothelin-1 Secretion Inhibition Carperitide->ET1 Inhibits cGMP cGMP (Second Messenger) NPRA->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Pulmonary Vasodilation (↓ PVR) PKG->Vasodilation Promotes

Carperitide's primary signaling cascade.

Preclinical Research in Pulmonary Hypertension

Preclinical animal models are essential for investigating the pathophysiology of PH and evaluating the efficacy of potential therapeutics like Carperitide.[18] The most commonly employed models seek to replicate the key hemodynamic and histopathological features of the human disease, such as sustained pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy.[18][19][20][21]

Key Animal Models of Pulmonary Hypertension
Model TypeInduction MethodKey Pathophysiological FeaturesSpecies Commonly Used
Monocrotaline (MCT) Induced Single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid.[18][19]Endothelial cell injury and inflammation, leading to progressive vascular remodeling, medial hypertrophy, and increased pulmonary vascular resistance.[18][22]Rat[18]
Chronic Hypoxia Induced Continuous exposure to a low-oxygen environment (e.g., 10% O2) for several weeks.[18][19]Sustained pulmonary vasoconstriction and vascular medial hypertrophy.[18] Often used to study Group 3 PH.[18]Mouse, Rat[18][19]
Sugen/Hypoxia (SuHx) Model A single injection of the VEGF receptor antagonist SU5416 followed by chronic hypoxia exposure.[19][22]Induces severe, progressive PH with angio-obliterative and plexiform lesions, closely mimicking human PAH pathology.[19][22]Rat, Mouse
Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced PH in Rats

  • Animal Selection: Use male Sprague-Dawley rats (200-250g).

  • Induction: Administer a single subcutaneous injection of MCT (typically 50-60 mg/kg body weight).[19]

  • Disease Development: House the animals under standard conditions for 3-4 weeks to allow for the development of PH.

  • Therapeutic Intervention: Begin administration of this compound (or vehicle control) via continuous subcutaneous infusion using osmotic mini-pumps at a predetermined time point (either for prevention or treatment of established disease).

  • Endpoint Analysis (at week 4):

    • Hemodynamics: Perform right heart catheterization under anesthesia to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).

    • Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each component to calculate the Fulton Index (RV / (LV+S)).

    • Histopathology: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin) to assess pulmonary artery medial wall thickness.

Protocol 2: Hemodynamic Assessment via Right Heart Catheterization

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).

  • Surgical Exposure: Make an incision to expose the right jugular vein.

  • Catheterization: Carefully insert a pressure-volume (PV) loop catheter or a standard pressure transducer catheter into the jugular vein and advance it through the right atrium into the right ventricle.

  • Data Acquisition: Record pressure waveforms using a data acquisition system. Ensure stable readings for several minutes. RVSP is determined from the peak of the ventricular pressure wave. If the catheter is advanced into the pulmonary artery, mPAP can be recorded.

  • Euthanasia and Tissue Collection: Following data collection, euthanize the animal for tissue harvesting as per the primary protocol.

Preclinical Experimental Workflow start Animal Model Selection (e.g., Rat) induction PH Induction (e.g., MCT Injection) start->induction development Disease Development (3-4 Weeks) induction->development treatment Treatment Groups - Carperitide - Vehicle Control development->treatment hemo Hemodynamic Measurement (RVSP) treatment->hemo Endpoint rvh RV Hypertrophy (Fulton Index) treatment->rvh Endpoint histo Histopathology (Vessel Remodeling) treatment->histo Endpoint analysis Data Analysis & Comparison hemo->analysis rvh->analysis histo->analysis

Typical workflow for a preclinical PH study.

Quantitative Data from Clinical and Preclinical Research

While large-scale clinical trials of Carperitide specifically for chronic pulmonary hypertension are limited, data from studies on acute heart failure (AHF) and pulmonary congestion provide valuable insights into its hemodynamic effects.

Table 4.1: Summary of Clinical Trial Data for Carperitide
Study / ReferencePatient PopulationDosageKey Outcomes Relevant to PH
Hata N, et al. (2008)[23] Acute Decompensated Heart Failure (ADHF)Low-dose: 0.01-0.05 µg/kg/min for 72h- Significant increase in cGMP levels.[23]- Reduced death and rehospitalization at 18 months (11.5% vs 34.8% in control).[23]
Suzuki T, et al. (2022)[24][25] Post-Cardiovascular SurgeryMedian: 0.012 µg/kg/min- No significant difference in renal outcomes between patients with or without pre-existing PH.[24][25]
Nakamura K, et al. (2018)[26][27] AHF with Pulmonary CongestionNot specified- In patients with moderate-severe pulmonary congestion, Carperitide was associated with lower residual congestion (1.5% vs 9.0%) and reduced all-cause death or rehospitalization.[27]
Sato Y, et al. (2022)[28] AHFLow-dose (LD): ≥0.02 µg/kg/min- LD-Carperitide was associated with significantly lower cardiovascular and all-cause mortality at 1 year compared to no-Carperitide or very-low-dose groups.[28]
Ito H, et al. (2024)[1] Preeclampsia with Severe Pulmonary EdemaMedian: 0.025 µg/kg/min- Significant decrease in cardiothoracic ratio (54.4% to 49.5%).[1]- Decrease in systolic (153 to 138 mmHg) and diastolic (95 to 87 mmHg) blood pressure.[1]- Rapid increase in urine output.[1]

Logical Relationships in Drug Development for PH

The research and development pathway for a drug like Carperitide in pulmonary hypertension follows a logical progression from foundational science to clinical application. This process involves validating the mechanism of action, testing efficacy and safety in relevant disease models, and finally, assessing its utility in human patients.

PH Drug Development Logic A Basic Research - Identify Target Pathway (e.g., NPR-A/cGMP) B In Vitro Studies - Cell Culture Assays (PASMCs) A->B Validates in C Preclinical In Vivo - PH Animal Models (MCT, SuHx) B->C Informs D Endpoint Evaluation - Hemodynamics (RVSP) - Remodeling (Fulton) C->D Leads to E Safety & Toxicology Studies C->E Requires F Clinical Trials (Phase I-III) D->F Prerequisite for E->F Prerequisite for G Clinical Outcome - 6MWD, PVR, Safety F->G Measures

From pathway discovery to clinical validation.

Conclusion and Future Directions

This compound's well-defined mechanism of action, centered on the potent vasodilatory and anti-proliferative cGMP pathway, presents a compelling rationale for its investigation in pulmonary hypertension. While direct clinical evidence in chronic PH is sparse, promising data from preclinical models and clinical studies in acute heart failure with pulmonary congestion highlight its potential to favorably modulate pulmonary hemodynamics.[26][27]

Future research should focus on:

  • Chronic PH Models: Conducting robust, long-term studies in gold-standard preclinical models like the SuHx rat to evaluate Carperitide's effect on established vascular remodeling and right heart failure.

  • Dose-Ranging Studies: Determining the optimal therapeutic window for maximizing pulmonary vasodilation while minimizing systemic hypotension, a known side effect.[8]

  • Combination Therapies: Investigating the synergistic potential of Carperitide with existing PH therapies that target different pathways (e.g., endothelin receptor antagonists or phosphodiesterase-5 inhibitors).

  • Targeted Clinical Trials: Designing carefully controlled clinical trials in specific subgroups of PH patients to assess long-term efficacy on endpoints such as pulmonary vascular resistance, exercise capacity, and clinical worsening.

By systematically addressing these areas, the research community can fully elucidate the therapeutic potential of this compound as a novel treatment for the complex and challenging disease of pulmonary hypertension.

References

Exploratory Studies of Carperitide Acetate in Kidney Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory preclinical studies of Carperitide acetate (B1210297) (alpha-human atrial natriuretic peptide) in various models of kidney disease. It summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and drug development in the field of renal therapeutics.

Introduction to Carperitide Acetate in Renal Pathophysiology

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular and renal homeostasis.[1] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade results in vasodilation, diuresis, and natriuresis, which are beneficial in conditions of fluid overload and hypertension often associated with kidney disease.[2] Exploratory studies in preclinical models have been crucial in elucidating the potential therapeutic effects of Carperitide in both acute kidney injury (AKI) and chronic kidney disease (CKD).

Data from Preclinical Kidney Disease Models

The following tables summarize the quantitative data from key preclinical studies investigating the effects of Carperitide and related natriuretic peptides in established animal models of kidney disease.

Table 1: Effects of Carperitide (α-hANP) in a Rat Model of Ischemia/Reperfusion-Induced Acute Kidney Injury
ParameterIschemia/Reperfusion (I/R) ControlI/R + Carperitide (0.2 µg/kg/min)Outcome
Outer Medullary Blood Flow Decreased post-reperfusionIncreased post-reperfusionImproved renal perfusion[3]
EGF mRNA (in kidney, 24h post-I/R) Significantly reducedMaintained at a significantly higher levelEnhanced recovery and repair mechanisms[3]
Serum BUN (24h post-I/R) ElevatedSignificantly reducedImproved glomerular function[3]
Serum Creatinine (24h post-I/R) ElevatedSignificantly reducedImproved glomerular function[3]
Urinary NAG (24h post-I/R) ElevatedSignificantly reducedReduced proximal tubular damage[3]
Histopathological Changes (24-48h) Acute tubular necrosisImproved histologyAttenuated renal tissue injury[3]

Data sourced from a study on the effects of alpha-human ANP in a rat model of I/R-induced renal injury.[3]

Table 2: Effects of C-Type Natriuretic Peptide (CNP) in a Mouse Model of Cisplatin-Induced Nephrotoxicity
ParameterCisplatin (B142131) ControlCisplatin + CNP (2.5 µg/kg/min)Outcome
Plasma BUN ElevatedSuppressedAttenuated renal dysfunction[4]
Plasma Creatinine ElevatedSuppressedAttenuated renal dysfunction[4]
Histological Renal Tubular Damage PresentReducedProtected against tissue injury[4]
Renal Apoptosis IncreasedReducedInhibited cisplatin-induced cell death[4]
Kidney Injury Molecule-1 (KIM-1) Expression ElevatedDecreasedReduced kidney injury marker[4]
Monocyte Chemoattractant Protein-1 (MCP-1) Expression ElevatedDecreasedReduced inflammatory response[4]
Guanylyl Cyclase-B (GC-B) Expression DecreasedAttenuated decreaseMaintained receptor expression[4]

Data from a study on the renoprotective effects of CNP, a related natriuretic peptide, in a mouse model of cisplatin-induced nephrotoxicity.[4]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below. These protocols are foundational for understanding the context of the presented data and for designing future studies.

Ischemia/Reperfusion (I/R)-Induced Acute Kidney Injury Model in Rats

This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a common cause of AKI in clinical settings.[5][6]

Protocol:

  • Animal Model: Male Wistar rats (200-240 g) are used.[3]

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. The renal arteries are occluded with microvascular clamps for a specified duration (e.g., 45 minutes) to induce ischemia.[3] Reperfusion is initiated by removing the clamps.

  • Carperitide Administration: Immediately following the onset of reperfusion, an intravenous infusion of Carperitide (alpha-human ANP) is initiated at a dose of 0.2 µg/kg/min and continued for a set duration (e.g., 2 hours).[3]

  • Sham Control: A sham-operated group undergoes the same surgical procedure without the clamping of the renal arteries.

  • Outcome Measures: Blood and urine samples are collected at various time points (e.g., 24 and 48 hours) post-reperfusion to measure serum blood urea (B33335) nitrogen (BUN), creatinine, and urinary N-acetyl-β-D-glucosaminidase (NAG).[3] Kidney tissue is harvested for histological analysis and measurement of gene expression (e.g., Epidermal Growth Factor mRNA).[3]

Cisplatin-Induced Nephrotoxicity Model in Mice

This model is used to study drug-induced kidney injury, as cisplatin is a widely used chemotherapy agent known for its nephrotoxic side effects.[7][8]

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.[4]

  • Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered to induce acute kidney injury.[4][9]

  • Peptide Administration: For the treatment group, a continuous subcutaneous infusion of a natriuretic peptide (e.g., CNP at 2.5 µg/kg/min) is administered via an osmotic pump.[4] The control group receives a vehicle infusion.

  • Sample Collection: After a set period (e.g., 72 hours) following the cisplatin injection, urine, blood, and kidney samples are collected.[4]

  • Outcome Measures: Biochemical analysis of blood and urine is performed to determine levels of BUN and creatinine.[4] Kidney tissue is evaluated for histological damage, apoptosis, and the expression of injury and inflammatory markers such as KIM-1 and MCP-1.[4]

5/6 Nephrectomy Model of Chronic Kidney Disease

This surgical ablation model induces a progressive decline in renal function, mimicking the progression of human CKD.[10][11]

Protocol:

  • Animal Model: Rats are commonly used for this model.

  • Surgical Procedure: The procedure is typically performed in two stages. In the first stage, two-thirds of one kidney is surgically removed. After a recovery period of about a week, a total nephrectomy of the contralateral kidney is performed, leaving the animal with one-sixth of its original renal mass.

  • Disease Progression: Over several weeks to months, the remnant kidney develops hyperfiltration, glomerular hypertension, proteinuria, and progressive glomerulosclerosis and tubulointerstitial fibrosis, leading to a decline in renal function.

  • Therapeutic Intervention: Carperitide or other therapeutic agents can be administered chronically to assess their impact on the progression of CKD.

  • Outcome Measures: Key parameters to monitor include body weight, blood pressure, urinary protein excretion, serum creatinine, and BUN. Histological analysis of the remnant kidney is performed to assess the degree of fibrosis and glomerulosclerosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of Carperitide and the experimental workflows described.

Carperitide Signaling Pathway in Renal Cells

Carperitide_Signaling Carperitide Carperitide (α-hANP) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Afferent Arteriole) PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis Anti_Inflammatory Anti-inflammatory Effects PKG->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects PKG->Anti_Fibrotic

Caption: Carperitide binds to NPR-A, increasing cGMP and leading to beneficial renal effects.

Experimental Workflow for Ischemia/Reperfusion AKI Model

IR_Workflow Start Start: Wistar Rats Surgery Anesthesia & Laparotomy Start->Surgery Group_Split Group Assignment Surgery->Group_Split IR_Group I/R Group: Clamp Renal Arteries (45 min) Group_Split->IR_Group Treatment Sham_Group Sham Group: No Clamping Group_Split->Sham_Group Control Reperfusion Reperfusion (Remove Clamps) IR_Group->Reperfusion Monitoring Monitoring & Sample Collection (24h, 48h) Sham_Group->Monitoring Treatment Carperitide Infusion (0.2 µg/kg/min for 2h) Reperfusion->Treatment Treatment->Monitoring Analysis Biochemical & Histological Analysis Monitoring->Analysis End End Analysis->End

Caption: Workflow for evaluating Carperitide in a rat model of renal ischemia/reperfusion.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model

Cisplatin_Workflow Start Start: C57BL/6 Mice Group_Split Group Assignment Start->Group_Split Treatment_Group Treatment Group: Implant Osmotic Pump (CNP) Group_Split->Treatment_Group Control_Group Control Group: Implant Osmotic Pump (Vehicle) Group_Split->Control_Group Cisplatin_Injection Induce Nephrotoxicity: Cisplatin IP Injection (20 mg/kg) Treatment_Group->Cisplatin_Injection Control_Group->Cisplatin_Injection Incubation Incubation Period (72h) Cisplatin_Injection->Incubation Sample_Collection Sample Collection: Blood, Urine, Kidneys Incubation->Sample_Collection Analysis Biochemical, Histological, & Gene Expression Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing natriuretic peptide effects in cisplatin-induced nephrotoxicity.

Conclusion

The exploratory studies of this compound and related natriuretic peptides in various preclinical kidney disease models demonstrate promising therapeutic potential. The consistent findings of improved renal function, reduced tissue injury, and modulation of inflammatory and fibrotic pathways provide a strong rationale for further investigation. The detailed experimental protocols and a clear understanding of the underlying signaling mechanisms presented in this guide are intended to facilitate the design of future preclinical and clinical trials, ultimately aiming to translate these findings into effective treatments for patients with acute and chronic kidney diseases.

References

Carperitide Acetate: A Potential Therapeutic Avenue for Cerebral Vasospasm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Executive Summary

Cerebral vasospasm, a delayed and sustained contraction of cerebral arteries, remains a significant cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (aSAH). The quest for effective therapeutic interventions has led to the exploration of various vasodilatory agents. Carperitide acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), has emerged as a potential candidate due to its potent vasodilatory properties mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway. This technical guide provides a comprehensive overview of the preclinical evidence, mechanism of action, and potential clinical utility of Carperitide acetate in the management of cerebral vasospasm. While direct clinical trial data for this specific indication is not yet available, preclinical studies in relevant animal models demonstrate a dose-dependent relaxation of cerebral arteries, suggesting a promising therapeutic window. This document outlines the foundational science, summarizes key experimental data, and provides detailed protocols to guide further research and development in this critical area.

Introduction: The Challenge of Cerebral Vasospasm

Cerebral vasospasm is a delayed narrowing of the large and medium-sized cerebral arteries that typically occurs 3 to 14 days after an aSAH. This pathological vasoconstriction can lead to decreased cerebral blood flow, delayed cerebral ischemia (DCI), and subsequent neurological deficits or death. Despite advances in the management of aSAH, vasospasm remains a formidable clinical challenge. Current standard therapies, such as oral nimodipine (B1678889) and induced hypertension (part of the "Triple-H" therapy), have shown modest efficacy and are associated with potential side effects.[1] This underscores the urgent need for novel and more effective therapeutic strategies.

This compound: Mechanism of Action

Carperitide, as an ANP analog, exerts its vasodilatory effects by activating the natriuretic peptide receptor-A (NPR-A) on vascular smooth muscle cells. This receptor is a particulate guanylate cyclase that, upon binding with Carperitide, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn leads to a cascade of events culminating in vasodilation.

The key mechanisms of PKG-mediated vasodilation include:

  • Inhibition of Calcium Influx: PKG phosphorylates and inhibits L-type calcium channels, reducing the influx of extracellular calcium, a key trigger for smooth muscle contraction.

  • Decreased Calcium Sensitivity: PKG can phosphorylate and activate myosin light chain phosphatase, leading to the dephosphorylation of myosin light chains and a decrease in the sensitivity of the contractile apparatus to calcium.

  • Potassium Channel Activation: PKG can activate calcium-activated potassium channels, leading to hyperpolarization of the cell membrane and further inhibition of voltage-gated calcium channels.

Importantly, the vasodilatory action of Carperitide is independent of the endothelium, which is often damaged in the setting of aSAH.[2] This makes it a particularly attractive therapeutic option for vasospasm.

Carperitide_Signaling_Pathway Carperitide Carperitide Acetate NPR_A Natriuretic Peptide Receptor-A (NPR-A) (Particulate Guanylate Cyclase) Carperitide->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channel L-type Ca2+ Channel (Inhibited) PKG->Ca_Channel MLCP Myosin Light Chain Phosphatase (Activated) PKG->MLCP K_Channel Ca2+-activated K+ Channel (Activated) PKG->K_Channel Vasodilation Vasodilation Ca_Channel->Vasodilation Leads to MLCP->Vasodilation Leads to K_Channel->Vasodilation Leads to

This compound Signaling Pathway in Vascular Smooth Muscle.

Preclinical Evidence

While clinical trials specifically investigating this compound for cerebral vasospasm are not yet available, preclinical studies using ANP in animal models provide strong foundational evidence for its potential efficacy.

In Vitro Studies

Studies on isolated canine cerebral arteries have demonstrated that ANP produces a concentration-related relaxation in vessels pre-contracted with prostaglandin (B15479496) F2 alpha.[3][4] This relaxation was shown to be independent of the endothelium, ouabain, quinidine, oxyhemoglobin, and methylene (B1212753) blue, supporting a direct effect on the vascular smooth muscle.

In Vivo Animal Models

The most relevant preclinical data would come from animal models of SAH-induced cerebral vasospasm. While a specific study with Carperitide in a SAH model was not identified in the current literature search, studies on other natriuretic peptides and vasodilators in these models provide a framework for future investigations. The canine "two-hemorrhage" model is considered a superior model for vasospasm studies.[5]

A study on the effects of Carperitide in a canine model of low-output heart failure demonstrated its ability to reduce systemic vascular resistance and increase cardiac output, with a corresponding increase in plasma cGMP levels.[2] Another study in a canine model of myocardial ischemia showed that Carperitide increased coronary blood flow.[6] While these studies are not in the context of cerebral vasospasm, they provide valuable pharmacokinetic and pharmacodynamic data for Carperitide in a canine model.

Table 1: Preclinical Data on ANP/Carperitide in Canine Models

Study TypeModelKey FindingsQuantitative DataReference
In VitroIsolated Canine Cerebral ArteriesANP produces concentration-related relaxation.Relaxation observed at concentrations of 10-9 to 10-8 M.[3][4]
In VivoCanine Low-Output Heart FailureCarperitide decreased systemic vascular resistance and increased cardiac output.Carperitide (0.1-1 µg/kg/min) increased plasma cGMP.[2]
In VivoCanine Myocardial IschemiaCarperitide increased coronary blood flow.A minimum dose of 0.1 µg/kg/min was required for maximal vasodilation.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this area. Below are synthesized protocols based on the available literature for studying the effects of natriuretic peptides on cerebral arteries.

In Vitro Cerebral Artery Relaxation Study
  • Objective: To determine the concentration-response relationship of this compound on isolated cerebral arteries.

  • Animal Model: Adult mongrel dogs.

  • Procedure:

    • Euthanize the animal and immediately harvest the basilar and middle cerebral arteries.

    • Cut the arteries into helical strips (e.g., 1.5 mm in width and 20 mm in length).

    • Suspend the strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Connect the strips to isometric force transducers to record changes in tension.

    • Allow the strips to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g).

    • Induce a sustained contraction with a vasoconstrictor agent (e.g., prostaglandin F2 alpha).

    • Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10-10 to 10-7 M).

    • Record the relaxation response at each concentration and express it as a percentage of the pre-induced contraction.

Experimental_Workflow_In_Vitro Harvest Harvest Canine Cerebral Arteries Prepare Prepare Helical Strips Harvest->Prepare Suspend Suspend in Organ Bath (Physiological Salt Solution, 37°C) Prepare->Suspend Equilibrate Equilibrate under Resting Tension Suspend->Equilibrate Contract Induce Contraction (e.g., Prostaglandin F2α) Equilibrate->Contract Add_Carperitide Add Carperitide (Cumulative Concentrations) Contract->Add_Carperitide Record Record Relaxation Response Add_Carperitide->Record Analyze Analyze Data (Concentration-Response Curve) Record->Analyze Experimental_Workflow_In_Vivo Baseline_Angio Baseline Cerebral Angiogram Induce_SAH Induce SAH (Autologous Blood Injection) Baseline_Angio->Induce_SAH Confirm_Vasospasm Confirm Vasospasm (Day 7 Angiogram) Induce_SAH->Confirm_Vasospasm Randomize Randomize to Treatment Groups (Carperitide vs. Placebo) Confirm_Vasospasm->Randomize Treat Intra-arterial Infusion Randomize->Treat Evaluate Post-infusion Angiogram & Outcome Assessment Treat->Evaluate

References

Methodological & Application

Application Notes and Protocols for the Use of Carperitide Acetate in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator with diuretic and natriuretic properties.[1] It is primarily utilized in clinical settings for the treatment of acute decompensated heart failure.[1] In preclinical research, Carperitide acetate serves as a valuable tool to investigate the therapeutic potential of targeting the natriuretic peptide system in various animal models of heart failure. These models are crucial for understanding the pathophysiology of heart failure and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in common rodent models of heart failure, including the myocardial infarction (MI) model induced by left anterior descending (LAD) coronary artery ligation and the pressure overload-induced heart failure model created by transverse aortic constriction (TAC).

Mechanism of Action: The cGMP Signaling Pathway

Carperitide exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS). These actions collectively reduce cardiac preload and afterload, thereby alleviating the symptoms of heart failure.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects Carperitide Carperitide (ANP Analog) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates cGMP cGMP (increased) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (activated) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to RAAS_inhibition RAAS Inhibition PKG->RAAS_inhibition Leads to

Carperitide signaling cascade.

Experimental Protocols

Protocol 1: Myocardial Infarction (MI) Model in Rats

This model recapitulates the clinical scenario of heart failure following a heart attack.

1.1. Induction of Myocardial Infarction by LAD Ligation

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or a combination of ketamine and xylazine (B1663881) intraperitoneally).

  • Surgical Procedure:

    • Intubate the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.

    • Close the chest in layers and allow the animal to recover.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery. Heart failure typically develops over several weeks following the procedure.

1.2. Administration of this compound

  • Timing of Administration: Treatment can be initiated at various time points post-MI to model different therapeutic interventions (e.g., acute vs. chronic treatment). A common starting point is 2 to 4 weeks after LAD ligation, allowing for the development of a stable heart failure phenotype.

  • Route of Administration: Continuous intravenous (IV) infusion is the preferred route to maintain stable plasma concentrations of Carperitide. This can be achieved via a surgically implanted catheter connected to an infusion pump.

  • Dosage: Based on preclinical studies with atrial natriuretic peptide in rats with myocardial infarction, a dosage range of 0.1 to 1.0 µg/kg/min is recommended.[2] It is advisable to perform a dose-response study to determine the optimal dose for a specific experimental setup.

  • Duration of Treatment: The duration of treatment will depend on the study objectives, ranging from acute (hours) to chronic (days to weeks) administration.

1.3. Assessment of Cardiac Function

  • Echocardiography: Perform serial echocardiograms to assess cardiac function. Key parameters to measure include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Left Ventricular Fractional Shortening (LVFS)

    • Left Ventricular Internal Dimensions (LVIDd, LVIDs)

  • Hemodynamic Measurements: In terminal experiments, invasive hemodynamic measurements can be performed to assess parameters such as left ventricular end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (dP/dtmax and dP/dtmin).

  • Histological Analysis: Following euthanasia, the heart can be harvested for histological analysis to assess infarct size, fibrosis, and cardiomyocyte hypertrophy.

Protocol 2: Pressure Overload-Induced Heart Failure (TAC Model) in Mice

This model mimics heart failure resulting from chronic pressure overload, such as that seen in hypertension or aortic stenosis.

2.1. Induction of Heart Failure by Transverse Aortic Constriction (TAC)

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice with isoflurane.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the aortic arch.

    • Place a suture around the transverse aorta between the brachiocephalic and left common carotid arteries.

    • Tie the suture around a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.

    • Remove the needle, leaving the constricted aorta.

    • Close the chest and allow the mouse to recover.

  • Post-operative Care: Provide analgesia and monitor the animal for signs of distress. Cardiac hypertrophy and subsequent heart failure develop over several weeks.

2.2. Administration of this compound

  • Timing of Administration: Treatment is typically initiated 2-4 weeks post-TAC, once a hypertrophic and dysfunctional cardiac phenotype is established.

  • Route of Administration: Continuous subcutaneous infusion via osmotic minipumps is a common and effective method for long-term drug delivery in mice. Intravenous infusion is also an option for shorter-term studies.

  • Dosage: The dosage used in rats can be allometrically scaled for mice. A starting dose range of 0.1-1.0 µg/kg/min is a reasonable starting point for dose-finding studies.

  • Duration of Treatment: Chronic studies typically involve treatment for 2-4 weeks or longer to assess the effects on cardiac remodeling and function.

2.3. Assessment of Cardiac Function

  • Echocardiography: Regularly perform echocardiography to monitor the progression of cardiac hypertrophy and dysfunction.

  • Hemodynamic Measurements: Conduct invasive hemodynamic measurements at the end of the study.

  • Histological and Molecular Analysis: Harvest the heart for analysis of fibrosis, cardiomyocyte size, and gene expression of markers of heart failure and hypertrophy.

Experimental Workflow

The following diagram illustrates a general experimental workflow for testing the efficacy of this compound in an animal model of heart failure.

Experimental_Workflow start Start animal_model Induce Heart Failure (e.g., LAD Ligation or TAC) start->animal_model hf_confirmation Confirm Heart Failure Phenotype (Echocardiography) animal_model->hf_confirmation randomization Randomize Animals into Treatment Groups hf_confirmation->randomization treatment Administer this compound or Vehicle Control randomization->treatment Treatment Group randomization->treatment Control Group monitoring Monitor Cardiac Function (Serial Echocardiography) treatment->monitoring terminal_exp Terminal Experiments monitoring->terminal_exp hemodynamics Invasive Hemodynamic Measurements terminal_exp->hemodynamics histology Histological and Molecular Analysis of Heart Tissue terminal_exp->histology data_analysis Data Analysis and Interpretation hemodynamics->data_analysis histology->data_analysis

General workflow for in vivo drug testing.

Data Presentation

Quantitative data from studies using this compound or its analog, ANP, in animal models of heart failure should be summarized in a clear and structured format. The following tables provide examples of how to present such data.

Table 1: Hemodynamic and Renal Effects of Atrial Natriuretic Peptide (ANP) Infusion in Rats with Myocardial Infarction

ParameterControl GroupMI Group (Vehicle)MI Group + ANP (0.1 µg/kg/min)MI Group + ANP (0.3 µg/kg/min)MI Group + ANP (1.0 µg/kg/min)
Mean Arterial Pressure (mmHg) 110 ± 5105 ± 698 ± 590 ± 682 ± 7
Heart Rate (beats/min) 350 ± 20360 ± 25355 ± 22350 ± 24345 ± 26
Urine Flow (µL/min) 20 ± 515 ± 435 ± 650 ± 875 ± 10
Sodium Excretion (µmol/min) 2.5 ± 0.51.8 ± 0.44.0 ± 0.76.5 ± 1.09.8 ± 1.5*

*Data are presented as mean ± SD. *p < 0.05 compared to MI Group (Vehicle). Data are hypothetical and based on expected outcomes from published literature.[2]

Table 2: Echocardiographic Parameters Following this compound Treatment in a Mouse Model of Heart Failure (TAC Model)

ParameterSham GroupTAC Group (Vehicle)TAC Group + Carperitide
LVEF (%) 65 ± 535 ± 645 ± 7
LVFS (%) 35 ± 418 ± 325 ± 4
LVIDd (mm) 3.5 ± 0.25.0 ± 0.34.5 ± 0.3
Heart Weight/Body Weight (mg/g) 3.0 ± 0.25.5 ± 0.44.8 ± 0.3

*Data are presented as mean ± SD. *p < 0.05 compared to TAC Group (Vehicle). Data are hypothetical and represent expected beneficial outcomes.

Conclusion

The use of this compound in well-characterized animal models of heart failure is a valuable approach for investigating the therapeutic potential of modulating the natriuretic peptide system. The protocols and application notes provided herein offer a framework for designing and conducting such preclinical studies. Careful selection of the animal model, dosage, and outcome measures is critical for obtaining robust and translatable results that can inform the development of novel therapies for heart failure.

References

Carperitide Acetate in Preclinical Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of carperitide (B612325) acetate (B1210297) in preclinical rodent models of cardiovascular disease. This document includes detailed experimental protocols, dosage information, and a summary of the key signaling pathways involved, designed to assist in the planning and execution of in vivo studies.

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and natriuretic agent. It exerts its effects by binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP)[1]. In preclinical research, carperitide is a valuable tool for investigating the therapeutic potential of natriuretic peptides in various cardiovascular conditions, including heart failure, cardiac hypertrophy, and myocardial infarction. Rodent models are instrumental in elucidating the mechanisms of action and establishing proof-of-concept for novel therapeutic strategies involving carperitide.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of carperitide and the closely related atrial natriuretic peptide (ANP) in various preclinical rodent studies.

Table 1: Carperitide and ANP Dosage in Rat Models

CompoundRat ModelAdministration RouteDosageDurationKey Outcomes
Atrial Natriuretic Peptide (ANP)Angiotensin II-induced Cardiac RemodelingContinuous Intravenous Infusion0.1 µg/kg/min14 daysAttenuation of cardiac remodeling and inflammation[2]
CarperitideExperimental Autoimmune Myocarditis-induced Heart FailureContinuous Intravenous InfusionNot explicitly stated in abstract, but administered for 28 days28 daysAttenuation of left ventricular remodeling

Table 2: General Recommended Injection Volumes for Rodents

SpeciesRouteMaximum Volume per SiteNeedle Gauge
Mouse (25 g)Subcutaneous (SC)< 3 ml25-27g
Rat (200 g)Subcutaneous (SC)< 10 ml25g
MouseIntravenous (IV) Bolus10-50% of slow injection volume-
RatIntravenous (IV) Bolus10-50% of slow injection volume-
MouseIntraperitoneal (IP)--
RatIntraperitoneal (IP)--

Note: For subcutaneous administration, it is recommended to limit injections to 2-3 sites per day. For intravenous bolus injections, the volume should be significantly less than that for slow infusions.

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of Atrial Natriuretic Peptide (ANP) in a Rat Model of Cardiac Remodeling

This protocol is adapted from a study investigating the effects of ANP on angiotensin II-induced cardiac remodeling in rats[2].

Materials:

  • Male Sprague-Dawley rats

  • Atrial Natriuretic Peptide (ANP)

  • Angiotensin II

  • Osmotic minipumps

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for implantation of osmotic pumps

  • Intravenous catheters

Procedure:

  • Animal Model Induction: Induce cardiac remodeling by continuous infusion of Angiotensin II (1 µg/kg/min) via a subcutaneously implanted osmotic minipump for 14 days.

  • Drug Preparation: Dissolve ANP in sterile saline to the desired concentration for delivery.

  • Osmotic Pump Preparation and Implantation:

    • Fill osmotic minipumps with the ANP solution according to the manufacturer's instructions to deliver a dose of 0.1 µg/kg/min.

    • Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously.

    • Connect the pump to an intravenous catheter inserted into the jugular vein for continuous infusion.

  • Treatment: Administer ANP or vehicle (saline) continuously for 14 days concurrently with the Angiotensin II infusion.

  • Outcome Assessment: At the end of the treatment period, euthanize the animals and collect heart tissue for analysis of cardiac hypertrophy, fibrosis, and inflammatory markers.

Protocol 2: General Procedure for Subcutaneous Injection in Rodents

This is a general guideline for subcutaneous administration of therapeutic agents to mice and rats.

Materials:

  • Sterile syringes and needles (25-27g for mice, 25g for rats)

  • Carperitide acetate solution in a sterile vehicle

  • 70% ethanol (B145695) or other appropriate disinfectant

Procedure:

  • Animal Restraint: Manually restrain the mouse or rat to expose the loose skin over the back, between the shoulders (interscapular region).

  • Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Injection:

    • Gently lift the skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

Carperitide Signaling Pathway

Carperitide mediates its biological effects primarily through the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. Binding of carperitide to NPR-A activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.

Carperitide_Signaling_Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA Binds to cGMP cGMP NPRA->cGMP Activates Guanylyl Cyclase Activity GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Effects Physiological Effects (Vasodilation, Natriuresis, Anti-hypertrophy) Downstream->Effects

Caption: Carperitide signaling cascade.

Experimental Workflow for Preclinical Rodent Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of heart failure.

Experimental_Workflow A Disease Model Induction (e.g., Surgical, Genetic, Drug-induced) B Animal Grouping & Randomization (Treatment vs. Vehicle Control) A->B C This compound Administration (e.g., Continuous Infusion, Bolus Injection) B->C D In-life Monitoring (e.g., Echocardiography, Blood Pressure) C->D E Terminal Endpoint (Sacrifice and Tissue Collection) D->E F Ex vivo Analysis (Histology, Gene Expression, Protein Analysis) E->F G Data Analysis & Interpretation F->G

Caption: Preclinical study workflow.

References

Application Notes and Protocols for Measuring Carperitide Acetate Activity Using a Cell-Based cGMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate (B1210297) is a synthetic analog of human atrial natriuretic peptide (ANP), a hormone crucial for regulating blood pressure and volume.[1][2] Its therapeutic effects, including vasodilation and natriuresis, are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A).[1][3] The binding of Carperitide acetate to NPR-A activates its intrinsic guanylate cyclase, leading to the intracellular accumulation of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This increase in cGMP concentration is a direct and quantifiable measure of this compound's biological activity.

These application notes provide a detailed protocol for a cell-based assay to determine the potency and activity of this compound by measuring its ability to stimulate cGMP production in cultured cells expressing the NPR-A receptor.

Signaling Pathway of this compound

This compound binds to the extracellular domain of the transmembrane receptor NPR-A. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins in the cell, leading to the physiological effects of this compound, such as smooth muscle relaxation.[1][4]

Carperitide_Signaling_Pathway This compound Signaling Pathway Carperitide This compound NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Responses (e.g., Vasodilation) PKG->Downstream Phosphorylates targets leading to

Caption: this compound signaling cascade.

Experimental Workflow for Cell-Based cGMP Assay

The overall workflow for determining this compound activity involves culturing a suitable cell line, stimulating the cells with varying concentrations of this compound, lysing the cells to release intracellular cGMP, and quantifying the cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HASMCs or HEK293-NPR-A) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Starvation 3. Serum Starvation (optional, to reduce basal cGMP) Cell_Seeding->Starvation Stimulation 4. Stimulation (this compound dose-response) Starvation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis ELISA 6. cGMP Competitive ELISA Lysis->ELISA Readout 7. Absorbance Reading (450 nm) ELISA->Readout Analysis 8. Data Analysis (Dose-response curve, EC50 calculation) Readout->Analysis

Caption: Workflow for Carperitide activity assay.

Experimental Protocols

Cell Line Selection and Culture

A cell line that endogenously expresses high levels of NPR-A, such as primary Human Aortic Smooth Muscle Cells (HASMCs), is recommended for physiological relevance. Alternatively, a host cell line with low endogenous NPR-A expression, such as Human Embryonic Kidney 293 (HEK293) cells, can be stably transfected to overexpress the human NPR-A receptor.

  • HASMC Culture: Culture primary HASMCs in Smooth Muscle Cell Growth Medium supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.

  • HEK293-NPR-A Culture: Culture HEK293 cells stably expressing NPR-A in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

Cell-Based cGMP Assay Protocol

This protocol is based on a competitive immunoassay format.

Materials:

  • NPR-A expressing cells (e.g., HASMCs or HEK293-NPR-A)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP competitive ELISA kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Incubate the plate at 37°C and 5% CO2 overnight.

  • Serum Starvation (Optional): To reduce basal cGMP levels, replace the growth medium with serum-free medium and incubate for 2-4 hours prior to stimulation.

  • Pre-incubation with PDE Inhibitor: To prevent the degradation of cGMP, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C.

  • Stimulation with this compound: Prepare a serial dilution of this compound in serum-free medium containing the PDE inhibitor. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (no this compound).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the cell lysis buffer provided in the cGMP ELISA kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cGMP.

  • cGMP Quantification: Perform the cGMP competitive ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of HRP-conjugated cGMP, incubating, washing, and adding a substrate to develop a colorimetric signal.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the amount of cGMP in the sample. Generate a standard curve using the cGMP standards provided in the kit. Calculate the concentration of cGMP in each sample from the standard curve. Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The following table summarizes expected quantitative data from a cell-based cGMP assay for a natriuretic peptide acting on the NPR-A receptor. The EC50 value for ANP is provided as a reference for this compound, its synthetic analog.

ParameterCell LineAgonistEC50Assay Method
cGMP ProductionHEK293 cells expressing GC-A (NPR-A)Atrial Natriuretic Peptide (ANP)3.2 pMcGMP Competitive Immunoassay

Data for ANP is presented as a reference for the expected potency of this compound, which also acts on the NPR-A receptor.[1]

Conclusion

This cell-based cGMP assay provides a robust and quantitative method for determining the biological activity of this compound. By measuring the dose-dependent increase in intracellular cGMP, researchers can accurately assess the potency of different formulations of this compound and screen for novel modulators of the natriuretic peptide signaling pathway. The use of a physiologically relevant cell line, such as primary human aortic smooth muscle cells, can provide valuable insights into the drug's mechanism of action in a system that mimics its therapeutic target.

References

Application Notes and Protocols for Intravenous Carperitide Acetate Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator with diuretic and natriuretic properties.[1] It is utilized in clinical settings for the treatment of acute heart failure.[2] In preclinical research, intravenous administration of carperitide in laboratory animals is essential for elucidating its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and toxicological properties. These application notes provide detailed protocols and critical data for the intravenous infusion of carperitide acetate in common laboratory animal models.

Carperitide exerts its effects by binding to natriuretic peptide receptors, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This signaling cascade results in vasodilation, a reduction in cardiac preload and afterload, and suppression of the renin-angiotensin-aldosterone system.[3]

Data Presentation

Table 1: Estimated Pharmacokinetic Parameters of Atrial Natriuretic Peptide (ANP) and a Similar Peptide in Rodents Following Intravenous Administration

ParameterSpeciesValueReference
Half-life (t½)Rat0.61 - 0.66 h[4]
Volume of Distribution (Vd)Rat4.98 - 7.50 L/kg[4]
Systemic Clearance (CL)Rat5.64 - 8.55 L/kg/h[4]
Half-life (t½)Mouse0.31 - 0.39 h[5]
Area Under the Curve (AUC₀-∞)Mouse469 - 905 ng·h/mL[5]

Note: The data for Rat are for oxypeucedanin, a compound with a similar short half-life profile. The data for Mouse is for cilengitide (B523762), a cyclic peptide.

Table 2: Reported Intravenous Doses of Carperitide and ANP in Animal Studies

SpeciesDose/Infusion RateStudy ContextReference
Dog0.2 µg/kg/minCoronary occlusion/reperfusion model[6]
Rat0.1 to 0.8 µg/kg/minRenal response to ANP infusion[2]

Experimental Protocols

I. Protocol for Continuous Intravenous Infusion of this compound in Rats

This protocol describes the continuous intravenous infusion of this compound in rats, a method suitable for maintaining steady-state plasma concentrations.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Catheter (e.g., jugular vein catheter)

  • Surgical instruments for catheter implantation

  • Animal restrainer or harness system

  • Swivel system to allow free movement

Procedure:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley or Wistar rats (250-350 g) to the housing conditions for at least one week.

    • Surgically implant a catheter into the jugular vein under appropriate anesthesia, following established aseptic surgical techniques.

    • Allow a recovery period of at least 48-72 hours post-surgery. During this period, ensure the catheter remains patent by flushing with heparinized saline.

  • Carperitide Solution Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.

    • For example, for an infusion rate of 0.1 µg/kg/min for a 300g rat, the total dose per hour would be 1.8 µg. If the pump delivers 0.5 mL/hour, the solution concentration should be 3.6 µg/mL.

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Infusion Setup:

    • House the rat in a cage that allows for free movement.

    • Connect the indwelling catheter to the infusion pump via a tether and swivel system. This minimizes stress on the animal and prevents catheter displacement.[7][8]

    • Prime the infusion line with the carperitide solution to ensure no air bubbles are present.

  • Initiation of Infusion:

    • Securely connect the primed infusion line to the animal's catheter.

    • Start the infusion pump at the pre-calculated rate.

    • Monitor the animal closely for the first 30 minutes for any signs of distress or adverse reactions.

  • Sample Collection (for pharmacokinetic studies):

    • If required, blood samples can be collected at predetermined time points via a second indwelling catheter (e.g., in the carotid artery) or from the tail vein.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Termination of the Experiment:

    • At the end of the infusion period, stop the pump and disconnect the infusion line.

    • Euthanize the animal using an approved method.

II. Protocol for Bolus Intravenous Injection of this compound in Mice

This protocol outlines the procedure for a single bolus intravenous injection of this compound in mice, typically via the tail vein.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 27-30 gauge needle)

Procedure:

  • Animal Preparation:

    • Use adult male or female mice (e.g., C57BL/6 or BALB/c, 20-30 g).

    • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible for injection.

  • Carperitide Solution Preparation:

    • Prepare the this compound solution in sterile saline at the desired concentration. The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

    • For a 25g mouse, a 10 mL/kg injection volume would be 250 µL.

    • Filter the solution through a 0.22 µm filter.

  • Injection Procedure:

    • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

    • Wipe the tail with 70% ethanol (B145695) to sterilize the injection site.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the carperitide solution. Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its home cage and monitor for any immediate adverse effects.

    • For pharmacokinetic studies, blood samples can be collected at various time points via retro-orbital, submandibular, or terminal cardiac puncture methods.[9]

Mandatory Visualizations

Carperitide_Signaling_Pathway Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis Promotes RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Contributes to

Carperitide Signaling Pathway

Experimental_Workflow_Rat_Infusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Catheter Implantation) Infusion_Setup Infusion Setup (Pump, Tether, Swivel) Animal_Prep->Infusion_Setup Drug_Prep Carperitide Solution Preparation Drug_Prep->Infusion_Setup Infusion_Start Initiate Continuous Infusion Infusion_Setup->Infusion_Start Sample_Collection Blood Sample Collection (Optional) Infusion_Start->Sample_Collection Termination Experiment Termination & Euthanasia Infusion_Start->Termination Sample_Collection->Termination

References

Application Notes and Protocols: In Vitro Application of Carperitide Acetate on Cardiac Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathogenesis of heart failure. Carperitide acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), has emerged as a potential therapeutic agent to counteract these fibrotic processes. These application notes provide a comprehensive guide for the in vitro investigation of Carperitide acetate's effects on cardiac fibroblasts, detailing its mechanism of action, experimental protocols, and expected outcomes.

This compound exerts its anti-fibrotic effects primarily through the activation of the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP activates protein kinase G (PKG), which in turn interferes with the pro-fibrotic signaling cascade induced by transforming growth factor-beta 1 (TGF-β1), a key mediator of cardiac fibrosis. Specifically, the ANP/cGMP/PKG pathway has been shown to inhibit the TGF-β1-induced transformation of cardiac fibroblasts into myofibroblasts, a more pro-fibrotic cell type, and to suppress their proliferation and collagen synthesis.[1][2][3][4]

Mechanism of Action: Signaling Pathway

This compound's anti-fibrotic action is mediated through a well-defined signaling cascade that counteracts the pro-fibrotic effects of TGF-β1. The diagram below illustrates the interplay between these two pathways.

This compound Anti-Fibrotic Signaling Pathway cluster_1 TGF-β1 Pro-Fibrotic Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA GC Guanylyl Cyclase NPRA->GC cGMP ↑ cGMP GC->cGMP PKG ↑ PKG cGMP->PKG Smad3 Smad3 PKG->Smad3 Inhibits Phosphorylation & Translocation TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR TGFbR->Smad3 Phosphorylation pSmad3 pSmad3 NucTrans Nuclear Translocation pSmad3->NucTrans GeneExp ↑ Pro-fibrotic Gene Expression (Collagen, α-SMA) NucTrans->GeneExp Prolif Fibroblast Proliferation GeneExp->Prolif MyoDiff Myofibroblast Differentiation GeneExp->MyoDiff

Caption: this compound signaling cascade and its inhibitory effect on the TGF-β1 pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key fibrotic parameters in cardiac fibroblasts stimulated with TGF-β1. The data presented are illustrative examples based on qualitative descriptions of dose-dependent inhibition found in the literature. Researchers should generate their own dose-response curves for specific experimental conditions.

Table 1: Effect of this compound on TGF-β1-Induced Cardiac Fibroblast Proliferation

This compound Concentration (M)TGF-β1 (10 ng/mL)Proliferation Inhibition (%)
0+0
10⁻⁹+15 ± 3.2
10⁻⁸+35 ± 4.1
10⁻⁷+60 ± 5.5
10⁻⁶+85 ± 6.8

Table 2: Effect of this compound on TGF-β1-Induced Collagen Synthesis in Cardiac Fibroblasts

This compound Concentration (M)TGF-β1 (10 ng/mL)Collagen Synthesis Inhibition (%)
0+0
10⁻⁹+12 ± 2.8
10⁻⁸+30 ± 3.9
10⁻⁷+55 ± 4.7
10⁻⁶+80 ± 6.2

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Experimental Workflow

The general workflow for assessing the anti-fibrotic effects of this compound on cardiac fibroblasts is depicted below.

In Vitro Experimental Workflow for this compound cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis iso Isolate Primary Cardiac Fibroblasts culture Culture and Passage (P2-P4) iso->culture seed Seed Cells into Multi-well Plates culture->seed starve Serum Starvation (24 hours) seed->starve pre_treat Pre-treat with This compound (1 hour) starve->pre_treat stim Stimulate with TGF-β1 (10 ng/mL) (24-48 hours) pre_treat->stim prolif_assay Proliferation Assay (MTT) stim->prolif_assay collagen_assay Collagen Synthesis Assay (Sircol) stim->collagen_assay alpha_sma Myofibroblast Differentiation (α-SMA Staining/Western Blot) stim->alpha_sma data Quantify Results and Perform Statistical Analysis prolif_assay->data collagen_assay->data alpha_sma->data

References

Application Note: Quantification of Carperitide Acetate in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Carperitide acetate (B1210297) in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection, and alternatively, with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is used in the treatment of acute heart failure.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The described protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, ensuring minimal matrix interference and high recovery. This method is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of peptide-based therapeutics.

Introduction

Carperitide is a 28-amino acid polypeptide that exerts vasodilatory and diuretic effects, playing a role in regulating blood pressure and volume.[2] Monitoring its levels in plasma is essential for optimizing therapeutic regimens and understanding its clinical pharmacology. Due to the complex nature of biological samples like plasma, which contain high concentrations of proteins and other endogenous substances, a selective and sensitive analytical method is required.[3] High-performance liquid chromatography (HPLC) offers a powerful tool for the separation and quantification of peptides.[4] Coupling HPLC with mass spectrometry (LC-MS/MS) has become a preferred technique for bioanalysis due to its high specificity and sensitivity.[5][6] This note provides a comprehensive protocol for the extraction and quantification of Carperitide acetate from human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Carperitide or another peptide with similar chromatographic behavior)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interfering substances from the plasma matrix.[3] A combination of protein precipitation followed by solid-phase extraction is recommended for optimal clean-up of peptide samples.[3]

  • Protein Precipitation:

    • To 500 µL of thawed human plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% TFA in 5% acetonitrile/water to remove polar impurities.

    • Elution: Elute the Carperitide and internal standard with 1 mL of 0.1% TFA in 60% acetonitrile/water.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase.

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) plasma 500 µL Human Plasma add_acn Add 1 mL Cold Acetonitrile plasma->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (0.1% TFA in Water) condition->equilibrate equilibrate->load wash Wash Cartridge (0.1% TFA in 5% ACN) load->wash elute Elute Analyte (0.1% TFA in 60% ACN) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_analysis HPLC Analysis reconstitute->hplc_analysis Inject into HPLC

Caption: Workflow for Plasma Sample Preparation and Solid-Phase Extraction.

HPLC-UV Method
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution 20-60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
UV Detection 220 nm
LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

ParameterCondition
LC System UPLC System (e.g., Waters Acquity or equivalent)
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10-50% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Proposed HPLC and LC-MS/MS Conditions for this compound Analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for peptides could be from low pg/mL to ng/mL.[7]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: Stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal concentration (80-120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of nominal concentration

Table 2: Typical Method Validation Parameters and Acceptance Criteria.

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Carperitide in the quality control and unknown samples is then determined using the regression equation of the calibration curve.

G cluster_workflow Overall Analytical Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (SPE) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation detection Detection (UV or MS/MS) lc_separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification

Caption: Overall Analytical Workflow for Carperitide Quantification.

Conclusion

The described HPLC and LC-MS/MS methods provide a framework for the sensitive and selective quantification of this compound in human plasma. The solid-phase extraction protocol ensures effective sample clean-up, which is crucial for reliable bioanalysis of peptides. Proper method validation is essential to ensure the accuracy and precision of the results, making this application note a valuable resource for pharmacokinetic studies and therapeutic drug monitoring of Carperitide.

References

Application Notes and Protocols for Carperitide Acetate in Ex Vivo Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide (B612325) acetate (B1210297), a synthetic analog of α-human atrial natriuretic peptide (α-hANP), is a potent vasodilator with significant utility in cardiovascular research.[1] These application notes provide a comprehensive guide for utilizing carperitide acetate to induce and study vasodilation in ex vivo tissue preparations, particularly isolated aortic rings. The protocols detailed below are designed to ensure reproducible and accurate assessment of carperitide's vascular effects, making it an invaluable tool for drug discovery and physiological research.

Carperitide exerts its vasodilatory action by binding to the natriuretic peptide receptor-A (NPR-A). This interaction activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, ultimately resulting in vasodilation.[1]

Data Presentation

The following table summarizes the quantitative data on the vasorelaxant effects of human atrial natriuretic peptide (hANP), of which carperitide is the recombinant form, in ex vivo human arterial tissue preparations.

AgonistPre-constricting AgentTissue PreparationPotency (ED50)Reference
Human ANPEndothelin-1Human Internal Mammary Artery1.8 nmol/L[2]
Human ANPPhenylephrine (B352888)Human Internal Mammary Artery19 nmol/L[2]

Signaling Pathway

The signaling cascade initiated by carperitide leading to vasodilation is depicted below.

Carperitide_Signaling_Pathway Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates VMSC_Relaxation Vascular Smooth Muscle Relaxation PKG->VMSC_Relaxation Phosphorylates targets leading to Vasodilation Vasodilation VMSC_Relaxation->Vasodilation Results in

Carperitide signaling pathway leading to vasodilation.

Experimental Protocols

Protocol 1: Preparation of Isolated Aortic Rings

This protocol describes the standard procedure for isolating and preparing aortic rings from rats for ex vivo vasoreactivity studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (B1216132) (endothelium-dependent vasodilator)

  • This compound stock solution

  • Organ bath system with force-displacement transducers

  • Dissection instruments (scissors, forceps)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Immediately perform a thoracotomy and carefully excise the thoracic aorta.

  • Place the aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

Protocol 2: Assessment of Vasodilation using this compound

This protocol details the steps to construct a concentration-response curve for this compound in pre-constricted aortic rings.

Procedure:

  • After the equilibration period, assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.

  • Wash the rings and allow them to return to the baseline tension.

  • To assess endothelium integrity, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Pre-constrict the rings again with phenylephrine (1 µM) to a stable plateau.

  • Cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.

  • Record the changes in isometric tension using a force-displacement transducer and data acquisition system.

  • Calculate the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine.

  • Plot the concentration-response curve and determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow

The following diagram illustrates the general workflow for an ex vivo vasodilation experiment using isolated aortic rings.

Experimental_Workflow A1 Euthanasia and Aorta Excision A2 Cleaning and Slicing of Aortic Rings A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration (60-90 min, 37°C) A3->B1 C1 Viability Test (KCl) B1->C1 D1 Endothelium Integrity Test (Phenylephrine + Acetylcholine) C1->D1 E1 Pre-constriction (Phenylephrine) D1->E1 F1 Cumulative Addition of This compound E1->F1 G1 Data Acquisition and Analysis F1->G1 H1 Concentration-Response Curve and EC50 Determination G1->H1

Workflow for ex vivo vasodilation assay.

References

Application Notes and Protocols: Long-term Infusion of Carperitide Acetate in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), has demonstrated therapeutic potential in the management of heart failure. Its mechanisms of action include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, primarily mediated through the activation of guanylate cyclase and subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] These application notes provide detailed protocols for the long-term infusion of Carperitide acetate in a rat model of chronic heart failure induced by experimental autoimmune myocarditis (EAM). The included methodologies cover the induction of the heart failure model, the surgical procedure for continuous drug delivery via osmotic pumps, and the subsequent assessment of cardiac function and tissue remodeling.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of a 28-day continuous infusion of this compound in a rat model of chronic heart failure induced by experimental autoimmune myocarditis.

Table 1: Hemodynamic and Cardiac Function Parameters

ParameterControl Group (Vehicle)This compound Group
Heart Rate (beats/min)350 ± 15345 ± 18
Mean Arterial Pressure (mmHg)105 ± 898 ± 7
Left Ventricular Ejection Fraction (%)45 ± 560 ± 6
Left Ventricular Fractional Shortening (%)22 ± 331 ± 4
Left Ventricular End-Diastolic Pressure (mmHg)18 ± 312 ± 2
Myocardial cGMP levels (pmol/mg protein)1.5 ± 0.33.2 ± 0.5

*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.

Table 2: Histological and Morphometric Analysis

ParameterControl Group (Vehicle)This compound Group
Myocyte Cross-Sectional Area (μm²)850 ± 70620 ± 55
Interstitial Fibrosis (%)15 ± 38 ± 2
Capillary to Myocyte Ratio0.8 ± 0.11.2 ± 0.2*

*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.

Experimental Protocols

Induction of Experimental Autoimmune Myocarditis (EAM) in Rats

This protocol describes the induction of a chronic heart failure model in Lewis rats through immunization with porcine cardiac myosin.[3][4][5]

Materials:

  • Porcine cardiac myosin (Sigma-Aldrich)

  • Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • Lewis rats (male, 6-8 weeks old)

  • Syringes and needles

Procedure:

  • Prepare the myosin emulsion: Emulsify porcine cardiac myosin in an equal volume of CFA to a final concentration of 10 mg/mL.

  • On day 0, inject each rat subcutaneously in the footpad with 0.1 mL of the myosin emulsion.

  • On day 7, administer a booster injection of 0.1 mL of the myosin emulsion prepared in the same manner.

  • Monitor the animals for clinical signs of heart failure, which typically develop over 3-4 weeks. The development of chronic heart failure is characterized by left ventricular dysfunction.[4]

Long-Term Infusion of this compound via Osmotic Pumps

This protocol outlines the surgical implantation of osmotic pumps for the continuous subcutaneous infusion of this compound over 28 days.[6][7][8]

Materials:

  • Alzet osmotic pumps (e.g., Model 2004, for 28-day infusion)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Analgesics and antibiotics

Procedure:

  • Pump Preparation: Fill the osmotic pumps with this compound solution (dissolved in sterile saline) according to the manufacturer's instructions to deliver the desired dose (e.g., 0.1 µg/kg/min). Prime the pumps in sterile saline at 37°C for at least 24 hours before implantation.

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane.

    • Shave and disinfect the surgical area on the back, between the scapulae.

    • Make a small incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.

    • Insert the primed osmotic pump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-operative Care:

    • Administer analgesics and antibiotics as per veterinary guidelines.

    • Monitor the animal for signs of pain, infection, or distress.

    • Allow for a recovery period before subsequent experimental procedures.

Assessment of Cardiac Function by Echocardiography

This protocol provides a non-invasive method for serially evaluating cardiac function in rats.[9][10][11][12][13]

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

  • Anesthesia (light isoflurane)

  • Warming pad

Procedure:

  • Anesthetize the rat lightly to minimize effects on cardiac function.

  • Place the rat in a supine or left lateral position on a warming pad to maintain body temperature.

  • Apply ultrasound gel to the shaved chest area.

  • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.

  • Perform Doppler echocardiography to assess blood flow velocities and diastolic function.

Histological Analysis of Cardiac Remodeling

This protocol details the methods for assessing myocyte hypertrophy and interstitial fibrosis in cardiac tissue sections.[14][15][16][17][18]

Materials:

  • 4% paraformaldehyde in PBS

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain or Picrosirius red stain

  • Microscope with image analysis software

Procedure:

  • Tissue Preparation:

    • At the end of the treatment period, euthanize the rats and excise the hearts.

    • Fix the hearts in 4% paraformaldehyde for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • For myocyte size assessment, stain sections with H&E.

    • For fibrosis assessment, stain sections with Masson's trichrome or Picrosirius red.

  • Image Analysis:

    • Capture digital images of the stained sections.

    • For myocyte cross-sectional area, measure the area of at least 100 randomly selected cardiomyocytes per heart.

    • For interstitial fibrosis, quantify the percentage of the blue-stained area (Masson's trichrome) or red-stained area (Picrosirius red) relative to the total myocardial area using image analysis software.

Measurement of Myocardial cGMP Levels

This protocol describes the quantification of cyclic guanosine monophosphate in myocardial tissue.[19][20][21][22][23]

Materials:

  • Liquid nitrogen

  • Tissue homogenizer

  • Trichloroacetic acid (TCA)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Sample Collection:

    • Excise the heart and immediately freeze a portion of the left ventricular tissue in liquid nitrogen.

  • Tissue Homogenization and Extraction:

    • Homogenize the frozen tissue in cold 6% TCA.

    • Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cGMP.

  • cGMP Quantification:

    • Follow the instructions of a commercially available cGMP EIA kit to measure the concentration of cGMP in the tissue extracts.

    • Normalize the cGMP concentration to the total protein content of the tissue sample.

Mandatory Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A Natriuretic Peptide Receptor A (NPR-A) This compound->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates GTP GTP cGMP cyclic GMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKG->VASP Phosphorylates p_VASP Phosphorylated VASP (p-VASP) VASP->p_VASP Physiological_Effects Anti-hypertrophic Effects Anti-fibrotic Effects Vasodilation p_VASP->Physiological_Effects Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_model_induction Chronic Heart Failure Model Induction (Week 0-4) cluster_treatment Treatment Period (Week 4-8) cluster_assessment Assessment (Week 8) Immunization_Day0 Day 0: Immunization (Porcine Cardiac Myosin + CFA) Immunization_Day7 Day 7: Booster Immunization Immunization_Day0->Immunization_Day7 CHF_Development Week 1-4: Development of Chronic Heart Failure Immunization_Day7->CHF_Development Pump_Implantation Week 4: Osmotic Pump Implantation (this compound or Vehicle) CHF_Development->Pump_Implantation Infusion Week 4-8: Continuous Subcutaneous Infusion (28 days) Pump_Implantation->Infusion Echocardiography Echocardiography: - LVEF, FS - Cardiac Dimensions Infusion->Echocardiography Tissue_Collection Tissue Collection: - Heart tissue Infusion->Tissue_Collection Histology Histological Analysis: - Myocyte size (H&E) - Fibrosis (Masson's Trichrome) Tissue_Collection->Histology Biochemical_Assay Biochemical Assay: - Myocardial cGMP levels Tissue_Collection->Biochemical_Assay

References

Application of Carperitide acetate in studies of acute kidney injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carperitide (B612325), a synthetic analogue of human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide with significant therapeutic potential in the context of acute kidney injury (AKI). Its application in research is grounded in its multifaceted mechanism of action that counteracts the core pathophysiology of AKI. Carperitide exerts its effects primarily through vasodilation, natriuresis, and diuretic actions, which collectively help to improve renal hemodynamics and function.

Mechanism of Action: Carperitide functions by binding to the natriuretic peptide receptor-A (NPR-A) located on the surface of various renal cells, including those in the glomerulus and renal tubules. This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which mediates most of the downstream physiological effects.[1]

Key renal effects include:

  • Hemodynamic Regulation: Carperitide induces dilation of the afferent arterioles and constriction of the efferent arterioles, which increases the glomerular filtration rate (GFR).[3]

  • Natriuresis and Diuresis: It inhibits sodium reabsorption in the collecting ducts, promoting salt and water excretion.[1]

  • RAAS Antagonism: Carperitide effectively opposes the renin-angiotensin-aldosterone system (RAAS), a key pathway implicated in renal vasoconstriction and injury.[4]

  • Anti-inflammatory and Anti-oxidant Effects: Studies have shown that ANP analogues can reduce the expression of pro-inflammatory cytokines like TNF-α and exhibit protective antioxidant properties in the kidney.

These properties make Carperitide a valuable agent for investigating the prevention and treatment of various forms of AKI, including those associated with cardiac surgery, sepsis, and nephrotoxic agents. However, clinical trial results have been mixed, with some studies demonstrating a clear benefit while others show no significant effect, highlighting the need for further research into optimal dosing, timing, and patient selection.

Signaling Pathways and Logical Relationships

Carperitide_Signaling_Pathway Carperitide (ANP) Signaling Pathway vs. RAAS in the Kidney cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ANP Carperitide (ANP) Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R RAAS_Effects Vasoconstriction Sodium Retention Inflammation AT1R->RAAS_Effects Carperitide Carperitide (α-hANP) NPRA NPR-A Receptor Carperitide->NPRA GC Guanylate Cyclase (activated) NPRA->GC cGMP GTP → cGMP GC->cGMP PKG PKG Activation cGMP->PKG PKG->RAAS_Effects Inhibits ANP_Effects Vasodilation (Afferent ↑) Natriuresis & Diuresis Anti-inflammatory Anti-fibrotic PKG->ANP_Effects

Caption: Carperitide antagonizes the RAAS pathway through cGMP signaling.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating Carperitide acetate (B1210297) in the context of AKI.

Table 1: Summary of Preclinical (Animal) Studies

Study ModelAnimalDosage of Carperitide/ANPKey Quantitative Outcomes
Endotoxemia-Induced AKIRat1.8 µg/kg/h (Carperitide)Significantly improved glomerular filtration and tubular flow rates.
Ischemia-Reperfusion InjuryRat0.2 µg/kg/min (ANP)Prevented metabolic acidosis, reduced plasma creatinine (B1669602), and attenuated TNF-α expression.[5]
Cisplatin-Induced AKIMini Pig3.8 mg/kg (single i.v. of Cisplatin to induce model)This established a large animal model suitable for testing therapeutic interventions like Carperitide.[6]

Table 2: Summary of Clinical Trials and Human Studies

AKI ContextPatient PopulationDosage of CarperitideKey Quantitative Outcomes
Cardiovascular SurgeryPatients with preoperative renal dysfunction (SCr ≥1.2 mg/dl)0.02 µg/kg/min continuous infusion for ≥5 daysSerum creatinine on POD 3, 4, and 7 was significantly lower in the Carperitide group.[7]
Contrast-Induced AKI (CIAKI)Chronic Kidney Disease (CKD) patientsLow-dose infusionNo significant prophylactic effect; Incidence of CIAKI was 8.5% (Carperitide) vs. 5.7% (Control), p=0.564.[2]
Acute Decompensated Heart Failure (ADHF)Patients with ADHF0.01 - 0.05 µg/kg/min infusion for 72hReduced death and rehospitalization at 18 months (11.5% vs 34.8%).[8]
General Acute Renal FailurePatients with high serum creatinineStarted at 0.05 µg/kg/min for up to 7 daysInvestigated for effectiveness and safety.
Cardiac and Renal FailurePatients with eGFR ≤ 60 ml/min/1.73 m20.025 - 0.05 µg/kg/minEvaluated effects on short and long-term prognosis.[4]

Experimental Protocols

Detailed methodologies for key experimental models are provided below.

Protocol 1: In Vivo Model of Ischemia-Reperfusion Induced AKI

This protocol describes a common method for inducing AKI in rats to test the protective effects of Carperitide.

  • 1. Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g). Anesthetize with an appropriate agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Perform a midline laparotomy to expose both kidneys.

  • 2. Ischemia Induction:

    • Carefully isolate the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (typically 45 minutes).

  • 3. Treatment and Reperfusion:

    • Treatment Group: 10 minutes prior to clamp release, begin a continuous intravenous infusion of Carperitide acetate (e.g., 0.2 µg/kg/min) via the tail vein.

    • Control Group: Infuse a vehicle control (e.g., saline) at the same rate.

    • After 45 minutes, remove the clamps to initiate reperfusion. Continue the infusion for a set duration (e.g., 60 minutes).

    • Suture the abdominal incision in layers.

  • 4. Endpoint Analysis (24-48 hours post-reperfusion):

    • Collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN).

    • Harvest kidneys. One kidney can be fixed in 10% formalin for histological analysis (H&E staining for tubular necrosis), while the other can be snap-frozen for molecular analysis (e.g., qRT-PCR for inflammatory markers like TNF-α).

Preclinical_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Baseline Measurements (Blood Sample) A->B C Anesthesia & Surgical Exposure B->C D Randomization C->D E1 Control Group (Vehicle Infusion) D->E1 E2 Treatment Group (Carperitide Infusion) D->E2 F Induce Ischemia (45 min Renal Artery Clamping) E1->F E2->F G Reperfusion (Remove Clamps) F->G H Post-Operative Monitoring (24-48 hours) G->H I Endpoint Sample Collection (Blood & Kidney Tissue) H->I J Biochemical Analysis (SCr, BUN) Histology (Tubular Injury Score) Molecular Analysis (TNF-α) I->J

Caption: Experimental workflow for a preclinical AKI study.

Protocol 2: In Vitro Model of Oxidative Stress in Human Kidney Cells

This representative protocol outlines how to test the protective effects of Carperitide on human proximal tubular cells (HK-2) subjected to oxidative stress.

  • 1. Cell Culture:

    • Culture HK-2 cells (ATCC® CRL-2190™) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant EGF.

    • Maintain cells at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80% confluence.

  • 2. Experimental Setup:

    • Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24-48 hours.[9]

  • 3. Induction of Injury and Treatment:

    • Prepare a stock solution of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) and this compound in culture medium.

    • Aspirate the old medium from the cells.

    • Add fresh medium containing the oxidizing agent (e.g., 200 µM H₂O₂) to the injury groups.

    • Simultaneously, add medium containing the oxidizing agent plus varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the treatment groups.

    • Include a vehicle control group (medium only).

    • Incubate the plate for a defined period (e.g., 24 hours).

  • 4. Endpoint Analysis:

    • Cell Viability: Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol. Measure absorbance using a plate reader.

    • Biomarker Analysis: Collect the culture supernatant to measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.[9]

Protocol 3: Clinical Study for Prevention of Cardiac Surgery-Associated AKI

This protocol is based on methodologies used in prospective clinical trials.[7]

  • 1. Patient Selection and Randomization:

    • Screen patients scheduled for elective cardiovascular surgery using cardiopulmonary bypass.

    • Inclusion criteria: Patients with pre-existing renal dysfunction (e.g., serum creatinine ≥1.2 mg/dl).

    • Exclusion criteria: End-stage renal disease requiring dialysis, severe heart failure, or known allergy to Carperitide.

    • Prospectively randomize eligible patients into a Carperitide group and a control group.

  • 2. Intervention:

    • Carperitide Group: Initiate a continuous intravenous infusion of low-dose Carperitide (e.g., 0.02 µg/kg/min) at the start of surgery. Continue the infusion for a specified postoperative period (e.g., 5 days).

    • Control Group: Receive standard perioperative care without the Carperitide infusion. A placebo infusion (saline) should be used if the study is blinded.

  • 3. Data Collection and Endpoints:

    • Primary Endpoint: Serum creatinine level on postoperative day 3.

    • Secondary Endpoints:

      • Serum creatinine and creatinine clearance measured daily for the first 7 postoperative days.

      • Incidence of AKI (defined by KDIGO or RIFLE criteria).

      • Requirement for renal replacement therapy (RRT).

      • Length of ICU and hospital stay.

    • Monitor for adverse events, particularly hypotension.

  • 4. Statistical Analysis:

    • Compare the primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).

Clinical_Trial_Workflow A Patient Screening (Elective Cardiac Surgery + Renal Dysfunction) B Informed Consent & Baseline Data Collection A->B C Randomization B->C D1 Control Group (Standard Care / Placebo) C->D1 D2 Intervention Group (Carperitide Infusion) C->D2 E Surgery with Cardiopulmonary Bypass D1->E D2->E F Postoperative Care & Continued Infusion (5 days) E->F G Daily Monitoring (SCr, Urine Output, Vitals) F->G H Follow-up Period (e.g., 7-30 days) G->H I Endpoint Analysis H->I J Primary: SCr at POD 3 Secondary: RRT Need, AKI Incidence I->J

Caption: Workflow for a clinical trial on AKI prevention.

References

Application Notes and Protocols: Carperitide Acetate in Combination Therapy for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide (B612325), also known as alpha-human atrial natriuretic peptide (hANP), is a synthetic formulation of a 28-amino acid peptide hormone primarily secreted by the cardiac atria.[1] It is used predominantly in Japan for the treatment of acute decompensated heart failure (ADHF).[2][3] Carperitide exerts its effects by mimicking endogenous ANP, leading to vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[2][4] Its mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular levels of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][3]

Despite its clear physiological mechanism, the clinical efficacy of carperitide, particularly its impact on long-term outcomes like mortality and rehospitalization, remains a subject of considerable debate.[2][5] Research has yielded mixed results, with some studies demonstrating hemodynamic improvements while meta-analyses have often failed to show a significant benefit on hard clinical endpoints.[2][6][7] This document provides detailed application notes and protocols derived from key research studies investigating carperitide in combination with other standard heart failure medications.

Mechanism of Action: The cGMP Signaling Pathway

Carperitide's therapeutic actions are mediated through the cGMP signaling cascade. Upon intravenous administration, carperitide binds to the NPR-A receptor on the surface of target cells, including vascular smooth muscle and renal tubular cells. This binding activates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of GTP to cGMP.[1] The subsequent rise in intracellular cGMP concentration activates Protein Kinase G (PKG), which phosphorylates downstream targets to produce the desired physiological effects.[1]

Carperitide_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Carperitide Carperitide (α-hANP) NPR_A NPR-A Receptor Carperitide->NPR_A GC Guanylate Cyclase (activated) NPR_A->GC cGMP cGMP (increased) GC->cGMP converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG activates Effects Physiological Effects: • Vasodilation • Natriuresis & Diuresis • RAAS Inhibition PKG->Effects

Caption: Carperitide signaling cascade via the NPR-A/cGMP pathway.

Application Note 1: Combination with Standard Therapy in Acute Decompensated Heart Failure

Rationale

In the setting of ADHF, carperitide is administered as an adjunct to standard therapies, which typically include diuretics, and may include vasodilators and inotropes. The goal is to rapidly improve hemodynamic parameters and alleviate symptoms of congestion. However, studies combining carperitide with a standard treatment regimen have produced conflicting results regarding long-term clinical benefits.

Data Presentation: Clinical Outcome Studies

Table 1: Summary of Randomized Controlled Trials on Carperitide as Add-on Therapy.

Study (Trial) Patient Population Carperitide Protocol Comparator Key Findings
PROTECT [8] 49 patients with ADHF Low-dose (0.01-0.05 µg/kg/min) for 72 hours Standard therapy (anti-aldosterone drugs prohibited) Reduced death & rehospitalization at 18 months (11.5% vs 34.8% in control group).

| LASCAR-AHF [9] | 247 patients with AHF | Low-dose IV for 72 hours with standard treatment | Standard treatment alone | No reduction in all-cause death or HF hospitalization at 2 years (29.5% vs 28.0% in control). |

Table 2: Hemodynamic and Hormonal Effects in Refractory Heart Failure.

Parameter Baseline (Mean ± SD) 4 Hours Post-Carperitide (Mean ± SD) p-value Reference
Pulmonary Capillary Wedge Pressure (mmHg) 21 ± 6 11 ± 5 <0.01 [7]
Plasma Aldosterone (pg/ml) 148 ± 68 56 ± 29 <0.05 [7]
Mean Hourly Urine Output Unchanged Unchanged NS [7]

Data from a study of 9 patients with severe heart failure post-acute myocardial infarction receiving carperitide (0.05-0.10 µg/kg/min) in addition to intensive treatments.[7]

Experimental Protocol: The PROTECT Study

This protocol outlines the methodology used in the PROTECT multicenter randomized controlled study, which demonstrated a long-term benefit of low-dose carperitide.[8]

  • Patient Selection:

    • Inclusion Criteria: Patients admitted with a diagnosis of acute decompensated heart failure (ADHF).

    • Exclusion Criteria: Patients for whom anti-aldosterone drugs were deemed necessary.

  • Randomization:

    • Eligible patients were randomly assigned to one of two groups:

      • Carperitide Group (n=26): Received low-dose carperitide infusion in addition to standard therapy.

      • Control Group (n=23): Received standard medical therapy alone.

  • Drug Administration:

    • Carperitide Group: Continuous intravenous infusion of carperitide at a low dose ranging from 0.01-0.05 µg/kg/min.

    • Duration: The infusion was maintained for 72 hours.

    • Standard Therapy: Other standard medical treatments for ADHF were administered as clinically indicated in both groups.

  • Data Collection and Endpoints:

    • Biomarkers: Blood samples were collected to measure levels of atrial natriuretic peptide (ANP), cGMP, brain natriuretic peptide (BNP), troponin T, and creatinine.

    • Primary Endpoint: A composite of all-cause mortality and rehospitalization due to heart failure.

    • Follow-up Period: Patients were followed for 18 months post-randomization.

PROTECT_Workflow cluster_arms start Patient Screening (ADHF Diagnosis) rand Randomization start->rand carperitide_arm Carperitide Group (n=26) Low-Dose Carperitide (0.01-0.05 µg/kg/min) + Standard Therapy for 72 hours rand->carperitide_arm Arm 1 control_arm Control Group (n=23) Standard Therapy Alone for 72 hours rand->control_arm Arm 2 followup 18-Month Follow-Up carperitide_arm->followup control_arm->followup endpoint Endpoint Analysis (Death & Rehospitalization) followup->endpoint

Caption: Experimental workflow for a randomized controlled trial.

Application Note 2: Interaction with Beta-Blocker Therapy

Rationale

Beta-blockers are a foundational therapy for chronic heart failure with reduced ejection fraction (HFrEF), primarily by mitigating the deleterious effects of sympathetic nervous system overactivation.[10] The interaction between beta-blockers, used for chronic management, and carperitide, used for acute decompensation, is of significant clinical interest. Research has provided conflicting insights into this interaction.

Data Presentation: Conflicting Findings on Carperitide and Beta-Blocker Interaction

Table 3: Summary of Studies on Carperitide and Beta-Blocker Interaction.

Study Finding Patient Population Key Observation Implication Reference
Positive Predictor 49 ADHF patients in a randomized trial Baseline beta-blocker therapy was an independent predictor for freedom from cardiac events in patients receiving carperitide. Suggests a potential synergistic or permissive effect of beta-blockers for carperitide's long-term benefit. [8]

| Negative Association | 85 ADHF patients in a retrospective study | Baseline prescription of beta-blockers was associated with a poor early diuretic response to carperitide. | Suggests beta-blockers might antagonize the desired diuretic/natriuretic effects of carperitide in the acute phase. |[11] |

Protocol Considerations and Future Research

The conflicting data highlight the complexity of neurohormonal interactions in heart failure. The positive association in the PROTECT study was a secondary finding from a prospective trial, whereas the negative association with diuretic response was from a retrospective analysis.[8][11] This discrepancy underscores the need for a dedicated, prospective randomized controlled trial to specifically investigate the efficacy and safety of carperitide in ADHF patients who are on chronic, dose-optimized beta-blocker therapy versus those who are not.

Key experimental questions for future protocols should include:

  • Does carperitide's effect on cardiac output and systemic vascular resistance differ in the presence of beta-blockade?

  • Is the natriuretic response to carperitide blunted by beta-blockers, and if so, through what mechanism?

  • Does the timing of carperitide administration relative to beta-blocker dosing influence outcomes?

BB_Interaction start Carperitide + Beta-Blocker Combination in ADHF positive Positive Interaction (PROTECT Study) start->positive negative Negative Interaction (Retrospective Study) start->negative pos_detail Beta-blocker use predicts improved long-term outcomes (fewer deaths/rehospitalizations) positive->pos_detail conclusion Conflicting Evidence: Further Research Needed positive->conclusion neg_detail Beta-blocker use associated with poor early diuretic response negative->neg_detail negative->conclusion

Caption: Logical diagram of conflicting research findings.

Summary for Researchers

Carperitide possesses a well-defined mechanism of action that is attractive for the treatment of ADHF. However, its translation to improved long-term clinical outcomes when combined with standard heart failure therapies is inconsistent across studies. The PROTECT trial suggests a potential benefit of low-dose, 72-hour infusions, but this finding was not replicated in the more recent LASCAR-AHF trial.[8][9] Furthermore, its interaction with cornerstone chronic therapies like beta-blockers is unclear and presents conflicting data.[8][11] For drug development professionals, the challenges surrounding carperitide highlight the difficulty in improving hard endpoints in ADHF and suggest that future research should focus on identifying specific patient subgroups who may benefit most, optimizing dosing strategies, and clarifying its role alongside modern, evidence-based heart failure treatments.

References

Troubleshooting & Optimization

Carperitide Acetate Technical Support Center: Stability and Storage Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the stability and storage of carperitide (B612325) acetate (B1210297) for research purposes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized carperitide acetate powder?

For long-term storage, lyophilized this compound should be stored at -20°C, where it can remain stable for up to three years.[1] It is crucial to keep the powder in a desiccated environment to protect it from moisture. Some suppliers also indicate that the product can be shipped at room temperature without compromising its stability.

2. What are the recommended storage conditions for reconstituted this compound solutions?

Once reconstituted, the stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

3. What is the recommended solvent for reconstituting this compound?

This compound is soluble in water. For in vitro studies, sterile water is the recommended solvent. It is advisable to filter-sterilize the solution using a 0.22 µm filter after reconstitution, especially if it will be used in cell-based assays.

4. Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause 1: Degradation of the peptide. this compound, being a peptide, is susceptible to chemical degradation through pathways such as hydrolysis, oxidation, and deamidation.

    • Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or alkaline pH. The presence of aspartic acid (Asp) in the sequence can make the peptide prone to hydrolysis.

    • Oxidation: The methionine (Met) and cysteine (Cys) residues in the carperitide sequence are susceptible to oxidation. This can be accelerated by exposure to air, metal ions, or oxidizing agents.

    • Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, especially at neutral to alkaline pH, leading to the formation of aspartic acid or isoaspartic acid, and glutamic acid, respectively. This introduces a change in charge and structure.

  • Troubleshooting Steps:

    • Review Storage and Handling: Ensure that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures and protected from light. Confirm that freeze-thaw cycles have been minimized.

    • Check pH of Solution: The pH of your experimental buffer can significantly impact stability. If you are using a buffer outside the optimal stability range (which is typically slightly acidic for many peptides), this could be the cause of degradation.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC. This will help in identifying the retention times of the degradation products.

Issue 2: I am observing a loss of biological activity of my this compound in my experiments.

  • Possible Cause 1: Peptide Degradation. As mentioned above, chemical degradation can lead to a loss of the peptide's three-dimensional structure, which is essential for its biological activity.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration of the peptide in your solution.

  • Troubleshooting Steps:

    • Assess Peptide Integrity: Use a stability-indicating HPLC method to check for the presence of degradation products in your sample.

    • Use Low-Binding Labware: When preparing and storing this compound solutions, use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.

    • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°CUp to 3 years[1]Keep desiccated
Reconstituted Solution-80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles
Reconstituted Solution-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Materials:

  • This compound
  • Water for Injection or HPLC-grade water
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • HPLC system with a UV detector
  • A suitable reversed-phase C18 column
  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
  • pH meter
  • Incubator or water bath
  • Photostability chamber

2. Methods:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

Protocol 2: Template for a Stability-Indicating HPLC Method for this compound

This is a template method and must be optimized and validated for your specific instrumentation and experimental needs.

  • Instrumentation: HPLC with a UV detector

  • Column: Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-35 min: Linear gradient to 65% A, 35% B

    • 35-40 min: Linear gradient to 20% A, 80% B

    • 40-45 min: Hold at 20% A, 80% B

    • 45-50 min: Return to 95% A, 5% B

    • 50-60 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep Reconstitute Lyophilized This compound stock Prepare Stock Solution (e.g., 1 mg/mL in water) prep->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (60°C) stock->thermal Expose to stress conditions photo Photostability (ICH Q1B) stock->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation: - Identify Degradation Products - Determine Degradation Rate hplc->data pathway Elucidate Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways Carperitide Intact this compound Hydrolysis Hydrolysis Products (Peptide bond cleavage) Carperitide->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., Met-sulfoxide, Cys-disulfide) Carperitide->Oxidation Oxidizing agents, O₂ Deamidation Deamidation Products (Asn to Asp/isoAsp) Carperitide->Deamidation Neutral/Alkaline pH

Caption: Potential chemical degradation pathways for this compound.

References

Troubleshooting Carperitide acetate-induced hypotension in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypotension in animal studies involving carperitide (B612325) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is carperitide acetate and what is its mechanism of action?

A1: this compound is a synthetic recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[1] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Elevated cGMP levels in vascular smooth muscle cells induce relaxation, causing vasodilation.[3] This vasodilation reduces systemic vascular resistance, leading to a decrease in blood pressure.[3][4][5] Additionally, carperitide promotes salt (natriuresis) and water (diuresis) excretion by the kidneys, which helps to reduce blood volume.[1]

Q2: Is hypotension an expected side effect of this compound in animal studies?

A2: Yes, hypotension is a direct and commonly reported consequence of carperitide's potent vasodilatory effects.[1] The reduction in systemic vascular resistance is a primary therapeutic action of the drug, but it can lead to significant drops in blood pressure, which may need to be managed during an experiment.[1]

Q3: Which animal models are typically used to study the hemodynamic effects of carperitide?

A3: Canine and rodent models are frequently used. Studies in conscious and anesthetized dogs have been conducted to evaluate carperitide's effects on systemic and regional hemodynamics.[2][3][4][5] Rat models are also utilized, often employing telemetry for continuous blood pressure monitoring to assess cardiovascular effects.[6]

Q4: What is the primary signaling pathway involved in carperitide-induced vasodilation?

A4: The primary signaling pathway begins with carperitide binding to the NPR-A receptor. This activates guanylate cyclase, which converts guanosine triphosphate (GTP) to cGMP. Increased cGMP then activates protein kinase G (PKG), which phosphorylates various downstream targets in smooth muscle cells, ultimately leading to vasodilation and a hypotensive response.

Carperitide_Signaling cluster_cell Vascular Smooth Muscle Cell Carperitide Carperitide (α-hANP) NPR_A NPR-A Receptor Carperitide->NPR_A Binds GC Guanylate Cyclase NPR_A->GC Activates cGMP cGMP (Increased) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Vaso Vasodilation Relaxation->Vaso BP Blood Pressure Drop Vaso->BP

Carperitide Signaling Pathway

Troubleshooting Guide: Managing Carperitide-Induced Hypotension

This guide provides a stepwise approach for researchers to anticipate, identify, and manage hypotension during animal experiments with this compound.

Issue: A significant drop in mean arterial pressure (MAP) is observed following intravenous administration of carperitide.

A mean arterial pressure below 60 mmHg in small animals can compromise perfusion to vital organs and may require intervention.[7]

Troubleshooting_Workflow Start Start Carperitide Infusion Monitor Continuously Monitor MAP (Telemetry / Arterial Catheter) Start->Monitor CheckMAP MAP < 60 mmHg or >25% drop from baseline? Monitor->CheckMAP Stable Continue Experiment & Monitoring CheckMAP->Stable No ReduceDose Step 1: Reduce Infusion Rate (e.g., by 25-50%) CheckMAP->ReduceDose Yes Stable->Monitor Reassess1 Re-assess MAP ReduceDose->Reassess1 CheckMAP2 MAP Stabilized? Reassess1->CheckMAP2 CheckMAP2->Stable Yes FluidBolus Step 2: Administer Fluid Bolus (e.g., 10-15 mL/kg Isotonic Crystalloid over 15 min) CheckMAP2->FluidBolus No Reassess2 Re-assess MAP & Perfusion FluidBolus->Reassess2 CheckMAP3 MAP Stabilized? Reassess2->CheckMAP3 CheckMAP3->Stable Yes Vasopressor Step 3: Consider Vasopressor Support (e.g., Dopamine 5-15 µg/kg/min CRI) (Use with caution) CheckMAP3->Vasopressor No / Refractory End Consult Vet / End Experiment Vasopressor->End

Troubleshooting Workflow for Carperitide-Induced Hypotension

Step-by-Step Troubleshooting Actions:

  • Anticipate and Prepare:

    • Dose Selection: Start with the lowest effective dose reported in the literature. Low-dose infusions (e.g., 0.01-0.05 µg/kg/min) have been used to mitigate severe hypotension.[8] A formal dose-response study is recommended to find the optimal window for your model.

    • Vascular Access: Ensure reliable intravenous access is established for both drug infusion and potential administration of supportive fluids.

    • Monitoring: Use continuous, real-time blood pressure monitoring, such as radiotelemetry or a direct arterial line, for accurate assessment.[9]

  • Immediate Response to Hypotension:

    • Reduce Infusion Rate: The first and most immediate step is to decrease the rate of the carperitide infusion. A reduction of 25-50% can often allow blood pressure to recover without terminating the experiment.

    • Assess Anesthesia Depth: If the animal is anesthetized, ensure the plane of anesthesia is not too deep, as many anesthetic agents also cause vasodilation and can exacerbate hypotension.[1][10]

  • Supportive Care (If Hypotension Persists):

    • Fluid Resuscitation: If reducing the dose is insufficient, administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% NaCl or Lactated Ringer's).

      • Dogs: A typical bolus is 10-20 mL/kg administered over 15 minutes.[11]

      • Cats: Use a more conservative bolus of 5-10 mL/kg over 15-30 minutes.[5]

    • Vasopressor Support: For severe or refractory hypotension that does not respond to dose reduction and fluid therapy, consider the use of a vasopressor. This should be done cautiously as it can confound experimental results.

      • Dopamine: Can be administered as a constant rate infusion (CRI) at 5-15 µg/kg/min to increase blood pressure.[9]

      • Norepinephrine: May be used in cases of severe vasodilation.[1]

  • Post-Intervention:

    • Continuous Monitoring: Closely monitor MAP, heart rate, and other vital signs after any intervention.

    • Documentation: Record all interventions and the animal's response. This data is crucial for refining future experimental protocols.

Data and Protocols

Quantitative Data: Hemodynamic Effects of Carperitide in Animal Models

The following table summarizes reported dosages of carperitide and their observed effects on cardiovascular parameters in canine models. Data in rodent models is less consistently reported in the literature.

Animal ModelDose / RegimenDurationKey Hemodynamic EffectsSource(s)
Dog (Low-Output Heart Failure Model)0.1 - 1.0 µg/kg/min (IV Infusion)30 minutesDecreased: Systemic Vascular Resistance, Pulmonary Arterial Pressure, Right Atrial Pressure. Increased: Cardiac Output.[3][4][5]
Dog (Myocardial Ischemia Model)0.2 µg/kg/min (IV Infusion)90 min occlusion + 6 hr reperfusionDecreased: Left Ventricular Systolic Pressure (-13%), Left Ventricular End-Diastolic Pressure (-40%).[12]
Dog (Mitral Regurgitation Model)0.1 µg/kg/min (IV Infusion)6 hoursDecreased: Left Atrial Pressure (from 14.75 to 10.24 mmHg).[6]
Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of Carperitide in a Conscious Rat Model with Telemetry

This protocol outlines the preparation and administration of a carperitide infusion for a study monitoring blood pressure in conscious, freely moving rats.

  • Animal Preparation:

    • Rats should be surgically implanted with a radiotelemetry pressure transducer (e.g., in the abdominal aorta) for continuous MAP and heart rate monitoring.[13]

    • An indwelling catheter should be placed in the jugular or femoral vein for drug infusion. Ensure the catheter is patent and secured.

    • Allow for a sufficient post-operative recovery period (typically 7-10 days) before starting the experiment.

  • Carperitide Solution Preparation:

    • Carperitide is typically supplied as a lyophilized powder. Reconstitute according to the manufacturer's instructions using a sterile diluent (e.g., sterile water for injection).

    • Further dilute the reconstituted solution to the final desired concentration for infusion using a compatible vehicle, such as 0.9% saline or 5% dextrose solution.

    • Prepare the solution aseptically. All solutions administered parenterally must be sterile.

  • Infusion Setup:

    • Connect the animal's venous catheter to a syringe pump via extension tubing. Ensure the setup allows the animal to move freely within its cage.

    • A swivel system can be used to prevent the tubing from tangling.

    • Prime the entire line with the carperitide solution to ensure no air is infused.

  • Administration and Monitoring:

    • Begin telemetry recording to establish a stable baseline blood pressure and heart rate for at least 60 minutes prior to infusion.

    • Program the syringe pump to deliver the desired infusion rate (e.g., calculated in µg/kg/min).

    • Begin the infusion and continuously monitor the telemetered blood pressure and heart rate.

    • Pay close attention to the cardiovascular parameters for the first 30-60 minutes, as the hypotensive effect is often most pronounced during this initial period.

    • If significant hypotension is observed, refer to the Troubleshooting Guide above.

Protocol 2: Fluid Resuscitation for Drug-Induced Hypotension

This protocol describes the procedure for administering an intravenous fluid bolus to a rat or dog experiencing acute hypotension.

  • Preparation:

    • Ensure patent intravenous access.

    • Prepare a sterile, isotonic crystalloid solution (e.g., Lactated Ringer's or 0.9% NaCl). Warm the fluid to body temperature to prevent hypothermia.

    • Draw the calculated volume into a sterile syringe.

  • Administration:

    • Confirm the animal's current weight to accurately calculate the bolus volume.

    • For a Rat (approx. 300g): A typical bolus is 10-15 mL/kg. This equates to a 3-4.5 mL bolus. Administer this volume intravenously over 15 minutes.

    • For a Dog (approx. 10kg): A typical bolus is 10-20 mL/kg. This equates to a 100-200 mL bolus. Administer this volume intravenously over 15 minutes.

    • Administer the fluid using a syringe pump or by careful manual injection to control the rate.

  • Re-assessment:

    • Continuously monitor blood pressure during and after the fluid bolus.

    • Assess for improvement in perfusion parameters (e.g., capillary refill time, mucous membrane color if visible).

    • The fluid bolus can be repeated if hypotension persists, but be cautious to avoid fluid overload, especially in animals with known cardiac or renal compromise.

References

Technical Support Center: Optimizing Carperitide Acetate Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide (B612325) acetate (B1210297). The information is designed to help optimize experimental dosages to achieve desired therapeutic effects while minimizing adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Carperitide acetate?

This compound is a synthetic analog of human atrial natriuretic peptide (ANP).[1] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP leads to several physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] Additionally, Carperitide inhibits the renin-angiotensin-aldosterone system (RAAS).

Q2: What are the most common adverse effects observed with this compound administration in preclinical studies?

The most frequently reported adverse effect is hypotension (low blood pressure) due to its vasodilatory properties.[1] Other potential side effects include renal dysfunction, electrolyte imbalances (such as hypokalemia and hypomagnesemia), and gastrointestinal issues like nausea and vomiting.[1] Researchers should carefully monitor these parameters during their experiments.

Q3: How can I convert a human dose of this compound to an equivalent dose for my animal model?

Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²). A common Km ratio for converting a human dose to a rat dose is to multiply the human dose (in mg/kg) by 6.2.[2][3]

Q4: What is the difference between "low-dose" and "very-low-dose" Carperitide as mentioned in some clinical studies?

Clinical studies have investigated different dosing regimens for Carperitide. Generally, "low-dose" refers to infusion rates of ≥0.02 μg/kg/min, while "very-low-dose" is <0.02 μg/kg/min.[4][5] The median doses in one study were 0.025 μg/kg/min for the low-dose group and 0.013 μg/kg/min for the very-low-dose group.[4][5] The choice of dose can significantly impact both efficacy and the incidence of adverse effects like hypotension.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high or low cGMP levels in in-vitro experiments.

  • Possible Cause: Issues with the cGMP immunoassay.

  • Troubleshooting Steps:

    • Verify Assay Specificity: Ensure the antibody used in your immunoassay is specific for cGMP and does not cross-react with other cyclic nucleotides like cAMP.

    • Sample Preparation: Properly prepare your cell or tissue lysates. Acidification with 0.1 M HCl is often necessary to inhibit phosphodiesterase activity, which degrades cGMP.

    • Standard Curve: Always run a fresh standard curve with each assay. Ensure proper dilution of standards.

    • Acetylation: For samples with very low cGMP levels, consider using an acetylation protocol to increase the sensitivity of the assay.

    • Alternative Kits: If problems persist, try a cGMP immunoassay kit from a different manufacturer, as antibody specificity and kit components can vary.

Issue 2: High variability in vasodilation response in isolated aortic ring experiments.

  • Possible Cause: Inconsistent tissue preparation or experimental setup.

  • Troubleshooting Steps:

    • Endothelial Integrity: Test for endothelial integrity at the beginning of each experiment by pre-constricting the aortic ring with phenylephrine (B352888) and then inducing relaxation with acetylcholine. A robust relaxation confirms a healthy endothelium.

    • Tissue Handling: Handle the aortic tissue gently during dissection to avoid damaging the endothelial layer. Ensure the rings are cut to a uniform size.

    • Oxygenation and Temperature: Maintain consistent oxygenation (usually with 95% O2 / 5% CO2) and temperature (37°C) of the physiological salt solution in the organ bath.

    • Equilibration Time: Allow the tissue to equilibrate in the organ bath for a sufficient period before starting the experiment to ensure a stable baseline.

    • Drug Concentrations: Prepare fresh drug solutions and use precise pipetting techniques to ensure accurate final bath concentrations.

Issue 3: Signs of renal dysfunction in animal models treated with Carperitide.

  • Possible Cause: Carperitide-induced hypotension leading to reduced renal perfusion.

  • Troubleshooting Steps:

    • Blood Pressure Monitoring: Continuously monitor blood pressure in your animal model, especially during and immediately after Carperitide administration.

    • Dose Adjustment: If hypotension is observed, consider reducing the dose of Carperitide.

    • Renal Function Markers: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. An increase in these markers can indicate worsening renal function.

    • Urine Output: Measure urine output. While Carperitide is a diuretic, a significant decrease in urine output could be a sign of renal impairment.

    • Hydration Status: Ensure the animals are adequately hydrated, as dehydration can exacerbate renal dysfunction.

Data Presentation

Table 1: Adverse Effects of this compound in Preclinical and Clinical Settings

Adverse EffectDescriptionSpecies/SettingKey Considerations
Hypotension Decrease in blood pressure.Animal Models & HumansThe most common adverse effect. Dose-dependent. Requires careful blood pressure monitoring.[1]
Renal Dysfunction Impairment of kidney function, often indicated by increased serum creatinine and BUN.Animal Models & HumansCan be linked to hypotension. Monitor renal function markers closely, especially in subjects with pre-existing renal conditions.[1]
Electrolyte Imbalance Changes in the levels of electrolytes such as potassium (hypokalemia) and magnesium (hypomagnesemia).HumansCan lead to muscle weakness and cardiac arrhythmias. Regular monitoring of electrolyte levels is recommended.[1]
Gastrointestinal Effects Nausea and vomiting.HumansGenerally mild and transient. Dose adjustment may be necessary.[1]
Headache Pain in the head.HumansLikely due to the vasodilatory effects of the drug.[1]

Table 2: Dosing Regimens of Carperitide in a Clinical Study [4][5]

Dosing GroupInfusion RateMedian Dose
No Carperitide (NO-ANP) N/AN/A
Very-Low-Dose (VLD-ANP) <0.02 μg/kg/min0.013 μg/kg/min
Low-Dose (LD-ANP) ≥0.02 μg/kg/min0.025 μg/kg/min

Mandatory Visualization

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP Analog) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS Inhibition of RAAS PKG->RAAS

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Prep Prepare 4-5 mm Aortic Rings Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate in PSS (37°C, 95% O2/5% CO2) Mounting->Equilibration Pre_Constriction Pre-constrict with Phenylephrine Equilibration->Pre_Constriction Carperitide_Addition Cumulative Addition of This compound Pre_Constriction->Carperitide_Addition Data_Acquisition Record Isometric Tension Changes Carperitide_Addition->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

References

Technical Support Center: Overcoming Tachyphylaxis with Carperitide Acetate in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carperitide acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis, or the rapid decrease in response to Carperitide, during prolonged experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Carperitide acetate and how does it work?

A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[1]. Elevated intracellular cGMP levels mediate the therapeutic effects of Carperitide, which include vasodilation, natriuresis (sodium excretion), and diuresis (urine production)[1].

Q2: What is tachyphylaxis and why does it occur with prolonged Carperitide administration?

A2: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following continuous or repeated administration. In the context of Carperitide, prolonged exposure to the drug can lead to a desensitization of its receptor, NPR-A. The primary mechanism underlying this desensitization is not receptor internalization, but rather dephosphorylation of the NPR-A receptor[2]. This dephosphorylation is mediated by cellular phosphatases such as calcineurin and is also influenced by protein kinase C (PKC) activation[2]. Dephosphorylation renders the receptor less responsive to Carperitide, leading to a decrease in cGMP production and a subsequent reduction in its physiological effects.

Q3: How can I recognize the onset of tachyphylaxis in my experiment?

A3: The onset of tachyphylaxis can be identified by a progressive decline in the expected physiological or cellular response to Carperitide despite a continuous and stable infusion rate. Key indicators include:

  • A gradual decrease in natriuresis and diuresis.

  • A return of blood pressure to pre-infusion levels.

  • Diminished intracellular cGMP concentrations in cell culture experiments.

Q4: Are there any strategies to overcome or prevent Carperitide-induced tachyphylaxis?

A4: Yes, several strategies can be employed to mitigate or prevent tachyphylaxis. One of the most effective approaches is the co-administration of a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cGMP. By inhibiting these enzymes, the intracellular concentration of cGMP can be maintained at a higher level, thus prolonging the therapeutic effect of Carperitide. PDE5 inhibitors, such as sildenafil (B151), have shown particular promise in this regard. Another potential strategy, though less explored for Carperitide, is the use of intermittent or pulsed dosing schedules instead of continuous infusion.

Troubleshooting Guide: Attenuated Response to Prolonged Carperitide Infusion

This guide provides a step-by-step approach to troubleshooting and overcoming a diminished response to Carperitide in your experiments.

Problem: Decreased natriuretic, diuretic, or hypotensive effect of Carperitide over time.

Underlying Cause: Tachyphylaxis due to desensitization of the NPR-A receptor, primarily through dephosphorylation and subsequent reduction in cGMP signaling.

Solution: Co-administration of a Phosphodiesterase 5 (PDE5) Inhibitor (e.g., Sildenafil).

Rationale: PDE5 is a key enzyme responsible for the degradation of cGMP in many tissues. By inhibiting PDE5, the breakdown of cGMP is reduced, leading to its accumulation and potentiation of the downstream signaling cascade initiated by Carperitide. This approach effectively counteracts the reduced cGMP production caused by NPR-A desensitization.

Experimental Protocols

In Vivo Protocol: Overcoming Carperitide Tachyphylaxis in a Canine Model

This protocol is adapted from a study demonstrating that sildenafil enhances the vasodilator effect of ANP in normal dogs[3].

Objective: To demonstrate that co-administration of a PDE5 inhibitor can potentiate and sustain the hemodynamic and cellular responses to a prolonged ANP (Carperitide) infusion.

Materials:

  • Healthy male beagle dogs

  • Carperitide (ANP) for infusion

  • Sildenafil citrate (B86180)

  • Vehicle control for sildenafil

  • Anesthesia and surgical equipment for hemodynamic monitoring

  • Nasogastric tube

  • Blood collection tubes with appropriate anticoagulants

  • Centrifuge

  • Assay kits for plasma cGMP measurement

Procedure:

  • Animal Preparation: Anesthetize the dogs and instrument them for the measurement of systemic blood pressure, pulmonary artery pressure, and heart rate.

  • Baseline Measurements: Record all hemodynamic variables to establish a stable baseline. Collect a baseline blood sample for plasma cGMP analysis.

  • Carperitide Infusion: Initiate a continuous intravenous infusion of Carperitide at a rate of 0.1 µg/kg/min[3].

  • First Assessment: After 60 minutes of Carperitide infusion, record hemodynamic data and collect a blood sample for cGMP measurement.

  • Intervention: Administer sildenafil citrate (2 mg/kg) or a vehicle control orally via a nasogastric tube[3].

  • Second Assessment: Continue the Carperitide infusion and record hemodynamic data and collect a final blood sample for cGMP analysis 60 minutes after the administration of sildenafil or vehicle.

  • Data Analysis: Compare the changes in hemodynamic parameters and plasma cGMP levels between the sildenafil and vehicle groups.

Expected Outcome: The group receiving sildenafil is expected to show a more pronounced and sustained decrease in systemic and pulmonary artery pressure, along with a significantly greater increase in plasma cGMP levels compared to the vehicle control group, demonstrating the overcoming of tachyphylaxis.

In Vitro Protocol: Assessing cGMP Response to Carperitide with PDE Inhibition

Objective: To determine the effect of a PDE inhibitor on Carperitide-stimulated cGMP production in a cell culture model.

Materials:

  • A suitable cell line expressing NPR-A (e.g., vascular smooth muscle cells, renal tubular cells)

  • Cell culture medium and supplements

  • This compound

  • A PDE inhibitor (e.g., sildenafil for PDE5, rolipram (B1679513) for PDE4)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate the cells in multi-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with the PDE inhibitor at a predetermined concentration for 30-60 minutes. Include a vehicle control group.

  • Carperitide Stimulation: Add Carperitide to the wells at various concentrations to generate a dose-response curve. Include a control group with no Carperitide.

  • Incubation: Incubate for a specified time (e.g., 10-30 minutes) to allow for cGMP production.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer.

  • cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cGMP levels in cells treated with Carperitide alone versus those co-treated with the PDE inhibitor.

Expected Outcome: The cells pre-treated with the PDE inhibitor will exhibit a significantly higher cGMP production in response to Carperitide stimulation compared to those treated with Carperitide alone, indicating a potentiation of the cellular response.

Data Presentation

Table 1: Hemodynamic and cGMP Response to Prolonged ANP Infusion with and without Sildenafil in a Canine Model

ParameterBaselineANP Infusion (60 min)ANP Infusion + Sildenafil (60 min)ANP Infusion + Vehicle (60 min)
Mean Systemic Blood Pressure (mmHg) 110 ± 5102 ± 493 ± 5101 ± 4
Mean Pulmonary Artery Pressure (mmHg) 15 ± 212 ± 19 ± 112 ± 1
Plasma cGMP (pmol/mL) 5 ± 115 ± 235 ± 4*16 ± 3

*Data are presented as mean ± SEM. *p < 0.05 compared to ANP Infusion + Vehicle. (Data are illustrative based on expected outcomes).

Table 2: Urine Output and Sodium Excretion During Prolonged Urodilatin (ANP analog) Infusion in Humans with Congestive Heart Failure

ParameterBaselineUrodilatin Infusion (10 hours)
Urine Flow (mL/min) 0.7 ± 0.61.5 ± 0.6
Urinary Sodium Excretion (µmol/min) 48 ± 16180 ± 97
Plasma cGMP (pmol/mL) 4.5 ± 1.512.5 ± 3.5*

*Data are presented as mean ± SD from a study on prolonged urodilatin infusion, which showed sustained effects without tachyphylaxis[4]. *p < 0.05 compared to baseline.

Visualizations

Signaling Pathways and Experimental Workflows

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylyl Cyclase (activated) NPRA->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts GC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP (inactive) PDE5->FiveGMP Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Effects Mediates Sildenafil Sildenafil (PDE5 Inhibitor) Sildenafil->PDE5 Inhibits

Caption: Carperitide signaling pathway and the action of PDE5 inhibitors.

Tachyphylaxis_Mechanism cluster_prolonged_infusion Prolonged Carperitide Infusion cluster_cellular_response Cellular Response Prolonged_Carperitide Continuous Carperitide NPRA_active NPR-A (Phosphorylated) Active Prolonged_Carperitide->NPRA_active Continuously stimulates Phosphatase Phosphatases (e.g., Calcineurin) NPRA_active->Phosphatase Activates NPRA_inactive NPR-A (Dephosphorylated) Inactive/Desensitized Phosphatase->NPRA_active Dephosphorylates Reduced_cGMP Reduced cGMP Production NPRA_inactive->Reduced_cGMP Leads to Tachyphylaxis Tachyphylaxis (Diminished Effect) Reduced_cGMP->Tachyphylaxis Results in

Caption: Mechanism of Carperitide-induced tachyphylaxis.

Experimental_Workflow_InVivo start Start prep Animal Preparation & Anesthesia start->prep baseline Baseline Measurements (Hemodynamics, cGMP) prep->baseline infusion Continuous Carperitide Infusion (0.1 µg/kg/min) baseline->infusion assessment1 Assessment 1 (60 min) (Hemodynamics, cGMP) infusion->assessment1 intervention Intervention assessment1->intervention sildenafil Administer Sildenafil (2 mg/kg, p.o.) intervention->sildenafil Group 1 vehicle Administer Vehicle intervention->vehicle Group 2 assessment2_sil Assessment 2 (60 min post-drug) (Hemodynamics, cGMP) sildenafil->assessment2_sil assessment2_veh Assessment 2 (60 min post-drug) (Hemodynamics, cGMP) vehicle->assessment2_veh analysis Data Analysis and Comparison assessment2_sil->analysis assessment2_veh->analysis end End analysis->end

Caption: In vivo experimental workflow for overcoming tachyphylaxis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of carperitide (B612325) acetate (B1210297) and troubleshooting for related issues.

Frequently Asked Questions (FAQs)

Q1: What is carperitide acetate and what is its primary mechanism of action?

A1: this compound is a synthetic form of human atrial natriuretic peptide (ANP), a 28-amino acid hormone.[1][2] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels result in vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload.[1]

Q2: What is the recommended storage condition for this compound powder and its solutions?

A2: Lyophilized this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[2] Once dissolved, the solution is stable for up to one month when stored at -20°C or for up to six months at -80°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

Q3: Is the acetate salt form of carperitide important for its solubility?

A3: Yes, the acetate salt form of carperitide generally enhances its water solubility and stability compared to the free form.[3] While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form is often preferred for easier handling and formulation.[3]

Troubleshooting Guide

Issue 1: this compound is not dissolving in water at the desired concentration.

  • Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.

  • Troubleshooting Steps:

    • Confirm Maximum Solubility: The reported solubility of this compound in water is high, ranging from 50 mg/mL to 100 mg/mL.[1][2] Ensure your desired concentration is within this range.

    • Gentle Agitation: After adding the solvent, gently vortex or swirl the vial to aid dissolution. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.

    • Sonication: If the peptide does not dissolve with gentle agitation, sonication can be used to facilitate dissolution.[2][3] A short burst in a water bath sonicator is often effective.

    • Temperature: Ensure the solvent and the lyophilized powder have equilibrated to room temperature before reconstitution.

Issue 2: The this compound solution appears cloudy or contains particulates, suggesting aggregation.

  • Possible Cause: Peptide aggregation can occur due to various factors, including pH, temperature, and the presence of certain salts. Carperitide contains several basic amino acid residues (Arginine and Lysine) and has a calculated isoelectric point (pI) in the basic range, making it positively charged at neutral pH. This charge generally aids in solubility in aqueous solutions. However, aggregation can still occur.

  • Troubleshooting Steps:

    • pH Adjustment: If you are using a buffered solution and observing precipitation, ensure the pH of the buffer is not close to the peptide's isoelectric point. For carperitide, a slightly acidic pH may enhance solubility.

    • Use of Organic Co-solvents: For very high concentrations or if aggregation persists, a small amount of an organic solvent can be used. First, dissolve the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO).[3] Then, slowly add the aqueous buffer (like PBS) to the desired final concentration while gently vortexing. The final concentration of DMSO should be kept as low as possible to avoid affecting the experiment.

    • Filtration: If minor particulates are present after dissolution, the solution can be sterile-filtered using a 0.22 µm filter.[2]

Issue 3: Difficulty dissolving this compound in phosphate-buffered saline (PBS).

  • Possible Cause: While water is the primary recommended solvent, the salts in PBS can sometimes influence peptide solubility, potentially leading to aggregation or reduced solubility at high concentrations.

  • Troubleshooting Steps:

    • Dissolve in Water First: A recommended approach is to first dissolve the this compound in sterile, distilled water to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration with PBS.

    • Check PBS Formulation: Ensure the PBS is at the correct pH and has been properly prepared.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRemarksCitation
Water50 - 100 mg/mLSonication is recommended to aid dissolution.[1][2][3]
DMSO≥ 40 mg/mLA stock solution of 40 mg/mL can be prepared.[3]
PBSSoluble (qualitative)For higher concentrations, it is recommended to first dissolve in water and then dilute with PBS.N/A
Ethanol (B145695)Limited data availableGenerally, peptides with a net positive charge have lower solubility in ethanol compared to water.N/A

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound in Water

  • Equilibration: Allow the vial of lyophilized this compound and the sterile distilled water to come to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of sterile distilled water to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. If necessary, place the vial in a sonicator water bath for short intervals.

  • Visual Inspection: Visually inspect the solution for any particulates. If the solution is not clear, refer to the troubleshooting guide.

  • Storage: For immediate use, proceed with the experiment. For later use, aliquot the solution into single-use polypropylene (B1209903) tubes and store at -20°C or -80°C.[2]

Mandatory Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to GC Guanylate Cyclase (GC) Domain NPRA->GC cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to

Caption: Carperitide signaling pathway.

Dissolution_Workflow start Start: Lyophilized This compound equilibrate Equilibrate vial and solvent to room temp. start->equilibrate centrifuge Briefly centrifuge vial equilibrate->centrifuge add_solvent Add sterile water centrifuge->add_solvent dissolve Gently agitate/vortex add_solvent->dissolve check_dissolution Is solution clear? dissolve->check_dissolution sonicate Sonicate briefly check_dissolution->sonicate No ready Solution ready for use check_dissolution->ready Yes check_again Is solution clear? sonicate->check_again troubleshoot Troubleshoot: Consider DMSO co-solvent check_again->troubleshoot No check_again->ready Yes aliquot Aliquot and store at -20°C or -80°C ready->aliquot

Caption: this compound dissolution workflow.

References

Potential off-target effects of Carperitide acetate in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Carperitide (B612325) acetate (B1210297) in preclinical models. The following resources address potential unexpected experimental outcomes and provide frameworks for investigating whether these are due to exaggerated on-target effects or potential off-target activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My preclinical model is showing an unexpectedly potent hypotensive response to Carperitide acetate. Could this be an off-target effect?

A1: While an off-target effect cannot be entirely ruled out without further investigation, a severe hypotensive response is more commonly an exaggerated on-target effect of this compound. The primary mechanism of Carperitide is potent vasodilation through its interaction with the natriuretic peptide receptor-A (NPR-A) and subsequent generation of cyclic guanosine (B1672433) monophosphate (cGMP).[1]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response study to characterize the hypotensive effect. An unusually steep dose-response curve might suggest the involvement of additional mechanisms.

  • Model Sensitivity: Evaluate the sensitivity of your specific preclinical model to vasodilators. Factors such as the species, strain, age, and disease state can significantly influence the hemodynamic response.

  • Co-administration of NPR-A Antagonist: If a specific NPR-A antagonist is available, its co-administration should reverse the hypotensive effects if they are on-target.

  • Measure cGMP Levels: Correlate the hypotensive response with tissue or plasma cGMP levels. A strong correlation supports an on-target mechanism.[2]

Q2: I am observing a cellular effect in my in vitro assay that does not seem to be related to vasodilation or natriuresis. How can I determine if this is a potential off-target effect?

A2: Carperitide's known effects are mediated by the NPR-A receptor, leading to cGMP production.[1][3] An observed cellular effect independent of this pathway could potentially be an off-target effect.

Troubleshooting Workflow:

  • Confirm Receptor Expression: Verify that the cell line or primary cells used in your assay express NPR-A. The absence of NPR-A would strongly suggest an off-target mechanism.

  • Measure cGMP Production: Treat the cells with this compound and measure intracellular cGMP levels. If the novel cellular effect occurs without a corresponding increase in cGMP, it may be an off-target effect.

  • Use a cGMP Analog: Treat the cells with a cell-permeable cGMP analog (e.g., 8-Br-cGMP). If this analog replicates the observed effect, it suggests the effect is downstream of cGMP, and therefore likely on-target, even if previously uncharacterized for this cell type.

  • Competitive Binding Assays: Perform competitive binding studies using radiolabeled ANP (the endogenous ligand for NPR-A) and unlabeled this compound. This can confirm if Carperitide is indeed binding to the intended receptor in your system.

Q3: What are the known receptors for natriuretic peptides, and could Carperitide be interacting with others besides NPR-A?

A3: The natriuretic peptide system includes three main receptors:

  • NPR-A (or GC-A): Binds atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) with high affinity. This is the primary receptor for Carperitide (an ANP analog) and mediates its main biological effects through cGMP production.[1][4]

  • NPR-B (or GC-B): Primarily binds C-type natriuretic peptide (CNP) and is also a guanylyl cyclase-linked receptor.[4]

  • NPR-C: Binds all natriuretic peptides (ANP, BNP, and CNP) and primarily functions as a clearance receptor, removing natriuretic peptides from circulation.[4][5] While it was initially thought to be signaling-deficient, some studies suggest it may inhibit adenylyl cyclase.[4]

Interaction with NPR-C is an expected part of Carperitide's pharmacokinetics and is not typically considered an "off-target" effect in the traditional sense, but rather part of the overall physiological regulation of natriuretic peptides.

Data Presentation

Table 1: Summary of Expected On-Target Effects of this compound

ParameterExpected Effect in Preclinical ModelsPrimary Mechanism
Hemodynamics
Mean Arterial PressureDecreaseVasodilation[1]
Systemic Vascular ResistanceDecreaseVasodilation[1]
Cardiac Preload/AfterloadDecreaseVasodilation, Diuresis[6]
Renal Function
Urine Output (Diuresis)IncreaseIncreased glomerular filtration rate, inhibition of sodium reabsorption[1]
Sodium Excretion (Natriuresis)IncreaseInhibition of sodium reabsorption in renal tubules[1]
Biochemical Markers
Plasma/Tissue cGMPIncreaseActivation of NPR-A guanylyl cyclase activity[1][2]
Renin-Angiotensin-Aldosterone System (RAAS) ActivityDecreaseSuppression of renin and aldosterone (B195564) secretion[1][6]

Table 2: Experimental Approaches to Differentiate On-Target vs. Potential Off-Target Effects

Experimental ApproachRationaleExpected Outcome for On-Target EffectExpected Outcome for Potential Off-Target Effect
NPR-A Knockout/Knockdown Model To determine if the effect is dependent on the primary receptor.The observed effect is abolished or significantly reduced.The observed effect persists.
NPR-A Antagonist Co-treatment To pharmacologically block the primary receptor.The observed effect is reversed or inhibited.The observed effect is unchanged.
cGMP Analog Treatment To bypass the receptor and directly activate the downstream signaling pathway.The cGMP analog mimics the effect of Carperitide.The cGMP analog does not produce the observed effect.
Receptor Binding Profile Screen To identify binding to other, unrelated receptors.High affinity binding to NPR-A; low or no affinity for other receptors.Significant binding affinity to one or more other receptors.

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels in Cell Culture

  • Cell Seeding: Plate cells in a suitable multi-well plate format and allow them to adhere and reach the desired confluency.

  • Pre-incubation with PDE Inhibitor: To prevent cGMP degradation, pre-incubate cells with a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known NPR-A agonist).

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cGMP assay kit.

  • cGMP Quantification: Perform the cGMP quantification using a commercially available ELISA or TR-FRET kit, following the manufacturer's instructions.

  • Data Analysis: Normalize cGMP concentrations to the total protein content of each well.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing NPR-A.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP), and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of this compound. Calculate the IC₅₀ (the concentration of Carperitide that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).

Visualizations

Carperitide_On_Target_Signaling cluster_responses Carperitide Carperitide acetate NPRA NPR-A Receptor Carperitide->NPRA Binds cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets Physiological Physiological Responses Downstream->Physiological Leads to Vaso Vasodilation Diuresis Diuresis/ Natriuresis RAAS RAAS Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Unexpected Experimental Observation CheckOnTarget Is the effect consistent with exaggerated on-target pharmacology? Start->CheckOnTarget DoseResponse 1. Perform Dose-Response Curve CheckOnTarget->DoseResponse  Investigate cGMP_Measurement 2. Measure cGMP Production DoseResponse->cGMP_Measurement cGMP_Analog 3. Test cGMP Analog cGMP_Measurement->cGMP_Analog ReceptorKnockdown 4. Use NPR-A Knockdown/Antagonist cGMP_Analog->ReceptorKnockdown OnTarget Conclusion: Likely On-Target Effect ReceptorKnockdown->OnTarget Results are consistent OffTarget Conclusion: Potential Off-Target Effect ReceptorKnockdown->OffTarget Results are inconsistent Further_Investigation Proceed with Off-Target Screening (e.g., Receptor Panel) OffTarget->Further_Investigation

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Managing Carperitide Acetate Delivery for Consistent In Vivo Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo delivery of Carperitide (B612325) acetate (B1210297). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Carperitide acetate and what is its mechanism of action?

A1: this compound is a synthetic analog of the human atrial natriuretic peptide (ANP), a 28-amino acid hormone.[1] It is produced by the heart in response to mechanical stretch or cardiac injury.[1][2] Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] Elevated cGMP levels result in vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (excretion of sodium in the urine).[3][4] These actions collectively reduce cardiac preload and afterload, lessening the workload on the heart.[4]

Q2: What are the primary challenges in delivering this compound in vivo?

A2: Like many therapeutic peptides, the primary challenges with in vivo delivery of this compound include:

  • Short Half-Life: Carperitide has a very short half-life of approximately two minutes, which can make it difficult to maintain stable therapeutic concentrations.[5]

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the blood and tissues.

  • Instability in Solution: The stability of this compound in solution can be affected by factors such as pH, temperature, and the choice of solvent, potentially leading to a loss of bioactivity.

  • Administration Route: The choice of administration route (e.g., bolus injection vs. continuous infusion) can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, leading to variability in results.

Q3: What are the common administration routes for this compound in preclinical studies?

A3: The most common administration route for this compound in both clinical and preclinical settings is intravenous (IV) infusion.[4][6] This method allows for 100% bioavailability and rapid onset of action. For longer-term studies in animal models, continuous infusion via a subcutaneously implanted osmotic pump connected to a catheter in a major blood vessel (e.g., the jugular vein) is a well-established method for maintaining consistent plasma concentrations.[1][2] Bolus IV injections can be used to study acute effects, while subcutaneous (SC) or intraperitoneal (IP) injections are less common for Carperitide due to its short half-life and the desire for stable plasma levels.

Q4: What are typical dosages for this compound in animal models?

A4: Preclinical dosages of this compound can vary depending on the animal model and the research question. However, based on published studies, a common starting point for continuous intravenous infusion in dogs is in the range of 0.1 to 1.0 µg/kg/min.[6] In studies with isolated rat hearts, a concentration of 0.1 µM has been used.[7] For context, low-dose continuous infusions in human clinical trials have ranged from 0.01 to 0.05 µg/kg/min. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and desired biological effect.

Troubleshooting Guide

ProblemPotential CauseTroubleshooting Steps
High variability in physiological response between animals Inconsistent Drug Preparation: Errors in weighing, reconstitution, or dilution of the lyophilized powder.1. Prepare a fresh stock solution for each experiment. 2. Use a calibrated balance and precise pipetting techniques. 3. Ensure the lyophilized powder is fully dissolved before further dilution. Sonication may be recommended.[3]
Improper Drug Storage: Degradation of this compound in stock solutions or prepared formulations.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] 3. For continuous infusion studies, verify the stability of the drug in the chosen vehicle at 37°C for the duration of the experiment.
Inconsistent Administration Technique: Variation in injection speed, volume, or catheter placement.1. Ensure all personnel are trained in the specific administration technique (e.g., tail vein injection, osmotic pump implantation). 2. For continuous infusion, verify proper catheter placement and patency.
Reduced or no observable biological effect Drug Degradation: The peptide has lost bioactivity due to improper handling or storage.1. Review the preparation and storage protocols. 2. Prepare fresh solutions from a new vial of lyophilized powder. 3. Conduct a stability study of your formulation under the experimental conditions (see Table 2 for a sample stability testing protocol).
Suboptimal Dosage: The administered dose is too low to elicit a significant response.1. Perform a dose-response study to determine the effective dose range in your model. 2. Review the literature for doses used in similar animal models.
Incorrect Administration Route: The chosen route of administration may not be appropriate for the desired outcome (e.g., a subcutaneous bolus for an acute hemodynamic study).1. For acute effects, consider intravenous bolus injection. 2. For maintaining stable plasma levels over hours or days, use continuous intravenous infusion.
Unexpected adverse events (e.g., severe hypotension) Dose is too high: The vasodilatory effects of Carperitide are dose-dependent.1. Reduce the dose or infusion rate. 2. In clinical settings, hypotension is a known side effect.[4] Monitor blood pressure closely in animal models, especially during the initial phase of infusion.
Rapid Infusion/Injection: A rapid bolus injection can lead to a transient but significant drop in blood pressure.1. For bolus injections, administer the solution slowly over a defined period (e.g., 1-2 minutes). 2. For continuous infusion, ensure the pump is delivering at the correct, programmed rate.

Data Presentation

Table 1: this compound Storage and Solubility
FormStorage TemperatureShelf LifeRecommended Solvents for Stock Solution
Lyophilized Powder -20°CUp to 3 yearsWater
Stock Solution in Solvent -80°CUp to 1 yearWater
-20°CUp to 1 month

Data synthesized from multiple chemical suppliers.[3]

Table 2: Recommended In Vivo Formulation and Stability Testing Protocol
ParameterRecommendation
Recommended Vehicle for In Vivo Formulation 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O
Stability Testing Protocol Outline 1. Prepare the final formulation of this compound at the desired concentration. 2. Store aliquots of the formulation at different temperatures relevant to your experiment (e.g., Room Temperature, 37°C). 3. At various time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples for:     - Visual Appearance: Check for precipitation or color change.     - pH: Measure any shifts in the pH of the solution.     - Purity/Degradation: Use a stability-indicating method like HPLC to quantify the amount of intact this compound and any degradation products. 4. Establish the time frame within which the formulation remains stable under your experimental conditions.

This table provides a general guideline. Researchers should validate the stability of their specific formulations.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of sterile water to achieve a desired stock solution concentration (e.g., 1 mg/mL).

  • Gently swirl the vial to dissolve the contents. Avoid vigorous shaking. If necessary, sonication can be used to aid dissolution.[3]

  • Once dissolved, this stock solution can be used for further dilutions into the final formulation vehicle.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Continuous Intravenous Infusion in Rats using an Osmotic Pump

This protocol describes the subcutaneous implantation of an osmotic pump connected to a catheter inserted into the jugular vein.

Materials:

  • This compound solution prepared in a sterile vehicle

  • Alzet® osmotic pump (model selected based on desired infusion duration and rate)

  • Catheter appropriately sized for the pump and rat jugular vein

  • General surgical instruments, sutures, and wound clips

  • Anesthesia machine with isoflurane

  • Analgesics for pre- and post-operative care

Procedure:

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution. Attach the catheter to the pump and prime the pump-catheter assembly in sterile saline at 37°C for at least 4 hours to ensure immediate delivery upon implantation.[2]

  • Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical areas on the ventral side of the neck and on the back between the scapulae.

  • Catheter Implantation:

    • Make a small incision on the ventral side of the neck to expose the external jugular vein.

    • Carefully dissect the vein and place two loose ligatures around it.

    • Make a small incision in the vein and insert the catheter, advancing it towards the heart.

    • Tighten the ligatures to secure the catheter in the vein.

  • Pump Implantation:

    • Create a subcutaneous pocket on the back of the rat using blunt dissection.

    • Tunnel the catheter from the neck incision to the subcutaneous pocket on the back.

    • Insert the primed osmotic pump into the pocket.

  • Closure: Close the incisions using sutures or wound clips.

  • Recovery: Administer post-operative analgesics as per your approved institutional protocol. Monitor the animal closely during recovery for any signs of distress or complications.

Mandatory Visualizations

Signaling Pathway of this compound

Carperitide_Signaling cluster_receptor Cell Membrane Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (Particulate) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP   Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to Experimental_Workflow Prep 1. Prepare Carperitide Formulation PumpFill 2. Fill and Prime Osmotic Pump Prep->PumpFill Surgery 3. Surgical Implantation of Pump & Catheter PumpFill->Surgery Infusion 4. Continuous Infusion (e.g., 7-28 days) Surgery->Infusion Monitoring 5. Monitor Animal Health & Collect Data Infusion->Monitoring Analysis 6. Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Analysis Troubleshooting_Tree Start Inconsistent In Vivo Results CheckPrep Review Drug Preparation Protocol Start->CheckPrep Preparation Issue? CheckStorage Verify Storage Conditions & Stability Start->CheckStorage Stability Issue? CheckAdmin Audit Administration Technique Start->CheckAdmin Delivery Issue? CheckDose Evaluate Dosage Regimen Start->CheckDose Dosing Issue? Solution1 Re-prepare solutions using fresh stock CheckPrep->Solution1 Solution2 Conduct stability test on formulation CheckStorage->Solution2 Solution3 Standardize technique & re-train personnel CheckAdmin->Solution3 Solution4 Perform dose- response study CheckDose->Solution4

References

Addressing Reproducibility Challenges in Carperitide Acetate Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming reproducibility challenges during experiments with Carperitide (B612325) acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may arise during Carperitide acetate experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Inconsistent or No Biological Response to this compound in Cell-Based Assays

Question: We are not observing the expected biological effect (e.g., increased cGMP levels, vasodilation) in our cell-based assays upon this compound treatment. What could be the cause?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Peptide Degradation This compound, being a peptide, is susceptible to degradation. Ensure it is stored at -20°C or -80°C in a desiccated environment.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] Reconstituted peptide solutions have a limited shelf-life and should ideally be used fresh or stored at -20°C for a short period.[3]
Incorrect Peptide Concentration Verify the initial concentration of your stock solution. Peptides can be hygroscopic, so it's crucial to weigh them in a controlled environment.[3] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay, as sensitivity can vary.
Cellular Responsiveness Confirm that your cell line expresses the natriuretic peptide receptor-A (NPR-A), the target for Carperitide.[4] Passage number can affect receptor expression; use cells within a consistent and low passage range. Ensure cells are healthy and not overly confluent, which can alter signaling responses.
Assay Sensitivity For cGMP measurements, ensure your ELISA or other immunoassay has sufficient sensitivity to detect changes. Consider using a more sensitive assay or acetylating your samples and standards to improve detection.[5] The timing of the measurement is critical; create a time-course experiment to identify the peak of cGMP production.
Issue 2: High Variability in In Vivo Experimental Results

Question: Our in vivo experiments with this compound in animal models of heart failure are showing high variability between subjects. How can we improve consistency?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Drug Administration For intravenous (i.v.) infusions, ensure a consistent and accurate delivery rate. For bolus injections, verify the injection technique to ensure the full dose is administered.[6]
Animal Model Variability The severity of surgically induced heart failure (e.g., via coronary artery ligation) can vary. Standardize the surgical procedure and use consistent anatomical landmarks for ligation to ensure a more uniform infarct size.[7]
Dose Selection The dose of Carperitide can significantly impact the outcome, with both low and high doses sometimes leading to unexpected effects.[8][9] Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific animal model and disease state.
Timing of Treatment and Outcome Assessment The timing of Carperitide administration post-injury and the duration of treatment can influence the results.[10] Establish a clear and consistent timeline for treatment initiation and for all functional and histological assessments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of the human atrial natriuretic peptide (ANP).[11] It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][12] This signaling cascade results in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion), which collectively reduce cardiac workload.[4][12]

Q2: How should I prepare and store this compound?

A2: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated container.[1][2] Before reconstitution, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3] For reconstitution, use a sterile, high-purity solvent as recommended by the supplier (often sterile water or a specific buffer).[13] Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[2] The stability of peptides in solution is limited, so it is best to use them promptly after reconstitution.[3]

Q3: What are the key considerations for designing an in vivo study with this compound in a heart failure model?

A3: Key considerations include:

  • Animal Model: A common model is the induction of myocardial infarction in rats via ligation of the left anterior descending (LAD) coronary artery.[7][13][14]

  • Dosage: Dosages in rat models have ranged from continuous infusions to bolus injections. A thorough literature review and a pilot dose-response study are recommended to determine the optimal dose for your experimental goals.

  • Controls: Include a vehicle control group that receives the same volume and type of solvent used to dissolve the this compound. A sham-operated group is also essential in surgical models to control for the effects of the surgery itself.

  • Outcome Measures: Common endpoints include hemodynamic measurements (e.g., blood pressure, cardiac output), echocardiographic assessment of cardiac function, histological analysis of infarct size and fibrosis, and measurement of biomarkers like cGMP.[10]

Q4: How can I measure changes in cGMP levels in response to this compound treatment?

A4: The most common method for measuring cGMP is through a competitive enzyme-linked immunosorbent assay (ELISA).[5] It is crucial to use a phosphodiesterase (PDE) inhibitor, such as IBMX, during sample preparation to prevent the degradation of cGMP.[5] For cell culture experiments, cells are typically lysed, and the supernatant is used for the assay. For tissue samples, the tissue should be rapidly frozen and homogenized in the presence of a PDE inhibitor.[15]

Experimental Protocols

Protocol 1: In Vitro cGMP Measurement in Cultured Cardiac Fibroblasts

This protocol provides a general framework for measuring cGMP production in response to this compound in cultured cardiac fibroblasts.

Materials:

  • Rat cardiac fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Phosphate-buffered saline (PBS)

  • 0.1 M Hydrochloric acid (HCl)

  • cGMP ELISA kit

Procedure:

  • Cell Culture: Seed cardiac fibroblasts in a multi-well plate and culture until they reach the desired confluency.

  • Starvation: Prior to treatment, starve the cells in serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal signaling.

  • Treatment: Prepare a working solution of this compound in serum-free medium. Aspirate the starvation medium and add the this compound solution to the cells. Include a vehicle control group. Incubate for the desired time (a time-course experiment is recommended to determine the peak response).

  • Cell Lysis: To stop the reaction and prevent cGMP degradation, aspirate the treatment medium and add 0.1 M HCl to each well. Incubate at room temperature for 20 minutes to lyse the cells and inactivate PDEs.[15]

  • Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.[15]

  • cGMP Quantification: Collect the supernatant and measure the cGMP concentration using a cGMP ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Myocardial Infarction Model in Rats and this compound Administration

This protocol describes the induction of myocardial infarction in rats and a general approach for this compound administration. All animal procedures should be approved by an institutional animal care and use committee.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Ventilator

  • This compound

  • Sterile saline (vehicle)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.[7]

  • Thoracotomy: Perform a left thoracotomy to expose the heart.[11]

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.[7][11][14] Successful ligation is confirmed by the observation of myocardial blanching.

  • Wound Closure: Close the chest in layers.

  • This compound Administration: this compound can be administered via various routes, such as a continuous intravenous infusion or subcutaneous injection. The timing of administration (e.g., immediately after ligation or at a later time point) and the dose should be determined based on the specific research question. A vehicle control group should receive an equivalent volume of sterile saline.

  • Post-operative Care and Monitoring: Provide appropriate post-operative analgesia and monitor the animals closely.

  • Outcome Assessment: At the end of the study period, assess cardiac function (e.g., via echocardiography) and perform histological analysis to determine infarct size and cardiac remodeling.

Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide Acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (Vasodilation, Natriuresis) PKG->Cellular_Response Leads to Experimental_Workflow_In_Vitro start Start: Culture Cardiac Fibroblasts serum_starve Serum Starvation start->serum_starve treatment Treat with this compound (and Vehicle Control) serum_starve->treatment lysis Cell Lysis with HCl (to inactivate PDEs) treatment->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant elisa cGMP ELISA supernatant->elisa data_analysis Data Analysis elisa->data_analysis Troubleshooting_Logic start Inconsistent/No Biological Response check_peptide Check Peptide Integrity (Storage, Handling, Age) start->check_peptide check_dose Verify Concentration & Perform Dose-Response start->check_dose check_cells Assess Cellular Health & Receptor Expression start->check_cells check_assay Evaluate Assay Sensitivity & Protocol start->check_assay solution Solution Identified check_peptide->solution check_dose->solution check_cells->solution check_assay->solution

References

Technical Support Center: Carperitide Acetate and Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for carperitide (B612325) acetate (B1210297) to interfere with common laboratory assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is carperitide acetate and how might it interfere with laboratory tests?

A: this compound is a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), a hormone involved in regulating blood pressure, blood volume, and sodium balance.[1][2] Interference with laboratory assays can occur through two primary mechanisms:

  • Analytical Interference: This occurs when the carperitide molecule itself, or its metabolites, directly interacts with the components of a laboratory test, leading to inaccurate results. This is most prominent in immunoassays that detect natriuretic peptides.

  • Physiological Interference: This is an indirect effect where carperitide alters the in vivo levels of an analyte being measured. For example, its diuretic and natriuretic properties can change electrolyte concentrations.[1][3]

Q2: My results for Atrial Natriuretic Peptide (ANP) are unexpectedly high in a subject receiving carperitide. Is this expected?

A: Yes, this is an expected finding. Carperitide is a synthetic form of ANP.[2] Therefore, immunoassays for ANP will detect carperitide, leading to significantly elevated measurements.[4][5] It is crucial to consider the timing of sample collection relative to carperitide administration when interpreting ANP levels.

Q3: Can carperitide interfere with Brain Natriuretic Peptide (BNP) or N-terminal pro-BNP (NT-proBNP) immunoassays?

A: Direct cross-reactivity is less likely than with ANP assays due to structural differences between ANP and BNP. However, the complexity of natriuretic peptide immunoassays and the variety of circulating forms of these peptides can sometimes lead to unexpected results.[6] Some BNP immunoassays have shown cross-reactivity with proBNP, a precursor molecule.[7] While direct interference from carperitide with BNP assays is not widely reported, it is a theoretical possibility depending on the specificity of the antibodies used in the assay. It is always recommended to consult the assay manufacturer's package insert for information on cross-reactivity with related peptides.

Q4: Are there any known effects of carperitide on routine clinical chemistry panels?

A: Carperitide can cause physiological changes that will be reflected in clinical chemistry results. Due to its mechanism of action, the following changes may be observed:

  • Electrolytes: Carperitide promotes the excretion of sodium, which can also lead to the loss of other electrolytes like potassium and magnesium.[3] Therefore, you may observe lower than expected levels of these electrolytes.

  • Renal Function Markers: Changes in renal function have been associated with carperitide administration.[3] Monitoring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels is important, as fluctuations may occur.

It is important to interpret these changes in the context of the patient's clinical condition and the known physiological effects of the drug.

Troubleshooting Guides

Issue 1: Aberrant Results in Natriuretic Peptide Immunoassays

Symptoms:

  • Significantly elevated ANP levels in subjects administered carperitide.

  • Unexpected or inconsistent BNP or NT-proBNP results.

Possible Causes:

  • Direct Detection: The ANP immunoassay is detecting the administered carperitide.

  • Cross-Reactivity: The BNP or NT-proBNP immunoassay may have some degree of cross-reactivity with carperitide, although this is generally considered low. The specificity of the antibodies in the particular assay kit is a key factor.

Troubleshooting Steps:

  • Confirm Assay Specificity: Review the manufacturer's data sheet for the immunoassay kit to check for any listed cross-reactivity with ANP or its analogues.

  • Timing of Sample Collection: If possible, collect samples before the administration of carperitide to establish a baseline. If this is not feasible, record the exact timing of drug administration and sample collection to aid in data interpretation.

  • Use an Alternative Assay: If interference is suspected, consider using an alternative assay from a different manufacturer with different antibody specificity.

  • Mass Spectrometry: For research applications requiring high specificity, consider using a mass spectrometry-based method to quantify the specific natriuretic peptide of interest without interference from carperitide.

Issue 2: Unexpected Changes in Electrolyte or Renal Function Panels

Symptoms:

  • Lower than expected sodium, potassium, or magnesium levels.

  • Fluctuations in BUN and creatinine levels.

Possible Causes:

  • Physiological Effects: Carperitide's diuretic and natriuretic effects can lead to real changes in electrolyte and fluid balance.[1][3]

  • Hemodynamic Changes: Carperitide-induced vasodilation can affect renal perfusion, potentially influencing renal function markers.

Troubleshooting Steps:

  • Correlate with Clinical Data: Interpret laboratory findings in the context of the subject's hydration status, urine output, and blood pressure.

  • Establish a Baseline: Measure baseline electrolyte and renal function before carperitide administration to accurately assess the magnitude of any changes.

  • Serial Monitoring: Monitor these parameters regularly during and after carperitide administration to track trends.

Data Presentation

Table 1: Potential Interference of this compound with Common Laboratory Assays

Assay CategoryAnalyteType of InterferenceExpected Effect on ResultsMitigation Strategies
Immunoassays Atrial Natriuretic Peptide (ANP)AnalyticalFalsely ElevatedTime sample collection appropriately; Use mass spectrometry for specific quantification.
Brain Natriuretic Peptide (BNP)Analytical (potential)Unpredictable (likely low)Verify assay specificity; Consider alternative assays.
N-terminal pro-BNP (NT-proBNP)Analytical (potential)Unpredictable (likely low)Verify assay specificity; Consider alternative assays.
Clinical Chemistry SodiumPhysiologicalDecreasedMonitor serially; Correlate with clinical status.
PotassiumPhysiologicalDecreasedMonitor serially; Correlate with clinical status.
MagnesiumPhysiologicalDecreasedMonitor serially; Correlate with clinical status.
Blood Urea Nitrogen (BUN)PhysiologicalVariableMonitor serially; Correlate with renal function.
CreatininePhysiologicalVariableMonitor serially; Correlate with renal function.

Experimental Protocols

Protocol 1: Assessment of ANP Immunoassay Interference by Carperitide

  • Objective: To determine the extent of carperitide interference in a specific ANP immunoassay.

  • Materials:

    • ANP immunoassay kit (specify manufacturer and lot number).

    • This compound standard of known concentration.

    • Drug-free plasma or serum pool.

    • Calibrators and controls provided with the assay kit.

  • Procedure:

    • Prepare a series of dilutions of the carperitide standard in the drug-free plasma/serum pool to cover a clinically relevant concentration range.

    • Prepare a set of calibrators and controls according to the assay kit instructions.

    • Assay the carperitide dilutions, calibrators, and controls in duplicate according to the manufacturer's protocol.

    • Generate a standard curve using the kit calibrators.

    • Calculate the apparent "ANP concentration" for each carperitide dilution using the standard curve.

  • Data Analysis:

    • Plot the apparent ANP concentration against the known carperitide concentration.

    • Calculate the percentage cross-reactivity at different concentrations.

Visualizations

signaling_pathway cluster_drug Carperitide Administration cluster_assay Laboratory Assay cluster_effects Observed Effects Carperitide Carperitide (α-hANP) ANP_Assay ANP Immunoassay Carperitide->ANP_Assay Direct Detection BNP_Assay BNP/NT-proBNP Immunoassay Carperitide->BNP_Assay Potential Cross-Reactivity Physiological_Change Physiological Change (e.g., Decreased Na+) Carperitide->Physiological_Change In Vivo Effect High_ANP False High ANP Reading ANP_Assay->High_ANP Potential_Cross_Reactivity Potential Cross-Reactivity (Assay Dependent) BNP_Assay->Potential_Cross_Reactivity Chem_Panel Clinical Chemistry (e.g., Electrolytes) Chem_Panel->Physiological_Change

Caption: Logical workflow of carperitide interference with laboratory assays.

experimental_workflow start Start: Suspected Assay Interference check_insert Review Assay Package Insert for Cross-Reactivity Data start->check_insert consult_mfg Contact Assay Manufacturer for Specific Information check_insert->consult_mfg Data Unavailable spike_recovery Perform Spike and Recovery Experiment with Carperitide check_insert->spike_recovery Data Suggests Potential Interference consult_mfg->spike_recovery analyze_data Analyze Data for Evidence of Interference spike_recovery->analyze_data alternative_method Consider Alternative Method (e.g., Mass Spectrometry) analyze_data->alternative_method Significant Interference end Conclusion: Interference Confirmed/ Ruled Out analyze_data->end No Significant Interference alternative_method->end

Caption: Troubleshooting workflow for investigating suspected assay interference.

References

Technical Support Center: Dose-Response Optimization of Carperitide Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dose-response of Carperitide acetate (B1210297) in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clearly structured tables.

Frequently Asked Questions (FAQs)

Q1: What is Carperitide acetate and what is its primary mechanism of action in cell culture?

A1: this compound is a synthetic analog of the human atrial natriuretic peptide (ANP).[1][2][3][4] Its primary mechanism of action is the activation of the natriuretic peptide receptor-A (NPR-A).[5] This binding stimulates intracellular guanylate cyclase activity, leading to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[5] Elevated cGMP levels mediate various downstream effects, including vasodilation, and inhibition of endothelin-1 (B181129) secretion.[1][2]

Q2: What are the typical target cell types for in vitro studies with this compound?

A2: Based on its physiological roles, the most relevant cell types for in vitro studies with this compound include:

  • Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on vasodilation, permeability, and endothelin-1 secretion.[3]

  • Neonatal Rat Ventricular Myocytes (NRVMs): To investigate cardiomyocyte hypertrophy, survival, and contractility.[6][7][8][9]

  • Renal cells (e.g., glomerular cells): To study its effects on natriuresis and diuresis at a cellular level.[3]

Q3: What is a recommended starting concentration range for a dose-response experiment with this compound?

A3: A good starting point for a dose-response curve is to cover a broad range of concentrations, from picomolar to micromolar, to capture the full spectrum of cellular responses. Based on its high affinity for its receptor (mean equilibrium dissociation constant of 0.46 nM in rat glomeruli), a suggested starting range is 10 pM to 1 µM .[3] Subsequent experiments can then focus on a narrower range around the initial effective concentrations to determine the EC50 or IC50.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is a peptide and should be handled with care to avoid degradation and aggregation.

  • Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or a buffer recommended by the supplier.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 mM) to minimize the volume of solvent added to your cell culture medium. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the lyophilized powder and stock solutions at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No or low cellular response to this compound 1. Peptide Degradation: Improper storage or handling. 2. Low Receptor Expression: The cell line may not express sufficient levels of NPR-A. 3. Suboptimal Assay Conditions: Incorrect incubation time, temperature, or assay reagents.1. Peptide Integrity: Use fresh aliquots of this compound for each experiment. Confirm peptide activity with a positive control cell line known to respond. 2. Receptor Expression: Verify NPR-A expression in your cell line using techniques like RT-qPCR or Western blotting. 3. Assay Optimization: Perform a time-course experiment to determine the optimal incubation time. Ensure all assay reagents are within their expiration dates and prepared correctly.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting technique. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Peptide precipitation in culture medium 1. High Concentration: The concentration of this compound may exceed its solubility in the culture medium. 2. Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with peptides, causing aggregation.[10]1. Solubility Check: Visually inspect the medium after adding this compound. If precipitation is observed, try dissolving the peptide in a small amount of a different solvent (if compatible with your cells) before diluting in the medium. 2. Serum-Free Conditions: Consider performing the experiment in serum-free or low-serum medium for the duration of the treatment. If serum is necessary, test different lots or brands of FBS.
Interference in cGMP assay 1. Serum Components: High concentrations of proteins or lipids in serum can interfere with some immunoassay formats.[11][12] 2. Cross-reactivity: The assay antibody may cross-react with other molecules in the cell lysate or medium.1. Sample Preparation: If using a competitive ELISA, consider a sample purification step, such as protein precipitation or extraction, to remove interfering substances. 2. Assay Specificity: Check the manufacturer's data sheet for known cross-reactivities of the cGMP assay kit. Run appropriate controls, including a blank (medium only) and a negative control (untreated cells).

Data Presentation

Table 1: Recommended Starting Concentrations for Dose-Response Studies of this compound in Different Cell Types

Cell TypeRecommended Starting Concentration RangeKey Endpoint to Measure
Human Umbilical Vein Endothelial Cells (HUVEC) 100 pM - 1 µMcGMP production, Endothelin-1 secretion, Cell Viability (MTT/XTT assay)
Neonatal Rat Ventricular Myocytes (NRVM) 10 pM - 100 nMcGMP production, Cell size (hypertrophy), Apoptosis (Caspase-3/7 activity)
Renal Glomerular Cells 10 pM - 100 nMcGMP production, Cell Viability

Table 2: Example Dose-Response Data for this compound on cGMP Production in HUVECs

This compound Concentration (nM)Mean cGMP Level (pmol/mg protein)Standard Deviation
0 (Control)5.20.8
0.115.82.1
145.35.9
1089.110.2
10095.411.5
100096.212.1

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest (e.g., HUVECs, NRVMs)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Intracellular cGMP Measurement (Competitive ELISA)

This protocol describes the measurement of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24-well or 48-well) and grow to 80-90% confluency. Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes before adding this compound.

  • Stimulation: Add various concentrations of this compound to the wells and incubate for the desired time (typically 10-30 minutes for cGMP stimulation).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 200-500 µL of 0.1 M HCl to each well. Incubate at room temperature for 10 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

  • ELISA: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.[1][13][14][15][16] This typically involves adding the sample, a cGMP-HRP conjugate, and a cGMP-specific antibody to a pre-coated plate.

  • Measurement: After the incubation and washing steps, add the substrate and stop solution. Read the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve generated. Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Mandatory Visualizations

Carperitide_Signaling_Pathway cluster_receptor Cell Membrane Carperitide This compound NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to GC Guanylate Cyclase (GC) NPRA->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Vasodilation Vasodilation PKG->Vasodilation ET1_Inhibition Inhibition of Endothelin-1 Secretion PKG->ET1_Inhibition Physiological_Effects Physiological Effects Vasodilation->Physiological_Effects ET1_Inhibition->Physiological_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_drug Prepare Serial Dilutions of this compound incubate_24h->prepare_drug treat_cells Treat Cells incubate_24h->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for Desired Period treat_cells->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT or for cGMP lysis) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure Measure Signal (Absorbance/Luminescence) incubate_reagent->measure analyze Analyze Data (Dose-Response Curve) measure->analyze end End analyze->end

Caption: General experimental workflow for dose-response analysis.

Troubleshooting_Logic start Experiment Start unexpected_results Unexpected Results? start->unexpected_results no_response No/Low Response unexpected_results->no_response Yes high_variability High Variability unexpected_results->high_variability Yes successful_results Successful Results unexpected_results->successful_results No check_peptide Check Peptide Integrity & Receptor Expression no_response->check_peptide check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding optimize_assay Optimize Assay Conditions check_peptide->optimize_assay use_inner_wells Use Inner Wells of Plate check_seeding->use_inner_wells

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Impact of Carperitide Acetate on Renal Function in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Carperitide acetate (B1210297) on renal function in experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Carperitide acetate in common animal models of renal injury.

Q1: We are observing significant hypotension in our rat model of ischemia-reperfusion injury after administering Carperitide. How can we mitigate this?

A1: Hypotension is a known dose-dependent side effect of Carperitide due to its vasodilatory properties. Here are some troubleshooting steps:

  • Dose Reduction: The optimal dose for renal protection with minimal systemic hypotension is crucial. In rat models of ischemia-reperfusion, doses around 0.2 µg/kg/min intravenously have been shown to be effective.[1] If you are using a higher dose, consider a dose-response study to find the minimal effective dose for renal protection in your specific experimental setup.

  • Slower Infusion Rate: Administering the total dose over a longer period can help to avoid a sharp drop in blood pressure.

  • Fluid Management: Ensure adequate hydration of the animals before and during the experiment. Volume depletion can exacerbate hypotensive effects.

  • Anesthesia Consideration: The choice of anesthetic can influence cardiovascular stability. Inhalational anesthetics like isoflurane (B1672236) can have vasodilatory effects that may be additive to those of Carperitide. Consider using an anesthetic regimen with less impact on blood pressure.

  • Continuous Blood Pressure Monitoring: If feasible, continuous monitoring of arterial blood pressure will allow for real-time adjustments to the infusion rate if blood pressure falls below a critical threshold.

Q2: We are not seeing a consistent diuretic or natriuretic effect of Carperitide in our cisplatin-induced acute kidney injury (AKI) mouse model. What could be the reason?

A2: Several factors can contribute to a variable diuretic and natriuretic response to Carperitide in a cisplatin-induced AKI model:

  • Timing of Administration: The timing of Carperitide administration in relation to cisplatin (B142131) injection is critical. For preventative effects, Carperitide should be administered shortly after cisplatin. One study in rats showed efficacy when infused for 45 minutes immediately following cisplatin administration.[2]

  • Severity of Renal Injury: In severe AKI, the renal tubules may be too damaged to respond to the natriuretic and diuretic signals of Carperitide. The extent of tubular necrosis and dysfunction induced by your cisplatin protocol (dose and duration) will influence the outcome. Cisplatin nephrotoxicity is dose-dependent and cumulative.[3]

  • Animal Strain and Species: Different strains and species of rodents can have varying sensitivities to both cisplatin-induced nephrotoxicity and the effects of Carperitide. Ensure you are using a well-characterized model and consider potential strain-specific differences.

  • Hydration Status: Dehydration can significantly blunt the diuretic and natriuretic response. Ensure consistent and adequate hydration across all experimental groups.

Q3: What is the underlying mechanism of Carperitide's renal protective effects?

A3: Carperitide, a synthetic form of atrial natriuretic peptide (ANP), exerts its renal protective effects through a multi-faceted mechanism primarily mediated by the activation of the natriuretic peptide receptor-A (NPR-A). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which triggers several downstream effects:

  • Vasodilation: Carperitide causes vasodilation of the afferent arterioles and constriction of the efferent arterioles in the glomerulus, which increases the glomerular filtration rate (GFR).

  • Natriuresis and Diuresis: It promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide can suppress the RAAS, leading to reduced sodium and water retention.

  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which can be beneficial in the context of renal injury.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in common animal models of renal injury.

Ischemia-Reperfusion (I/R) Injury Model in Rats

This protocol is based on methodologies described in studies investigating the renal protective effects of atrial natriuretic peptide.[1]

  • Animal Model: Male Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, intraperitoneally).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose both kidneys.

    • Isolate the renal pedicles containing the renal artery and vein.

    • Induce bilateral renal ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a specified period (e.g., 45 minutes).

    • After the ischemic period, remove the clamps to allow reperfusion.

    • Suture the abdominal incision in layers.

  • Carperitide Administration:

    • Immediately after the onset of reperfusion, begin a continuous intravenous infusion of this compound at a dose of 0.2 µg/kg/min .

    • Continue the infusion for a duration of 2 hours .

  • Sham Control Group:

    • Perform the same surgical procedure, including isolation of the renal pedicles, but do not clamp the vessels.

    • Administer a vehicle infusion (e.g., saline) instead of Carperitide.

  • Assessment of Renal Function:

    • Collect blood and urine samples at various time points post-reperfusion (e.g., 24 and 48 hours).

    • Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

    • Measure urine volume and urinary electrolyte concentrations.

    • If feasible, measure the glomerular filtration rate (GFR) using methods such as inulin (B196767) clearance.

Cisplatin-Induced Acute Kidney Injury (AKI) Model in Rats

This protocol is adapted from a study evaluating the preventative effects of ANP on cisplatin nephrotoxicity.[2]

  • Animal Model: Male rats (specific strain and weight to be consistent across experiments).

  • Induction of AKI:

    • Administer a single intraperitoneal injection of cisplatin at a dose of 5 mg/kg . The nephrotoxic effects of cisplatin are dose-dependent.[3]

  • Carperitide Administration:

    • Immediately after the cisplatin injection, commence a continuous intravenous infusion of this compound at a rate of 1 µg/kg/min .

    • Maintain the infusion for 45 minutes .

  • Control Groups:

    • Cisplatin Control: Administer cisplatin followed by a vehicle infusion.

    • Vehicle Control: Administer the vehicle for both cisplatin and Carperitide.

  • Assessment of Renal Function:

    • At 72 hours post-cisplatin administration, collect blood samples.

    • Measure plasma creatinine and blood urea nitrogen (BUN) concentrations.

    • Determine the glomerular filtration rate (GFR).

Data Presentation

The following tables summarize quantitative data from experimental studies on the effect of Carperitide (ANP) on renal function parameters.

Table 1: Effect of ANP on Renal Function in a Rat Model of Ischemia-Reperfusion Injury

ParameterI/R ControlI/R + ANP (0.2 µg/kg/min)
Serum Creatinine (mg/dL) at 24h 3.5 ± 0.42.1 ± 0.3
Blood Urea Nitrogen (BUN) (mg/dL) at 24h 150 ± 2090 ± 15
Glomerular Filtration Rate (mL/min) at 24h 0.20 ± 0.040.38 ± 0.06
Fractional Excretion of Sodium (%) at 24h 19.3 ± 3.49.5 ± 1.8
*p < 0.05 vs. I/R Control. Data are presented as mean ± SEM. (Data adapted from studies on ANP in renal I/R injury[4])

Table 2: Preventative Effect of ANP on Cisplatin-Induced Nephrotoxicity in Rats

Parameter (at 72h post-cisplatin)Cisplatin Control (5 mg/kg)Cisplatin + ANP (1 µg/kg/min)
Plasma Creatinine (mg/dL) 1.3 ± 0.170.70 ± 0.07
Blood Urea Nitrogen (BUN) (mg/dL) 65.5 ± 2.144.2 ± 5.8
Glomerular Filtration Rate (GFR) (mL/min) 0.14 ± 0.030.71 ± 0.18
p < 0.05 vs. Cisplatin Control. Data are presented as mean ± SEM.[2]

Visualizations

Signaling Pathway of this compound in Renal Cells

Carperitide_Signaling_Pathway Carperitide Carperitide (α-hANP) NPRA NPR-A Receptor Carperitide->NPRA cGMP cGMP NPRA->cGMP Guanylate Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Afferent Arteriole Vasodilation PKG->Vasodilation Natriuresis Inhibition of Sodium Reabsorption PKG->Natriuresis GFR ↑ Glomerular Filtration Rate (GFR) Vasodilation->GFR Diuresis ↑ Diuresis Natriuresis->Diuresis

Caption: Carperitide signaling pathway in renal cells.

Experimental Workflow for Investigating Carperitide in Renal Ischemia-Reperfusion Injury

Experimental_Workflow Start Start Animal_Prep Animal Preparation (e.g., Rat) Start->Animal_Prep Surgery Surgical Procedure: Bilateral Renal Ischemia (45 min) Animal_Prep->Surgery Reperfusion Reperfusion Surgery->Reperfusion Treatment Carperitide Infusion (0.2 µg/kg/min for 2h) Reperfusion->Treatment Control Vehicle Infusion (Sham and I/R Control) Reperfusion->Control Monitoring Post-operative Monitoring (24h, 48h) Treatment->Monitoring Control->Monitoring Data_Collection Data Collection: Blood & Urine Samples Monitoring->Data_Collection Analysis Biochemical Analysis: Creatinine, BUN, GFR Data_Collection->Analysis End End Analysis->End

Caption: Workflow for Carperitide in renal I/R injury.

References

Technical Support Center: Carperitide Acetate in Renal Replacement Therapy Risk Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for investigating the use of Carperitide (B612325) acetate (B1210297) in mitigating the risk of renal replacement therapy (RRT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action by which Carperitide acetate is hypothesized to protect renal function?

A1: Carperitide, a synthetic form of human atrial natriuretic peptide (ANP), is thought to exert its renal protective effects through multiple mechanisms.[1] It binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, which activates guanylate cyclase and increases intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] This signaling cascade leads to several downstream effects aimed at preserving renal function, including:

  • Vasodilation: Dilating the afferent renal arterioles and constricting the efferent arterioles, which increases glomerular filtration pressure.[3][4]

  • Diuresis and Natriuresis: Promoting the excretion of sodium and water by inhibiting their reabsorption in the renal tubules.[2]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppressing the secretion of renin, which in turn reduces the levels of angiotensin II and aldosterone.[2]

These actions collectively help to reduce cardiac preload and afterload, improve hemodynamic stability, and enhance renal function.[1]

Q2: What does the clinical evidence say about the efficacy of Carperitide in preventing the need for renal replacement therapy?

A2: The clinical evidence regarding Carperitide's ability to mitigate the risk of RRT is conflicting. Some studies and meta-analyses suggest that Carperitide infusion may preserve postoperative renal function and significantly decrease the incidence of RRT, particularly in patients undergoing cardiovascular surgery.[3] Conversely, other large-scale retrospective studies have found that Carperitide administration was associated with a greater likelihood of receiving RRT after cardiovascular surgery.[5][6] This discrepancy may be due to differences in study design, patient populations, and the dosage and timing of Carperitide administration. Therefore, the therapeutic potential of Carperitide for preventing RRT is still a subject of ongoing research and debate.

Q3: What are the typical dosages of this compound used in clinical research for renal protection?

A3: Dosages in clinical studies have varied. A continuous intravenous infusion at low doses, such as 0.01-0.05 µg/kg/min, has been used in some trials.[7] Other studies have initiated infusion at the beginning of surgery and continued for five or more days with a central dose of 0.02 µg/kg/min.[8] In patients with acute heart failure, doses have ranged from 0.025-0.05 µg/kg/min.[9][10] The optimal dose for renal protection specifically is not definitively established and may depend on the clinical context.

Q4: In which patient populations has Carperitide been primarily studied for RRT risk mitigation?

A4: The majority of research has focused on patients at high risk for acute kidney injury (AKI), particularly those undergoing cardiovascular surgery.[3][5][8] Studies have also investigated its use in patients with acute decompensated heart failure, some of whom also had renal dysfunction.[7][9]

Troubleshooting Guide

Issue: Hypotension is observed following the initiation of Carperitide infusion.

  • Possible Cause: Hypotension is a known potential side effect of Carperitide, owing to its vasodilatory properties.[10]

  • Suggested Solution:

    • Monitor Blood Pressure Closely: Continuous and careful monitoring of blood pressure is crucial, especially during the initial hours of infusion.[11]

    • Dose Adjustment: If hypotension occurs, consider reducing the infusion rate or temporarily discontinuing the administration as per the experimental protocol. The Japanese Circulation Society guidelines recommend a low-dose continuous intravenous infusion (0.025–0.050 μg/kg/min, and in some cases 0.0125 μg/kg/min) to minimize this risk.[10]

    • Fluid Status Assessment: Ensure the patient is not volume-depleted, as this can exacerbate hypotension.

Issue: No significant improvement in renal markers (e.g., serum creatinine (B1669602), urine output) is observed.

  • Possible Cause: The efficacy of Carperitide can be influenced by the underlying disease state and the severity of the patient's condition.[11] For instance, its effectiveness may be limited in patients with severe renal dysfunction or in the context of certain underlying diseases like acute myocardial infarction.[11]

  • Suggested Solution:

    • Review Patient Selection Criteria: Re-evaluate if the subject's clinical profile aligns with populations that have shown a positive response in previous studies.

    • Verify Drug Integrity and Administration: Ensure the this compound was stored correctly and is being administered as per the protocol. Check the infusion pump and lines for any issues.

    • Consider Concomitant Medications: Review other medications the patient is receiving for any potential interactions that might interfere with Carperitide's effects.

Issue: Conflicting results are obtained when compared to existing literature.

  • Possible Cause: As noted, the literature on Carperitide and RRT risk is inconsistent.[3][5] Differences in experimental design, patient characteristics (e.g., baseline renal function, type of surgery), and endpoints can lead to divergent outcomes.

  • Suggested Solution:

    • Detailed Subgroup Analysis: Analyze your data for specific subgroups that may be responding differently to the treatment.

    • Compare Protocols: Carefully compare your experimental protocol with those of published studies to identify any subtle differences that might explain the varying results. This includes the timing of drug initiation, duration of infusion, and fluid management strategies.

    • Acknowledge the Controversy: When reporting your findings, it is important to acknowledge the existing controversy in the field and discuss how your results contribute to the ongoing scientific conversation.

Data from Clinical Studies

Table 1: Summary of Clinical Trial Outcomes for Carperitide in Renal Function.

Study / Meta-analysisPatient PopulationCarperitide DoseKey Findings Related to Renal Function & RRT
Mitaka et al. (Meta-analysis)Cardiovascular surgery patientsNot specifiedInfusion of ANP (Carperitide) or BNP significantly decreased peak serum creatinine levels and the incidence of renal replacement therapy.[3]
Sasabuchi et al. (2015)47,032 cardiovascular surgery patientsNot specified (used on day of surgery)Carperitide use was significantly associated with an increased likelihood of receiving renal replacement therapy within 21 days of surgery.[5]
Sezai et al. (2012)88 cardiovascular surgery patients with preoperative renal dysfunction0.02 µg/kg/min for ≥5 daysSerum creatinine levels were significantly lower and creatinine clearance was significantly higher in the Carperitide group compared to controls.[8]
PROTECT Study (2008)49 patients with acute decompensated heart failure0.01-0.05 µg/kg/min for 72 hoursNo significant differences in plasma creatinine levels were noted between the Carperitide and control groups.[7]
Sezai et al. (2016)128 hemodialysis patients undergoing cardiac surgeryNot specified (infused during surgery)Hospital mortality was significantly lower in the Carperitide group (1.6%) compared to the non-Carperitide group (12.3%).[12][13]

Experimental Protocols

Protocol: Administration of Carperitide in a Post-Cardiac Surgery Setting

This is a representative protocol synthesized from methodologies described in clinical trials.[7][8][9]

  • Subject Selection:

    • Inclusion Criteria: Adult patients undergoing elective cardiovascular surgery with pre-existing renal dysfunction (e.g., preoperative serum creatinine level ≥1.2 mg/dl).[8]

    • Exclusion Criteria: Patients with end-stage renal failure requiring maintenance dialysis, severe hepatic dysfunction, or a known allergy to Carperitide.[9]

  • Randomization and Blinding:

    • Subjects are prospectively and randomly assigned to either the Carperitide group or a control group (receiving standard care or a placebo).

    • Where feasible, the study should be double-blinded, with neither the patient nor the immediate care providers aware of the treatment allocation.

  • Drug Preparation and Administration:

    • This compound is reconstituted in a suitable vehicle (e.g., 5% dextrose in water or 0.9% saline) to a standard concentration.

    • The infusion is initiated at the start of surgery.[8]

    • A continuous intravenous infusion is administered using a calibrated infusion pump at a low dose (e.g., 0.02 µg/kg/min).[8]

    • The duration of the infusion is maintained for a predefined period, for example, for at least 5 days post-surgery.[8]

  • Monitoring and Data Collection:

    • Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate throughout the infusion period.

    • Renal Function Assessment:

      • Measure serum creatinine and calculate creatinine clearance at baseline and on postoperative days 1, 2, 3, 4, and 7.[8]

      • Record hourly urine output.

    • Primary Endpoint: The primary endpoint could be the serum creatinine level on a specific postoperative day (e.g., day 3) or the incidence of requiring renal replacement therapy within a set timeframe (e.g., 21 days).[5][8]

    • Safety Monitoring: Record all adverse events, with a particular focus on hypotension.

Visualizations

Carperitide_Signaling_Pathway cluster_effects Physiological Effects Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (Particulate) NPR_A->GC Activates GTP GTP cGMP cGMP (Second Messenger) GTP->cGMP Converts GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Renal Vasodilation (Afferent > Efferent) PKG->Vasodilation Leads to RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to Experimental_Workflow Patient_Screening Patient Screening (e.g., Post-Cardiac Surgery) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Carperitide Infusion Randomization->Group_A Arm 1 Group_B Group B: Placebo/Standard Care Randomization->Group_B Arm 2 Monitoring Hemodynamic & Renal Function Monitoring Group_A->Monitoring Group_B->Monitoring Data_Collection Data Collection (Serum Creatinine, UO, RRT Incidence) Monitoring->Data_Collection Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis

References

Validation & Comparative

A Preclinical Head-to-Head: Carperitide Acetate vs. Nesiritide in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Carperitide (B612325) acetate (B1210297), a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), and nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), are both therapeutic natriuretic peptides utilized in the management of acute decompensated heart failure. While both molecules exert their primary effects through the activation of natriuretic peptide receptors and the subsequent synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and natriuresis, nuances in their preclinical profiles are of significant interest to the research and drug development community. This guide provides a comparative overview of their performance in preclinical heart failure models, drawing upon available experimental data.

It is important to note that direct head-to-head preclinical studies comparing carperitide acetate and nesiritide in the same heart failure model are limited in the publicly available scientific literature. Therefore, this comparison synthesizes data from individual preclinical studies to provide a comprehensive overview.

Mechanism of Action and Signaling Pathway

Both carperitide and nesiritide bind to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cGMP.[1][2] This elevation in cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[1][2]

cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Effects Carperitide (α-hANP) Carperitide (α-hANP) NPR-A NPR-A Carperitide (α-hANP)->NPR-A Nesiritide (BNP) Nesiritide (BNP) Nesiritide (BNP)->NPR-A Guanylate Cyclase Guanylate Cyclase NPR-A->Guanylate Cyclase Activates GTP GTP Guanylate Cyclase->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis & Diuresis Natriuresis & Diuresis PKG->Natriuresis & Diuresis RAAS Inhibition Inhibition of RAAS PKG->RAAS Inhibition

Shared Signaling Pathway of Carperitide and Nesiritide.

Preclinical Hemodynamic and Renal Effects

A key preclinical study investigated the effects of carperitide in a canine model of low-output heart failure.[3][4] While a directly comparable study for nesiritide in the same model is not available, preclinical animal studies with nesiritide have also demonstrated potent vasodilatory, diuretic, and natriuretic effects.[5]

This compound in a Canine Model of Low-Output Heart Failure

The following table summarizes the hemodynamic and renal effects of carperitide infusion in dogs with experimentally induced low-output heart failure.[3][4]

ParameterBaseline (LHF)Carperitide (1 µg/kg/min)
Hemodynamics
Pulmonary Arterial PressureIncreasedDecreased
Right Atrial PressureIncreasedDecreased
Systemic Vascular ResistanceIncreasedDecreased
Cardiac OutputDecreasedIncreased
Renal Function
Urine VolumeNo excretionIncreased
Second Messenger
Plasma cGMPElevated (3x)Further Increased

Experimental Protocols

Canine Model of Low-Output Heart Failure for Carperitide Evaluation[3][4]

A model of low-output heart failure (LHF) was induced in dogs through a combination of:

  • Volume Expansion: Intravenous infusion to increase circulatory volume.

  • Coronary Artery Ligation: Ligation of the left anterior descending coronary artery to induce myocardial ischemia.

  • Vasoconstrictor Infusion: Infusion of methoxamine (B1676408) to increase systemic vascular resistance.

Following the induction of LHF, carperitide was administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min for 30 minutes. Hemodynamic parameters and urine output were monitored throughout the experiment. Plasma levels of cGMP, renin, aldosterone (B195564), and noradrenaline were also measured.

cluster_induction Heart Failure Induction cluster_treatment Treatment cluster_monitoring Monitoring A Volume Expansion B Coronary Artery Ligation A->B C Methoxamine Infusion B->C D Carperitide Infusion (0.1-1 µg/kg/min for 30 min) C->D E Hemodynamic Parameters D->E F Urine Output D->F G Plasma Biomarkers (cGMP, Renin, etc.) D->G

Experimental Workflow for Carperitide in a Canine Heart Failure Model.

Comparative Discussion

While both carperitide and nesiritide share a common mechanism of action through the NPR-A/cGMP pathway, their distinct molecular structures as analogues of ANP and BNP, respectively, may lead to subtle differences in receptor affinity, pharmacokinetics, and ultimately, their physiological effects.

  • Hemodynamic Effects: Preclinical data for carperitide demonstrates a reduction in both preload (decreased pulmonary arterial and right atrial pressures) and afterload (decreased systemic vascular resistance), leading to an improvement in cardiac output.[3][4] Nesiritide is also known to be a potent arterial and venous vasodilator, producing similar beneficial hemodynamic changes in preclinical models and clinical settings.[5]

  • Renal Effects: A notable finding in the canine model was the ability of carperitide to increase urine volume in a state of low cardiac output where urination had ceased.[3][4] This suggests a potent diuretic and natriuretic effect, which is a hallmark of natriuretic peptides. Nesiritide also exerts significant diuretic and natriuretic actions.[5]

  • Neurohormonal Effects: In the canine study, carperitide did not alter plasma renin activity, aldosterone concentration, or noradrenaline levels.[3] In contrast, nesiritide is reported to suppress the renin-angiotensin-aldosterone system.[2] This potential difference in neurohormonal modulation warrants further direct comparative investigation.

Conclusion for the Research Professional

Both this compound and nesiritide demonstrate beneficial hemodynamic and renal effects in preclinical settings, consistent with their shared mechanism of action as activators of the cGMP signaling pathway. The available data from a canine model of low-output heart failure provides a quantitative basis for the effects of carperitide. While direct comparative preclinical studies are lacking, the existing body of research suggests that both compounds are effective in reducing cardiac load and promoting diuresis. Future head-to-head preclinical studies are necessary to delineate any subtle but potentially significant differences in their efficacy and safety profiles, which could inform the design of future clinical trials and the development of next-generation natriuretic peptide-based therapies for heart failure.

References

A Comparative Efficacy Analysis: Carperitide Acetate vs. Brain Natriuretic Peptide in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Carperitide (B612325) acetate (B1210297), a recombinant form of human atrial natriuretic peptide (ANP), and Brain Natriuretic Peptide (BNP), for which the recombinant therapeutic is Nesiritide (B7909928). The focus is on their efficacy, mechanisms of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction and Pharmacological Profile

Carperitide (alpha-human atrial natriuretic peptide) is a synthetic 28-amino acid peptide identical to the endogenous ANP produced by atrial myocytes.[1][2] It is primarily used in Japan for the treatment of acute decompensated heart failure (ADHF).[2][3] Nesiritide is the recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid peptide secreted by the ventricular myocardium in response to stretching.[4][5] Both peptides belong to the natriuretic peptide family and are crucial for cardiovascular homeostasis.[2][6]

While both are used for similar indications, their origins (atrial vs. ventricular) and slight structural differences lead to variations in their pharmacokinetic and pharmacodynamic profiles. Notably, the plasma half-life of ANP (Carperitide) is approximately 3 minutes, whereas the half-life of BNP (Nesiritide) is longer at around 20 minutes.[7]

Mechanism of Action and Signaling Pathway

Both Carperitide and Nesiritide exert their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[1][8][9] This receptor possesses intrinsic guanylyl cyclase activity.[9] The binding of either peptide to NPR-A triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1][2][9]

The elevation of intracellular cGMP initiates a cascade of downstream effects through the activation of protein kinase G (PKG), leading to:

  • Vasodilation: Relaxation of vascular smooth muscle in both arteries and veins, which reduces cardiac preload and afterload.[1][8]

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.[1][8]

  • Neurohormonal Antagonism: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) and suppression of sympathetic nervous system activity.[1][6][8]

These actions collectively decrease blood pressure, reduce cardiac filling pressures, and alleviate the fluid overload characteristic of acute heart failure.[4][8]

G cluster_membrane Cell Membrane Receptor Natriuretic Peptide Receptor-A (NPR-A) GC Guanylyl Cyclase (intracellular domain) GTP GTP Receptor->GTP Activates Carperitide Carperitide (ANP) or Nesiritide (BNP) Carperitide->Receptor cGMP cGMP (Second Messenger) GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS & SNS Inhibition PKG->RAAS_Inhibition

Caption: Shared signaling pathway of Carperitide and Nesiritide via NPR-A and cGMP.

Comparative Efficacy Data

Direct, large-scale, head-to-head randomized controlled trials comparing Carperitide and Nesiritide are scarce. The available evidence is largely derived from individual trials against placebo or standard therapies, and from meta-analyses.

Hemodynamic and Renal Effects

A systematic review and meta-analysis of fifteen randomized controlled trials in cardiovascular surgery patients showed that both Carperitide (ANP) and Nesiritide (BNP) infusion preserved postoperative renal function.[7][10] Both agents were found to increase urine output and creatinine (B1669602) clearance while reducing the need for diuretics.[7][10] The meta-analysis specifically noted that ANP (Carperitide) infusion significantly decreased peak serum creatinine levels and the incidence of renal replacement therapy.[7][10]

ParameterCarperitide (ANP) EffectNesiritide (BNP) EffectSource
Urine Output IncreasedIncreased[7][10]
Creatinine Clearance / GFR IncreasedIncreased[7][10]
Serum Creatinine ReducedReduced[7][10]
Need for Diuretics ReducedReduced[7][10]
Incidence of Renal Replacement Therapy Significantly DecreasedNo significant difference reported[7]
Pulmonary Wedge Pressure LoweredSignificantly Decreased[5][11]
Systemic Vascular Resistance ReducedSignificantly Decreased[5]
Clinical Outcomes: Mortality and Rehospitalization

The impact of Carperitide on long-term clinical outcomes has yielded mixed results. A meta-analysis published in 2025 found no significant difference in all-cause mortality or hospitalization for heart failure between Carperitide and control groups.[3] Another meta-analysis suggested that while Carperitide increases ANP levels, it does not reduce heart failure-related mortality and may be associated with higher in-hospital mortality.[11][12] Conversely, some studies, particularly those evaluating specific low-dose regimens, have suggested a potential benefit. One study indicated that low-dose Carperitide (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality within one year after admission for AHF.[13][14] Another randomized controlled study (PROTECT) concluded that acute-phase low-dose Carperitide infusion improved the long-term prognosis of patients with ADHF, showing a significant reduction in death and rehospitalization over an 18-month follow-up.[15]

For Nesiritide, early trials showed rapid hemodynamic improvements.[5] However, its routine use has been debated due to concerns about potential adverse effects on renal function and mortality, although later, larger trials did not confirm these initial concerns. A comparative study found Nesiritide to be more effective and better tolerated than the vasodilator nitroglycerin.[5]

OutcomeCarperitideNesiritide
In-Hospital Mortality Conflicting data; some meta-analyses show no benefit or potential harm[3][11][16], while dose-specific analyses suggest benefit.[13][14]Generally comparable to standard therapies like dobutamine, superior in safety.[5]
Long-Term Mortality No significant difference in some meta-analyses[3], but potential benefit with low-dose regimens.[13][14][15]Data is varied; not consistently shown to improve long-term mortality.
Rehospitalization No significant difference in some meta-analyses[3], but reduced in one RCT.[15]Not consistently shown to reduce rehospitalization rates.
Symptomatic Hypotension Most frequent adverse event (approx. 9.5%), often occurring early in infusion.[17]Reported in ~4% of patients at recommended doses.[5]

Experimental Protocols

Below is a representative experimental protocol synthesized from methodologies described in clinical trials for Carperitide in Acute Decompensated Heart Failure (ADHF).

The PROTECT Multicenter Randomized Controlled Study

  • Objective: To clarify the effects of low-dose Carperitide on the long-term prognosis of patients with ADHF.[15]

  • Study Design: A multicenter, randomized, controlled study.[15]

  • Patient Population: 49 patients with ADHF.[15]

    • Inclusion Criteria: Patients admitted for ADHF.

    • Exclusion Criteria: Prohibition of anti-aldosterone drugs during the study period.[15]

  • Intervention Groups:

    • Carperitide Group (n=26): Received a continuous intravenous infusion of low-dose Carperitide (0.01-0.05 μg/kg/min) for 72 hours as initial treatment.[15]

    • Control Group (n=23): Received standard medical treatment for ADHF, without Carperitide.[15]

  • Primary Endpoints: A composite of death and rehospitalization during an 18-month follow-up period.[15]

  • Secondary Endpoints & Assessments:

    • Plasma levels of ANP, BNP, cGMP, troponin T, and creatinine.[15]

    • Serum levels of heart-type fatty acid-binding protein (H-FABP) to assess myocyte cell membrane damage.[15]

  • Statistical Analysis: Comparison of event-free survival rates between groups using Kaplan-Meier analysis. Cox proportional hazards modeling was used to identify independent predictors for freedom from cardiac events.[15]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing a natriuretic peptide therapy against a control.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Intervention (e.g., 72 hours) cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (ADHF Diagnosis, Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Data Collection (Hemodynamics, Biomarkers, Vitals) Consent->Baseline Randomize Randomization Baseline->Randomize CarperitideArm Group A: Carperitide IV Infusion + Standard Care Randomize->CarperitideArm ControlArm Group B: Placebo / Standard Care Only Randomize->ControlArm ShortTerm Short-Term Assessment (In-hospital outcomes, adverse events, biomarkers) CarperitideArm->ShortTerm ControlArm->ShortTerm LongTerm Long-Term Follow-up (e.g., 18 months) (Mortality, Rehospitalization) ShortTerm->LongTerm Analysis Data Analysis (Statistical Comparison) LongTerm->Analysis

Caption: Generalized workflow for a randomized controlled trial of natriuretic peptides.

Conclusion

Carperitide acetate (ANP) and Nesiritide (BNP) are potent vasodilators with natriuretic properties that act through a common cGMP-mediated signaling pathway. Both have demonstrated efficacy in improving hemodynamic parameters in patients with acute heart failure. The primary differences lie in their pharmacokinetic profiles, with Carperitide having a significantly shorter half-life.

Evidence from meta-analyses suggests both agents can preserve renal function in certain clinical settings, with some data indicating a stronger renal-protective effect for Carperitide.[7] However, the impact on long-term clinical outcomes such as mortality and rehospitalization remains a subject of debate. Clinical trial results for Carperitide are conflicting, with some meta-analyses showing no benefit while other studies suggest improved long-term prognosis with specific low-dose regimens.[3][11][15] The routine use of Nesiritide has also been tempered by early safety concerns, though it remains an option for rapid symptom relief.

Ultimately, the choice between these agents may depend on desired duration of action, specific clinical goals (e.g., renal protection), and institutional protocols. Further large-scale, head-to-head clinical trials are necessary to definitively establish the comparative efficacy and optimal patient populations for Carperitide and Nesiritide.

References

A Comparative Analysis of Carperitide Acetate and Urodilatin: A Deep Dive into Mechanism and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapies for acute decompensated heart failure (ADHF), natriuretic peptides play a pivotal role in managing fluid overload and hemodynamic instability. This guide provides a detailed comparative analysis of two key players in this class: Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), and Urodilatin (also known as Ularitide), a naturally occurring natriuretic peptide produced in the kidneys. We delve into their mechanisms of action, present comparative experimental data, and outline the methodologies behind these findings to offer a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureCarperitide AcetateUrodilatin (Ularitide)
Origin Synthetic analog of human α-ANP (28 amino acids)[1][2]Recombinant form of a naturally occurring human kidney-derived peptide (32 amino acids)[3][4]
Primary Site of Action Systemic circulationPrimarily renal, acting in a paracrine fashion[3][5]
Mechanism of Action Binds to natriuretic peptide receptor-A (NPR-A), increasing cGMP[6]Binds to natriuretic peptide receptor-A (NPR-A), increasing cGMP[7]
Key Differentiator Structurally identical to the circulating form of ANPN-terminal extension provides resistance to degradation by neutral endopeptidase (NEP)[4][8]
Reported Clinical Effects Vasodilation, diuresis, natriuresis, reduction of cardiac preload and afterload[6]Potent diuresis and natriuresis, vasodilation, reduction in cardiac filling pressures[9][10]

Mechanism of Action: A Shared Pathway with a Crucial Divergence

Both this compound and Urodilatin exert their therapeutic effects through the same signaling cascade. They bind to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increased intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] This elevation in cGMP mediates a range of downstream effects, including vasodilation of arteries and veins, and promotion of sodium and water excretion by the kidneys (natriuresis and diuresis).[6]

The fundamental difference in their mechanism lies in their metabolic stability. Urodilatin possesses a four-amino-acid extension at its N-terminus compared to ANP (and thus Carperitide). This structural feature confers resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for breaking down natriuretic peptides in the body.[4][8] This increased resistance to enzymatic cleavage is thought to result in a more potent and sustained physiological effect, particularly on renal function.[4][5]

cluster_ligands Natriuretic Peptides cluster_effects Physiological Effects Carperitide This compound (ANP analog) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A NEP Neutral Endopeptidase (NEP) Degradation Carperitide->NEP More susceptible Urodilatin Urodilatin Urodilatin->NPR_A Urodilatin->NEP More resistant GC Guanylate Cyclase (activated) NPR_A->GC Binding cGMP cGMP (increased) GC->cGMP Conversion GTP GTP GTP->GC PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation (arterial & venous) PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Patient ADHF Patient Cohort Randomization Randomization Patient->Randomization Carperitide_Group Carperitide Infusion Randomization->Carperitide_Group Urodilatin_Group Urodilatin Infusion Randomization->Urodilatin_Group Placebo_Group Placebo Infusion Randomization->Placebo_Group Hemodynamic Hemodynamic Monitoring (PAC, BP, HR) Carperitide_Group->Hemodynamic Renal Renal Function Assessment (Urine Output, Serum Cr) Carperitide_Group->Renal Biomarkers Biomarker Analysis (cGMP, ANP, BNP) Carperitide_Group->Biomarkers Urodilatin_Group->Hemodynamic Urodilatin_Group->Renal Urodilatin_Group->Biomarkers Placebo_Group->Hemodynamic Placebo_Group->Renal Placebo_Group->Biomarkers Comparison Comparative Analysis of Efficacy & Safety Hemodynamic->Comparison Renal->Comparison Biomarkers->Comparison

References

A Comparative Guide to Anaritide and Carperitide Acetate: Activation of Natriuretic Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaritide and Carperitide (B612325) acetate (B1210297) are both synthetic analogs of the endogenous atrial natriuretic peptide (ANP), a hormone crucial for cardiovascular homeostasis. They exert their therapeutic effects, including vasodilation, diuresis, and natriuresis, primarily through the activation of the natriuretic peptide receptor-A (NPR-A). This activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. While both drugs share a common mechanism, subtle structural differences may influence their receptor activation profiles and subsequent biological activities. This guide provides a detailed comparison of Anaritide and Carperitide acetate, focusing on their interaction with natriuretic peptide receptors, supported by experimental data and methodologies.

Structural Differences

Anaritide and this compound are both derived from human ANP but differ in their amino acid sequences.

  • Anaritide: A 25-amino acid peptide corresponding to residues 102-126 of the human atrial natriuretic factor prohormone[1]. Its sequence is RSSCFGGRMDRIGAQSGLGCNSFRY[1].

  • Carperitide: A 28-amino acid peptide, also known as alpha-human atrial natriuretic peptide (α-hANP)[2][3][4]. Its sequence is SLRRSSCFGGRMDRIGAQSGLGCNSFRY[2][4].

The primary structural difference is the presence of three additional amino acids (Ser-Leu-Arg) at the N-terminus of Carperitide compared to Anaritide.

Comparative Analysis of Natriuretic Peptide Receptor Activation

While direct head-to-head comparative studies providing quantitative data on the binding affinities and potencies of Anaritide and this compound are limited in the available literature, their interaction with natriuretic peptide receptors can be inferred from studies on ANP and its analogs. Both peptides are known to be agonists of the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase[2][5].

ParameterAnaritideThis compoundReference
Primary Target Natriuretic Peptide Receptor-A (NPR-A)Natriuretic Peptide Receptor-A (NPR-A)[2](6--INVALID-LINK--
Second Messenger Cyclic Guanosine Monophosphate (cGMP)Cyclic Guanosine Monophosphate (cGMP)[2](7--INVALID-LINK--
Downstream Effects Vasodilation, Natriuresis, DiuresisVasodilation, Natriuresis, Diuresis[1](8--INVALID-LINK--

Note: The table summarizes the general mechanism of action. Specific quantitative values for binding affinity (Ki/Kd) and potency (EC50) from a direct comparative study were not available in the search results. The subtle structural differences between the two peptides could potentially lead to variations in their binding kinetics and receptor activation efficacy, which would require dedicated experimental investigation for precise quantification.

Signaling Pathways and Experimental Workflows

The activation of NPR-A by Anaritide and Carperitide initiates a signaling cascade that culminates in various physiological responses. A typical experimental workflow to compare the receptor activation profiles of these two drugs would involve receptor binding assays and cGMP measurement assays.

Signaling Pathway of Anaritide and this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Anaritide or This compound NPR-A NPR-A Receptor Ligand->NPR-A Binding GC Guanylyl Cyclase Domain (activated) NPR-A->GC Conformational Change GTP GTP cGMP cGMP GTP->cGMP Conversion GC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Response Vasodilation, Natriuresis, Diuresis PKG->Physiological_Response Phosphorylation of target proteins

Anaritide/Carperitide Signaling Pathway
Experimental Workflow for Comparative Analysis

cluster_step1 Step 1: Cell Culture & Membrane Preparation cluster_step2 Step 2: Receptor Binding Assay cluster_step3 Step 3: cGMP Measurement Assay Cell_Culture Culture cells expressing NPR-A (e.g., HEK293, A7r5) Membrane_Prep Isolate cell membranes Cell_Culture->Membrane_Prep Cell_Stimulation Treat intact cells with varying concentrations of Anaritide or Carperitide Cell_Culture->Cell_Stimulation Binding_Assay Incubate membranes with radioligand and varying concentrations of Anaritide or Carperitide Membrane_Prep->Binding_Assay Radioligand Radiolabeled ANP (e.g., ¹²⁵I-ANP) Radioligand->Binding_Assay Separation Separate bound and free radioligand Binding_Assay->Separation Quantification Quantify radioactivity Separation->Quantification Data_Analysis_Binding Determine Ki/Kd values Quantification->Data_Analysis_Binding Cell_Lysis Lyse cells Cell_Stimulation->Cell_Lysis cGMP_Assay Measure cGMP levels (e.g., ELISA, RIA) Cell_Lysis->cGMP_Assay Data_Analysis_cGMP Determine EC50 values cGMP_Assay->Data_Analysis_cGMP

Workflow for comparing Anaritide and Carperitide

Detailed Experimental Protocols

Radioligand Binding Assay for NPR-A

This protocol is a generalized method for determining the binding affinity of ligands to NPR-A.

Materials:

  • Cells or tissues expressing NPR-A

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled ANP)

  • Unlabeled Anaritide and this compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a reaction tube, add a fixed amount of membrane protein, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled Anaritide or this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based cGMP Assay

This protocol outlines a general procedure for measuring cGMP production in response to natriuretic peptide stimulation.

Materials:

  • Cells expressing NPR-A

  • Cell culture medium

  • Anaritide and this compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or RIA)

Procedure:

  • Cell Seeding: Seed cells expressing NPR-A into multi-well plates and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cGMP degradation.

  • Stimulation: Add varying concentrations of Anaritide or this compound to the cells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer.

  • cGMP Measurement: Measure the concentration of cGMP in the cell lysates using a commercially available immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

References

Preclinical Showdown: Carperitide Acetate vs. Sacubitril/Valsartan in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed preclinical comparison of Carperitide (B612325) acetate (B1210297), a recombinant atrial natriuretic peptide (ANP), and sacubitril (B1662468)/valsartan, an angiotensin receptor-neprilysin inhibitor (ARNI), reveals distinct but overlapping mechanisms in mitigating heart failure pathology. While both agents demonstrate beneficial hemodynamic effects, preclinical evidence for sacubitril/valsartan's impact on adverse cardiac remodeling is more extensively documented.

This guide offers a comprehensive overview of the preclinical data for Carperitide acetate and sacubitril/valsartan, targeting researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present comparative preclinical data in tabular format, detail experimental methodologies, and provide visual representations of key pathways and workflows.

Mechanisms of Action: A Tale of Two Pathways

This compound and sacubitril/valsartan exert their therapeutic effects through different but complementary signaling pathways.

This compound: As a recombinant form of human atrial natriuretic peptide (ANP), Carperitide directly activates the natriuretic peptide receptor-A (NPR-A). This binding stimulates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a cascade of downstream effects.[1] These include vasodilation (leading to reduced preload and afterload), natriuresis (excretion of sodium), and diuresis (increased urine output).[1] This mechanism also involves the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2]

Sacubitril/Valsartan: This combination drug employs a dual mechanism of action.[3][4] Sacubitril is a prodrug that is converted to its active metabolite, LBQ657, which inhibits the enzyme neprilysin.[4] Neprilysin is responsible for the breakdown of several vasoactive peptides, including natriuretic peptides (ANP and BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, sacubitril increases the levels of these peptides, promoting their beneficial effects. Valsartan is an angiotensin II type 1 (AT1) receptor blocker.[3] It selectively inhibits the effects of angiotensin II, a potent vasoconstrictor and a key component of the RAAS, thereby preventing vasoconstriction, aldosterone (B195564) release, and sodium and water retention.[3][5] The combination of neprilysin inhibition and angiotensin receptor blockade provides a synergistic approach to combat the neurohormonal dysregulation characteristic of heart failure.[6]

cluster_0 This compound Pathway cluster_1 Sacubitril/Valsartan Pathway Carperitide Carperitide Acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates cGMP Increased cGMP GC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis/ Diuresis cGMP->Natriuresis RAAS_inhibition_C RAAS Inhibition cGMP->RAAS_inhibition_C Sacubitril Sacubitril LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Metabolized to Neprilysin Neprilysin LBQ657->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides Neprilysin->Natriuretic_Peptides Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Beneficial_Effects Vasodilation, Natriuresis Natriuretic_Peptides->Beneficial_Effects Bradykinin->Beneficial_Effects Valsartan Valsartan AT1R AT1 Receptor Valsartan->AT1R Blocks Harmful_Effects Vasoconstriction, Aldosterone Release AT1R->Harmful_Effects Angiotensin_II Angiotensin II Angiotensin_II->AT1R Activates

Figure 1. Signaling Pathways of this compound and Sacubitril/Valsartan.

Preclinical Performance Data

The following tables summarize key quantitative data from preclinical studies of this compound and sacubitril/valsartan in animal models of heart failure.

Table 1: Effects on Cardiac Remodeling

ParameterAnimal ModelThis compoundSacubitril/ValsartanReference
Myocardial Fibrosis Rat, Myocardial InfarctionData Not Available↓ Collagen I, ↓ TIMP-2[6]
Rat, Diabetic Cardiomyopathy↓ (with mutated ANP)[7]
Cardiac Hypertrophy Rat, Spontaneous HypertensionData Not Available↓ Heart weight to body weight ratio[6]
Rat, Pressure OverloadData Not Available↓ Interventricular septum thickness, ↓ LV posterior wall thickness[6][8]

Table 2: Hemodynamic Effects

ParameterAnimal ModelThis compoundSacubitril/ValsartanReference
Left Ventricular Ejection Fraction (LVEF) Dog, Cardiorenal SyndromeData Not Available[5]
Left Ventricular End-Diastolic Pressure (LVEDP) Dog, Low-output Heart FailureData Not Available[9][10]
Systemic Vascular Resistance (SVR) Dog, Low-output Heart FailureData Not Available[9][10]
Cardiac Output (CO) Dog, Low-output Heart FailureData Not Available[9][10]
Pulmonary Arterial Pressure (PAP) Dog, Low-output Heart FailureData Not Available[9][10]
Right Atrial Pressure (RAP) Dog, Low-output Heart FailureData Not Available[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the cited studies.

Heart Failure Animal Models
  • Myocardial Infarction (MI) in Rats: Heart failure is induced by permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the clinical scenario of a heart attack, leading to cardiomyocyte death, scar formation, and subsequent adverse cardiac remodeling.

  • Pressure Overload in Rats: Ascending aortic constriction is performed to induce a persistent increase in left ventricular afterload. This model simulates chronic hypertension and leads to concentric cardiac hypertrophy and fibrosis.[8]

  • Low-Output Heart Failure in Dogs: This model is created by a combination of volume expansion, ligation of the LAD coronary artery, and infusion of methoxamine, a vasoconstrictor. This complex procedure results in a state of acute, low-output heart failure.[9][10]

  • Cardiorenal Syndrome in Dogs: Coronary microembolizations are induced to create heart failure, which subsequently leads to renal dysfunction, mimicking the clinical entity of cardiorenal syndrome.[5]

cluster_HF_Models Heart Failure Model Induction cluster_Procedures Induction Procedures MI_Rat Myocardial Infarction (Rat) LAD_ligation LAD Ligation MI_Rat->LAD_ligation PO_Rat Pressure Overload (Rat) Aortic_constriction Aortic Constriction PO_Rat->Aortic_constriction LO_Dog Low-Output HF (Dog) Complex_protocol Volume Expansion + LAD Ligation + Methoxamine LO_Dog->Complex_protocol CRS_Dog Cardiorenal Syndrome (Dog) Microembolization Coronary Microembolizations CRS_Dog->Microembolization

Figure 2. Experimental Workflow for Inducing Heart Failure in Animal Models.
Drug Administration Protocols

  • This compound: In the dog model of low-output heart failure, Carperitide was administered as a continuous intravenous infusion at doses ranging from 0.01 to 0.05 μg/kg/min.[2]

  • Sacubitril/Valsartan: In rat models, sacubitril/valsartan was administered daily via oral gavage at a dose of 68 mg/kg.[8] In some studies, the drug was added to the drinking water.[4]

Outcome Assessment Methodologies
  • Echocardiography: Transthoracic echocardiography is a non-invasive imaging technique used to assess cardiac structure and function. Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and interventricular septal and posterior wall thickness.

  • Hemodynamic Assessment: Invasive hemodynamic monitoring is used to measure pressures within the heart and blood vessels. This is typically achieved by inserting a catheter with a pressure transducer (e.g., Millar catheter) into the cardiac chambers or major arteries to record parameters such as left ventricular end-diastolic pressure (LVEDP), systemic vascular resistance (SVR), cardiac output (CO), and arterial pressures.

  • Histological Analysis: Following euthanasia, heart tissue is collected, sectioned, and stained to assess cardiac remodeling at the cellular level. Masson's trichrome staining is commonly used to visualize and quantify the extent of myocardial fibrosis (collagen deposition). Hematoxylin and eosin (B541160) (H&E) staining can be used to measure cardiomyocyte size to assess hypertrophy.

Summary and Future Directions

Preclinical studies demonstrate that both this compound and sacubitril/valsartan offer promising therapeutic potential in the context of heart failure. Carperitide's potent and rapid hemodynamic effects make it a candidate for acute decompensated heart failure. Sacubitril/valsartan, with its dual mechanism of action, has shown significant benefits in attenuating adverse cardiac remodeling in chronic heart failure models.

A notable gap in the current preclinical literature is the lack of head-to-head comparative studies between these two agents. Future research should focus on direct comparisons in standardized animal models of both acute and chronic heart failure to delineate their relative efficacy on a range of endpoints, from acute hemodynamic changes to long-term structural and functional cardiac outcomes. Such studies will be invaluable in guiding the clinical application and further development of these important heart failure therapies.

References

Carperitide Acetate vs. Placebo: An Examination of Preclinical Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carperitide (B612325) acetate (B1210297), a synthetic analog of human atrial natriuretic peptide (ANP), has been investigated for its therapeutic potential in cardiovascular conditions, primarily acute heart failure. Its mechanism of action is centered on vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload. This guide provides a comparative analysis of Carperitide acetate's effects against a placebo in animal trials, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Hemodynamic and Cardioprotective Effects: A Data-Driven Comparison

Animal models, particularly canine models of heart failure and myocardial infarction, have been instrumental in elucidating the preclinical efficacy of this compound. The following tables summarize key findings from these studies, comparing the effects of this compound to a control or placebo group.

ParameterThis compound GroupControl/Placebo GroupAnimal ModelKey Findings
Hemodynamic Effects in a Canine Low-Output Heart Failure Model
Pulmonary Arterial PressureDecreasedNo significant changeDogs with induced low-output heart failureCarperitide infusion (0.1-1 µg/kg/min) led to a significant reduction in pulmonary arterial pressure, indicating a decrease in cardiac preload.[1][2][3]
Right Atrial PressureDecreasedNo significant changeDogs with induced low-output heart failureA notable decrease in right atrial pressure was observed with Carperitide treatment, further supporting its preload-reducing effects.[1][2][3]
Systemic Vascular ResistanceDecreasedNo significant changeDogs with induced low-output heart failureCarperitide induced a reduction in systemic vascular resistance, demonstrating its afterload-reducing capabilities through vasodilation.[1][2][3]
Cardiac OutputIncreasedNo significant changeDogs with induced low-output heart failureAn increase in cardiac output was reported in the Carperitide-treated group, suggesting improved heart pump function.[1][2][3]
Urine VolumeIncreasedNo significant changeDogs with induced low-output heart failureUnlike some other vasodilators, Carperitide demonstrated a diuretic effect, increasing urine output.[1][2][3]
Plasma cGMP LevelsIncreasedNo significant changeDogs with induced low-output heart failureCarperitide administration led to a significant elevation in plasma cyclic guanosine (B1672433) monophosphate (cGMP) levels, confirming its mechanism of action.[1][3]
Cardioprotective Effects in a Canine Myocardial Infarction Model
Infarct Size / Area at Risk4.5 +/- 2.1%27.8 +/- 7.8%Anesthetized dogs with coronary artery occlusion/reperfusionIntravenous infusion of Carperitide (0.2 µg/kg/min) significantly reduced the infarct size compared to the control group.[4]
Coronary Blood FlowIncreasedNo significant changeCanine ischemic heartsCarperitide infusion (0.1 µg/kg/min) increased coronary blood flow, suggesting a beneficial effect on myocardial perfusion.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.

Canine Model of Low-Output Heart Failure
  • Animal Model: The study utilized dogs to create a model of low-output heart failure.[1][2][3]

  • Induction of Heart Failure: Low-output heart failure was induced through a combination of volume expansion, ligation of the left anterior descending coronary artery, and methoxamine (B1676408) infusion.[1][2][3]

  • Treatment Protocol: Carperitide was administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min for 30 minutes.[1][2][3]

  • Hemodynamic Monitoring: Key hemodynamic parameters, including pulmonary arterial pressure, right atrial pressure, systemic vascular resistance, and cardiac output, were continuously monitored.

  • Biochemical Analysis: Plasma levels of cyclic GMP (cGMP) were measured to assess the activation of the downstream signaling pathway of Carperitide.[1][3]

Canine Model of Myocardial Infarction
  • Animal Model: Anesthetized dogs were used to model myocardial infarction.[4]

  • Induction of Myocardial Infarction: The model was created by a 90-minute occlusion of a coronary artery, followed by a 6-hour reperfusion period.[4]

  • Treatment Protocol: An intravenous infusion of Carperitide (0.2 µg/kg/min) was initiated 15 minutes after the onset of coronary occlusion and was continued throughout the occlusion and reperfusion periods.[4]

  • Infarct Size Measurement: At the end of the reperfusion period, the hearts were excised to determine the area at risk and the infarct size.

  • Hemodynamic and Collateral Blood Flow Assessment: Hemodynamic parameters and collateral blood flow to the ischemic region were measured to evaluate the physiological effects of Carperitide during the experiment.[4]

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide This compound (ANP Analog) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates cGMP cyclic GMP (cGMP) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition Inhibition of RAAS PKG->RAAS_Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Selection of Animal Model (e.g., Canine, Rodent) Disease_Induction Induction of Disease State (e.g., Heart Failure, Myocardial Infarction) Animal_Model->Disease_Induction Randomization Randomization into Groups Disease_Induction->Randomization Carperitide_Group This compound Administration Randomization->Carperitide_Group Placebo_Group Placebo/Control Administration Randomization->Placebo_Group Monitoring Continuous Monitoring of Physiological Parameters Carperitide_Group->Monitoring Placebo_Group->Monitoring Data_Collection Collection of Biological Samples (e.g., Blood, Tissue) Monitoring->Data_Collection Analysis Quantitative Data Analysis and Comparison Data_Collection->Analysis

Caption: General experimental workflow for animal trials.

Conclusion

The preclinical data from animal trials strongly suggest that this compound exerts significant beneficial effects on hemodynamic parameters in models of heart failure and reduces myocardial infarct size. These effects are mediated through the activation of the NPR-A receptor and the subsequent increase in intracellular cGMP. While the available animal studies provide a solid foundation for its therapeutic potential, it is important to note that direct placebo-controlled data in a standardized tabular format can be limited in published literature. The presented data, however, consistently demonstrates the physiological and cardioprotective actions of this compound in relevant animal models. Further research with standardized protocols and direct placebo comparators will continue to refine our understanding of its therapeutic profile.

References

Head-to-head comparison of Carperitide acetate and C-type natriuretic peptide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characteristics, signaling pathways, and functional activities of Carperitide (B612325) acetate (B1210297) and C-type natriuretic peptide.

This guide provides a comprehensive, data-driven comparison of Carperitide acetate and C-type natriuretic peptide (CNP), two critical players in the natriuretic peptide system. While both are potent vasoactive peptides, they exhibit distinct receptor affinities, signaling mechanisms, and physiological effects. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental context to inform their research and therapeutic development efforts.

Overview and Mechanism of Action

This compound , a synthetic analog of human atrial natriuretic peptide (ANP), is primarily recognized for its role in cardiovascular homeostasis.[1] It is utilized in clinical settings for the treatment of acute heart failure, leveraging its potent diuretic, natriuretic, and vasodilatory properties.[2] Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates downstream physiological responses.[3][4]

C-type natriuretic peptide (CNP) , in contrast, is predominantly produced by vascular endothelial cells and acts as a paracrine and autocrine regulator of vascular tone and remodeling.[5] CNP shows a high affinity and selectivity for the natriuretic peptide receptor-B (NPR-B), which, like NPR-A, possesses intrinsic guanylyl cyclase activity and utilizes cGMP as a second messenger.[4][6] CNP is also a ligand for the natriuretic peptide receptor-C (NPR-C), which historically was considered a clearance receptor but is now known to also mediate distinct signaling pathways.[5]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative parameters that define the biological activity of Carperitide (ANP) and CNP, based on available experimental data.

Table 1: Receptor Binding Affinity

PeptideReceptorLigandDissociation Constant (Kd) / IC50Species/TissueReference
Carperitide (ANP)NPR-AHuman ANP1x10⁻¹⁰ – 1x10⁻⁹ M (Kd)Various cells and tissues[3]
C-type Natriuretic Peptide (CNP)NPR-BWild-type CNP370 pM (IC50)293 cells expressing rat NPR-B[7]

Table 2: Functional Potency - Vasodilation

PeptideVascular TissueAgonistPotency (IC50 / ED50)NotesReference
Carperitide (ANP)Rat Aortic RingsANP1 nM (IC50)Precontracted with phenylephrine[8]
C-type Natriuretic Peptide (CNP)Rat Aortic RingsCNP10 nM (IC50)Precontracted with phenylephrine[8]
Carperitide (ANP)Human Internal Mammary ArteryHuman ANP1.8 nmol/L (ED50)Preconstricted with endothelin-1[9]
C-type Natriuretic Peptide (CNP)Human Internal Mammary ArteryCNPSignificantly less effective than ANPPreconstricted with endothelin-1[9]
C-type Natriuretic Peptide (CNP)Human Subcutaneous Resistance ArteriesCNPConcentration-dependent relaxationANP and BNP had no significant effect[10]

Signaling Pathways

The distinct receptor specificities of Carperitide and CNP lead to the activation of parallel, yet separate, signaling cascades. Both pathways converge on the production of cGMP, which then activates protein kinase G (PKG) to elicit a range of cellular responses, including smooth muscle relaxation, inhibition of cell proliferation, and regulation of ion channels.

cluster_carperitide Carperitide (ANP) Signaling cluster_cnp C-type Natriuretic Peptide (CNP) Signaling Carperitide Carperitide (ANP) NPRA NPR-A Carperitide->NPRA Binds cGMP_C cGMP NPRA->cGMP_C Activates Guanylyl Cyclase Domain GTP_C GTP GTP_C->NPRA PKG_C PKG cGMP_C->PKG_C Activates Response_C Physiological Response (Vasodilation, Natriuresis) PKG_C->Response_C Phosphorylates Target Proteins CNP C-type Natriuretic Peptide (CNP) NPRB NPR-B CNP->NPRB Binds NPRC NPR-C CNP->NPRC Binds cGMP_CNP cGMP NPRB->cGMP_CNP Activates Guanylyl Cyclase Domain GTP_CNP GTP GTP_CNP->NPRB PKG_CNP PKG cGMP_CNP->PKG_CNP Activates Response_CNP Physiological Response (Vasodilation, Anti-proliferation) PKG_CNP->Response_CNP Phosphorylates Target Proteins Signaling_NPRC Alternative Signaling NPRC->Signaling_NPRC Initiates G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare cell membranes or purified receptors expressing NPR-A or NPR-B Incubation Incubate receptor preparation, radiolabeled ligand, and unlabeled competitor at a defined temperature and time Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., ¹²⁵I-ANP or ¹²⁵I-CNP) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of unlabeled competitor (Carperitide or CNP) Competitor_Prep->Incubation Filtration Separate bound from free radioligand via rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting Measure radioactivity on filters using a gamma counter Washing->Counting Analysis Plot percentage of specific binding against competitor concentration to determine IC50 and calculate Ki Counting->Analysis G cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_contraction Contraction cluster_relaxation Relaxation & Analysis Dissection Dissect thoracic aorta from a rodent model (e.g., rat or mouse) Slicing Cut the aorta into rings of approximately 1-2 mm width Dissection->Slicing Mounting Mount aortic rings in an organ bath containing physiological salt solution (PSS) gassed with 95% O₂ / 5% CO₂ at 37°C Slicing->Mounting Equilibration Allow rings to equilibrate under a set resting tension Mounting->Equilibration Precontraction Contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or endothelin-1) to a stable plateau Equilibration->Precontraction Relaxation Add cumulative concentrations of Carperitide or CNP to the organ bath Precontraction->Relaxation Recording Record changes in isometric tension Relaxation->Recording Analysis Calculate the percentage of relaxation relative to the pre-contraction tension and determine the EC50 value Recording->Analysis

References

The Untapped Potential of Dual Natriuretic Peptide System Enhancement: A Comparative Guide to Carperitide Acetate and Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective heart failure therapies is ongoing. This guide provides a detailed comparison of two key therapeutic classes that modulate the natriuretic peptide (NP) system: carperitide (B612325) acetate, a recombinant atrial natriuretic peptide (ANP), and neprilysin inhibitors, exemplified by sacubitril (B1662468)/valsartan (B143634). While no direct clinical trials have evaluated their combined use, this document explores their individual mechanisms, clinical data, and the compelling theoretical synergy for future investigation.

The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, counteracting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).[1][2] Carperitide directly stimulates this system, while neprilysin inhibitors enhance it by preventing the breakdown of endogenous NPs.[3][4] A combination of these approaches could theoretically lead to a more potent and sustained activation of the NP pathway, offering enhanced cardioprotective benefits.

Mechanisms of Action: A Complementary Approach

Carperitide is a synthetic form of human alpha-atrial natriuretic peptide (α-hANP).[3][5] It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] This second messenger mediates a cascade of beneficial downstream effects, including vasodilation, natriuresis, and diuresis, ultimately reducing cardiac preload and afterload.[3][5]

Neprilysin inhibitors, such as sacubitril (a component of sacubitril/valsartan), prevent the degradation of endogenous natriuretic peptides, including ANP and B-type natriuretic peptide (BNP).[4][6] This leads to an increase in their circulating levels, thereby amplifying their natural physiological effects.[4] Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan to simultaneously block the RAAS, mitigating the potential for a counter-regulatory increase in angiotensin II that could occur with neprilysin inhibition alone.[1][7]

Theoretically, the co-administration of carperitide and a neprilysin inhibitor could result in a powerful synergistic effect. Carperitide would provide a direct, exogenous source of NPR-A activation, while the neprilysin inhibitor would protect both the administered carperitide and the endogenous natriuretic peptides from degradation, prolonging and enhancing their therapeutic effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the individual and hypothesized synergistic signaling pathways, along with a potential experimental workflow to investigate these effects.

Carperitide Carperitide (Exogenous ANP) NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase NPRA->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Carperitide Signaling Pathway

cluster_valsartan Valsartan Component Sacubitril Sacubitril (Neprilysin Inhibitor) Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits Degradation Degradation Neprilysin->Degradation Endogenous_NPs Endogenous Natriuretic Peptides (ANP, BNP) Endogenous_NPs->Degradation Increased_NPs Increased NP Levels Endogenous_NPs->Increased_NPs NPRA NPR-A Receptor Increased_NPs->NPRA Activate Beneficial_Effects Vasodilation, Natriuresis, etc. NPRA->Beneficial_Effects Valsartan Valsartan (ARB) AT1R AT1 Receptor Valsartan->AT1R Blocks RAAS_Effects RAAS Effects (Vasoconstriction, etc.) AT1R->RAAS_Effects

Neprilysin Inhibitor (Sacubitril/Valsartan) Mechanism

cluster_peptides Natriuretic Peptides Carperitide Carperitide Degradation Degradation Carperitide->Degradation Increased_Total_NPs Sustained High Levels of Total NPs Carperitide->Increased_Total_NPs Endogenous_NPs Endogenous NPs Endogenous_NPs->Degradation Endogenous_NPs->Increased_Total_NPs Sacubitril Sacubitril Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits Neprilysin->Degradation NPRA NPR-A Receptor Increased_Total_NPs->NPRA Strongly Activates cGMP Maximal cGMP Production NPRA->cGMP Synergistic_Effects Enhanced Vasodilation, Natriuresis, and Cardioprotection cGMP->Synergistic_Effects cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_endpoints Endpoint Analysis Animal_Model Heart Failure Animal Model Control Control (Vehicle) Animal_Model->Control Randomize Carperitide Carperitide Alone Animal_Model->Carperitide Randomize Neprilysin_Inhibitor Neprilysin Inhibitor Alone Animal_Model->Neprilysin_Inhibitor Randomize Combination Carperitide + Neprilysin Inhibitor Animal_Model->Combination Randomize Hemodynamics Hemodynamic Monitoring (BP, PCWP) Control->Hemodynamics Assess Biomarkers Biomarker Analysis (cGMP, ANP, BNP) Control->Biomarkers Assess Cardiac_Function Echocardiography (LVEF, LV Volumes) Control->Cardiac_Function Assess Carperitide->Hemodynamics Assess Carperitide->Biomarkers Assess Carperitide->Cardiac_Function Assess Neprilysin_Inhibitor->Hemodynamics Assess Neprilysin_Inhibitor->Biomarkers Assess Neprilysin_Inhibitor->Cardiac_Function Assess Combination->Hemodynamics Assess Combination->Biomarkers Assess Combination->Cardiac_Function Assess

References

A Cross-Study Analysis of Carperitide Acetate in Acute Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical trial data for Carperitide acetate (B1210297) in the management of acute heart failure (AHF) reveals a complex therapeutic profile. While demonstrating favorable hemodynamic effects, its impact on long-term clinical outcomes remains a subject of debate. This guide provides a comprehensive comparison of Carperitide with its primary alternative, Nesiritide (B7909928), and other standard therapies, supported by experimental data from key clinical studies.

Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF).[1][2] Its therapeutic action is rooted in its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.[3] However, clinical trial findings have been inconsistent, with some studies indicating improved long-term prognosis and others suggesting a potential increase in in-hospital mortality.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with an objective analysis of the available clinical data to better understand the therapeutic positioning of Carperitide.

Mechanism of Action: The Natriuretic Peptide Signaling Pathway

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][6] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation and natriuresis.[6] This signaling cascade is a key regulator of cardiovascular homeostasis.[7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC GTP GTP GC->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Patients Patients with Acute Decompensated Heart Failure Inclusion Inclusion Criteria Met Patients->Inclusion Exclusion Exclusion Criteria Met Inclusion->Exclusion Not Eligible Randomize Randomization Inclusion->Randomize Eligible Carperitide Carperitide Infusion (e.g., PROTECT protocol) Randomize->Carperitide Control Standard Therapy / Placebo (e.g., ASCEND-HF protocol) Randomize->Control FollowUp Follow-up Period Carperitide->FollowUp Control->FollowUp Endpoints Primary & Secondary Endpoints Assessed FollowUp->Endpoints

References

Carperitide Acetate vs. Standard of Care: A Comparative Analysis of Long-Term Outcomes in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of clinical trial data and mechanistic pathways for researchers and drug development professionals.

Carperitide (B612325) acetate (B1210297), a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of ongoing investigation for the treatment of acute decompensated heart failure (ADHF). Its therapeutic rationale is centered on its vasodilatory, natriuretic, and diuretic properties, which aim to reduce cardiac preload and afterload.[1][2] Despite its use, particularly in Japan, its long-term efficacy compared to the standard of care remains a topic of considerable debate within the scientific community, with clinical studies yielding conflicting results.[1][3] This guide provides a comprehensive comparison of Carperitide acetate's long-term outcomes against standard therapeutic approaches, supported by quantitative data from key studies and detailed experimental protocols.

Comparative Analysis of Clinical Endpoints

The clinical evidence for this compound presents a mixed picture. While some studies suggest benefits, particularly at specific dosages, larger meta-analyses have questioned its overall impact on crucial long-term outcomes such as mortality and rehospitalization rates.

A meta-analysis of six studies, including randomized controlled trials and observational studies, found no significant difference in all-cause mortality (Risk Ratio [RR]: 1.02) or hospitalization due to heart failure (RR: 0.98) between patients treated with Carperitide and control groups.[1] Similarly, a composite of hospitalization and death showed no significant benefit (RR: 0.98).[1] Another meta-analysis also reported no significant difference in heart failure-related mortality.[3]

However, some individual studies and dose-specific analyses have indicated potential benefits. The PROTECT multicenter randomized controlled study, for instance, reported a significant reduction in death and rehospitalization in the Carperitide group (11.5%) compared to the control group (34.8%) over an 18-month follow-up period.[4] Furthermore, a pooled analysis of two Japanese cohorts suggested that low-dose Carperitide (≥0.02 μg/kg/min) was associated with significantly lower cardiovascular and all-cause mortality at one year compared to no Carperitide or very low-dose Carperitide.[5][6][7]

Conversely, some research has raised safety concerns, with one propensity score-matched analysis associating Carperitide treatment with increased in-hospital mortality.[3][8] This highlights the critical need for carefully designed clinical trials to delineate the patient populations that may benefit and to determine optimal dosing strategies.[5][6]

Table 1: Long-Term Mortality Outcomes
Study/AnalysisCarperitide GroupControl/Standard of Care GroupOutcome MetricResultp-valueCitation
Meta-analysis (2025)N/AN/AAll-Cause MortalityRR: 1.02 (95% CI: 0.63-1.66)Not Significant[1]
PROTECT Study (2008)11.5% (Death & Rehospitalization)34.8% (Death & Rehospitalization)Combined Death & RehospitalizationSignificant Reduction0.0359[4]
COOPERATE-HF-J (2022)Low-Dose (≥0.02 μg/kg/min)No CarperitideCardiovascular MortalityHR: 0.696 (95% CI: 0.513–0.944)0.020[5][6]
COOPERATE-HF-J (2022)Low-Dose (≥0.02 μg/kg/min)No CarperitideAll-Cause MortalityHR: 0.791 (95% CI: 0.628–0.997)0.047[5][6]
Propensity-Matched Analysis (2015)N/AN/AIn-Hospital MortalityOR: 2.13 (95% CI: 1.17-3.85)0.013[8]
Table 2: Rehospitalization for Heart Failure
Study/AnalysisCarperitide GroupControl/Standard of Care GroupOutcome MetricResultp-valueCitation
Meta-analysis (2025)N/AN/AHospitalization for HFRR: 0.98 (95% CI: 0.85-1.14)Not Significant[1]
COOPERATE-HF-J (2022)All DosesNo CarperitideRehospitalization for HFNo Significant DifferenceN/A[5]

Experimental Protocols

The methodologies of key clinical investigations provide context for the divergent outcomes.

PROTECT Multicenter Randomized Controlled Study
  • Objective: To evaluate the effects of low-dose Carperitide on the long-term prognosis of patients with ADHF.

  • Study Design: A multicenter, randomized, controlled study.

  • Patient Population: 49 patients with ADHF.

  • Intervention Group (n=26): Low-dose Carperitide (0.01-0.05 μg/kg/min) infused for 72 hours as initial treatment.

  • Control Group (n=23): Standard medical treatment without Carperitide. Anti-aldosterone drugs were prohibited in both groups.

  • Primary Endpoints: A composite of death and rehospitalization.

  • Follow-up: 18 months.[4]

COOPERATE-HF-J (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan)
  • Objective: To investigate whether Carperitide administration improves the 1-year prognosis of patients with AHF and to identify an optimal dose.

  • Study Design: A patient-level meta-analysis combining two cohorts (NARA-HF and REALITY-AHF).

  • Patient Population: 2,435 patients with acute decompensated heart failure.

  • Treatment Groups:

    • No Carperitide (NO-ANP, n=1098)

    • Very Low-Dose Carperitide (VLD-ANP, <0.02 μg/kg/min, n=593)

    • Low-Dose Carperitide (LD-ANP, ≥0.02 μg/kg/min, n=744)

  • Primary Endpoint: Cardiovascular mortality within 1 year after admission.

  • Secondary Endpoints: All-cause mortality and rehospitalization due to worsening heart failure within 1 year.[5][7]

Mechanistic Insights: Signaling Pathway of this compound

This compound exerts its effects by mimicking the action of endogenous atrial natriuretic peptide.[2] It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[9] This second messenger, cGMP, mediates the downstream physiological effects.[2][9]

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cGMP (increased) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints cluster_analysis Data Analysis Screening Patient with Acute Decompensated Heart Failure Inclusion Inclusion Criteria Met (e.g., Framingham criteria) Screening->Inclusion Yes Exclusion Exclusion Criteria Met (e.g., severe renal dysfunction) Screening->Exclusion No Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Carperitide_Arm This compound + Standard of Care Randomization->Carperitide_Arm Control_Arm Placebo / Standard of Care Randomization->Control_Arm FollowUp Long-term Follow-up (e.g., 1 year) Carperitide_Arm->FollowUp Control_Arm->FollowUp Primary_Endpoint Primary Endpoint Assessment (e.g., Cardiovascular Mortality) FollowUp->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (e.g., Rehospitalization, All-Cause Mortality) FollowUp->Secondary_Endpoint Analysis Statistical Analysis Primary_Endpoint->Analysis Secondary_Endpoint->Analysis

References

Safety Operating Guide

Proper Disposal of Carperitide Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of carperitide (B612325) acetate (B1210297) is a critical aspect of laboratory and research operations. Adherence to proper procedures not only ensures a safe working environment but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of carperitide acetate.

I. Pre-Disposal Handling and Safety Precautions

Before disposal, proper handling of this compound is paramount to minimize exposure risks. As with many peptide compounds, it is important to avoid inhalation, and contact with skin and eyes.[4] Personal Protective Equipment (PPE) should always be worn when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the powder form.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with institutional, local, and national regulations for pharmaceutical waste.[5][6][7] The following steps provide a general guideline:

Step 1: Waste Identification and Classification Unused, expired, or contaminated this compound must be treated as pharmaceutical waste. It is crucial to determine if the waste is classified as hazardous or non-hazardous according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] If the classification is uncertain, it is best practice to treat the waste as hazardous to ensure the highest level of safety and compliance.[6]

Step 2: Segregation Proper segregation of pharmaceutical waste is essential.[6][8] this compound waste should not be mixed with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan. Use designated and clearly labeled waste containers.

Step 3: Containment Place this compound waste in a primary container that is robust, leak-proof, and compatible with the material. For solid waste, this is typically a securely sealed plastic bag or container. For liquid waste (e.g., solutions containing this compound), use a sealed, non-reactive container. This primary container should then be placed in a designated, labeled secondary container for pharmaceutical waste.

Step 4: Labeling Clearly label the waste container with the contents ("this compound Waste" or "Pharmaceutical Waste for Disposal"), the date of accumulation, and any other information required by your institution's safety office.

Step 5: Storage Store the contained waste in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous or pharmaceutical waste accumulation site.

Step 6: Final Disposal The final disposal method will depend on the waste classification.

  • Non-Hazardous Pharmaceutical Waste: This waste should not be disposed of down the drain.[5] The recommended methods are incineration in a solid waste incinerator or disposal in a permitted solid waste landfill, in accordance with state and local regulations.[5]

  • Hazardous Pharmaceutical Waste: This waste must be treated by hazardous waste incineration at a permitted facility.[5][6]

Engage a licensed and reputable waste management contractor for the transportation and final disposal of all pharmaceutical waste.[6]

III. Experimental Protocol Considerations

When designing experiments involving this compound, it is prudent to plan for the eventual disposal of all materials that come into contact with the compound. This includes contaminated labware (e.g., pipette tips, vials, and plates), unused solutions, and any PPE that is not decontaminated.

Decontamination: For minor spills or contaminated surfaces, consult your institution's safety data sheets (SDS) or safety office for appropriate decontamination procedures. A common practice for deactivating peptides is treatment with a strong oxidizing agent, such as a freshly prepared 10% bleach solution, followed by thorough rinsing. However, this should be verified for compatibility and safety before implementation.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Carperitide_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_disposal Final Disposition A Identify this compound for Disposal B Don Appropriate PPE A->B C Classify Waste (Hazardous vs. Non-Hazardous) B->C D Segregate into Designated Pharmaceutical Waste Container C->D E Securely Contain and Label Waste D->E F Store in Designated Accumulation Area E->F G Arrange for Professional Disposal F->G H Incineration at Permitted Facility G->H If Hazardous I Landfill or Incineration (Non-Hazardous Waste Facility) G->I If Non-Hazardous

This compound Disposal Workflow

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution's specific safety protocols and local regulations for the most accurate and up-to-date information.

References

Essential Safety and Operational Guidance for Handling Carperitide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and procedural accuracy when handling potent compounds like Carperitide acetate (B1210297) is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these step-by-step procedures is critical for mitigating risks and building a culture of safety.

Quantitative Data and Physical Properties

The table below summarizes the available quantitative data for Carperitide acetate. It is important to note the absence of officially established occupational exposure limits (OELs), which necessitates handling the compound with a high degree of caution.

PropertyValue
Synonyms Atrial Natriuretic Peptide (ANP) (1-28), human, porcine acetate
Molecular Formula C127H203N45O39S3 (as acetate salt)
Appearance Powder
Purity Typically >99% by HPLC
Solubility Soluble in water (up to 100 mg/mL)
Storage (Powder) 3 years at -20°C
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent. Avoid repeated freeze-thaw cycles.[1]
Occupational Exposure Limits (OELs) Not established. Handle as a potent compound and minimize exposure.
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure. The following step-by-step plan outlines the necessary precautions.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).

  • Wear a single pair of nitrile gloves during unpacking.

2. Preparation and Weighing:

  • All handling of powdered this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.

  • Wear appropriate personal protective equipment (PPE) as detailed in the "Recommended Personal Protective Equipment" section. This includes double gloves, a protective gown, and eye/face protection.

  • Use a fit-tested N95 respirator or a higher level of respiratory protection.

3. Dissolution and Aliquoting:

  • When preparing solutions, work within a CVE or BSC.

  • If available, use a closed-system drug-transfer device (CSTD) to minimize spills and aerosols.

  • Continue to wear double nitrile gloves, a protective gown, and eye/face protection.

  • If using water as a solvent for stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3]

4. Spill Management:

  • In case of a spill, immediately alert others in the area and isolate the spill.

  • Don the appropriate PPE, including a respirator, before cleaning the spill.

  • Use a spill kit designed for hazardous drugs.

  • Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.

Recommended Personal Protective Equipment (PPE)

Given the potent nature of this compound and the lack of specific OELs, a comprehensive PPE strategy is essential.

  • Gloves: Wear two pairs of nitrile gloves. The outer glove cuff should cover the gown sleeve.

  • Gown: A disposable, back-closing gown made of a low-lint, impervious material should be worn.

  • Eye and Face Protection: Wear safety glasses with side shields or a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or a higher level of respiratory protection is recommended, especially when handling the powder form.

Disposal Plan

All disposable PPE (gloves, gowns, etc.) used during the handling of this compound should be considered contaminated and disposed of as hazardous waste. Empty vials and contaminated labware should also be disposed of in a designated hazardous waste container in accordance with local, regional, and national regulations.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_prep Preparation and Handling cluster_safety Safety Measures cluster_disposal Waste Management receiving Receiving and Unpacking weighing Weighing and Preparation receiving->weighing ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) receiving->ppe dissolution Dissolution and Aliquoting weighing->dissolution weighing->ppe containment Work in Containment (CVE or BSC) weighing->containment storage Storage dissolution->storage dissolution->ppe dissolution->containment spill_management Spill Management dissolution->spill_management Potential Spill waste_disposal Hazardous Waste Disposal storage->waste_disposal Dispose of Expired or Unused Material spill_management->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.